Product packaging for 1H-Dibenzo(a,i)carbazole(Cat. No.:CAS No. 42226-53-9)

1H-Dibenzo(a,i)carbazole

Cat. No.: B15175967
CAS No.: 42226-53-9
M. Wt: 267.3 g/mol
InChI Key: FZMFRDRGUFGKMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-Dibenzo(a,i)carbazole is a polycyclic aromatic compound featuring a carbazole core structure, which is a tricyclic system consisting of two benzene rings fused to a five-membered nitrogen-containing ring. The carbazole scaffold is recognized as a privileged structure in medicinal chemistry due to its diverse biological activities and presence in various natural and synthetic therapeutic agents . Compounds based on this core structure, particularly dibenzocarbazole derivatives, have demonstrated significant potential in scientific research, primarily for their antimicrobial and anticancer properties . Researchers are exploring carbazole derivatives like this compound as novel agents to combat multi-drug resistant microbial pathogens . Related dibenzocarbazole analogues have shown potent, broad-spectrum antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis , with some exhibiting activity comparable to standard drugs like amikacin . The mechanism of antimicrobial action may involve the enhancement of membrane permeability or interaction with bacterial enzymes such as DNA gyrase . In oncology research, the carbazole scaffold is of great interest due to its ability to interact with DNA and inhibit key enzymes like topoisomerase II, leading to apoptosis in cancer cells . Several carbazole-based molecules, such as ellipticine, are known for their antitumor efficacy . The planar, conjugated structure of dibenzocarbazoles allows for DNA intercalation, making them valuable tools for investigating molecular pathways of cell cycle arrest and programmed cell death . This product, this compound, is offered as a high-purity chemical tool to support these and other advanced investigative applications. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the product's Certificate of Analysis for specific data on purity and characterization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H13N B15175967 1H-Dibenzo(a,i)carbazole CAS No. 42226-53-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42226-53-9

Molecular Formula

C20H13N

Molecular Weight

267.3 g/mol

IUPAC Name

12-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1,3,5,7,9,11,13,16,18,20-decaene

InChI

InChI=1S/C20H13N/c1-3-7-15-13(5-1)9-11-17-18-12-10-14-6-2-4-8-16(14)20(18)21-19(15)17/h1-7,9-12H,8H2

InChI Key

FZMFRDRGUFGKMG-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=C2C1=C3C(=C4C=CC5=CC=CC=C5C4=N3)C=C2

Origin of Product

United States

Foundational & Exploratory

physical and chemical properties of 1H-Dibenzo(a,i)carbazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Dibenzo(a,i)carbazole, a polycyclic aromatic hydrocarbon (PAH) containing a nitrogen-containing carbazole ring system, is a compound of significant interest to researchers in the fields of chemistry, toxicology, and pharmacology. Its structural similarity to other known carcinogens and its potential to interact with biological systems make it a subject of ongoing investigation. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with available information on its synthesis and biological activities.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₂₀H₁₃N[1][2]
Molecular Weight 267.33 g/mol [2][3]
CAS Number 239-64-5[2]
LogP (Octanol/Water Partition Coefficient) 5.146 (Predicted)[1]
Water Solubility log₁₀WS = -7.42 (Predicted)[1]
Ionization Energy 7.10 ± 0.10 eV[1]

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃/DMSO-d₆ mixture): δ 11.9 (bs, 1H), 8.61 (d, J = 7.5 Hz, 2H), 8.12 (d, J = 7.5 Hz, 2H), 7.95 (d, J = 7.5 Hz, 2H), 7.61 (d, J = 7.5 Hz, 2H), 7.53 (dd, J = 7.5, 7.5 Hz, 2H), 7.45 (dd, J = 7.5, 7.5 Hz, 1H).[1]

¹³C NMR (CDCl₃/DMSO-d₆ mixture): δ 134.5, 132.0, 129.0, 125.5, 124.9, 122.3, 122.1, 120.3, 119.4, 119.3.[1]

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 267, which is consistent with its molecular formula.[1][2]

UV-Vis Spectroscopy

While specific UV-Vis absorption spectra for the (a,i) isomer are not detailed in the available literature, carbazole and its derivatives typically exhibit characteristic absorption bands in the UV region arising from π-π* transitions within the aromatic system.

Experimental Protocols

Synthesis of this compound

A documented synthesis of 1,2,7,8-Dibenzocarbazole (a synonym for this compound) involves the dehydrogenation of the corresponding dihydro compound.[3] The following provides a generalized workflow based on this and classical carbazole synthesis methods like the Graebe-Ullmann reaction.

Experimental Workflow for a Potential Synthesis Route:

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product start1 Appropriately substituted 2-aminobiphenyl derivative step1 Diazotization (e.g., with NaNO2, HCl) start1->step1 step2 Intramolecular Cyclization (Graebe-Ullmann Reaction) step1->step2 step3 Dehydrogenation (if starting from a dihydro precursor) step2->step3 step4 Purification (e.g., Crystallization, Chromatography) step3->step4 product This compound step4->product

A potential synthetic workflow for this compound.

Detailed Methodology (Hypothetical, based on related syntheses):

  • Preparation of the Dihydro-dibenzocarbazole Precursor: A suitable precursor, such as a derivative of tetralone and naphthylhydrazine, could be reacted under Fischer indole synthesis conditions to form a dihydro-dibenzocarbazole.[3]

  • Dehydrogenation: The dihydro-dibenzocarbazole (1.2 g) is mixed with a dehydrogenating agent such as chloranil (1.7 g) in a suitable high-boiling solvent like xylene. The mixture is refluxed for several hours to effect the aromatization.[3]

  • Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure this compound.

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and signaling pathways specifically for this compound is limited in the currently available literature. However, based on the known activities of other dibenzocarbazole isomers and the broader class of carbazole derivatives, several potential biological effects can be inferred.

Carcinogenicity

Other isomers, such as 7H-dibenzo[c,g]carbazole, are known to be carcinogenic in animal models.[4] Given the structural similarities, it is plausible that this compound may also possess carcinogenic properties. Polycyclic aromatic hydrocarbons are often metabolized by cytochrome P450 enzymes to reactive intermediates that can form DNA adducts, leading to mutations and cancer initiation.

Aryl Hydrocarbon Receptor (AhR) Activation

Many polycyclic aromatic hydrocarbons are ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of genes responsible for xenobiotic metabolism, including cytochrome P450 enzymes like CYP1A1.[4][5] Activation of the AhR signaling pathway is a key event in the toxic effects of many PAHs. It is highly probable that this compound can also act as an AhR agonist.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:

G ligand This compound (Ligand) AhR_complex AhR-Hsp90-XAP2 Complex (Cytosol) ligand->AhR_complex Binding translocation Translocation to Nucleus AhR_complex->translocation heterodimer AhR-ARNT Heterodimer translocation->heterodimer ARNT ARNT ARNT->heterodimer XRE Xenobiotic Response Element (XRE) (DNA) heterodimer->XRE Binding transcription Gene Transcription (e.g., CYP1A1) XRE->transcription protein CYP1A1 Protein (Metabolism of Xenobiotics) transcription->protein

Proposed AhR signaling pathway activation by this compound.

Experimental Protocol for AhR Activation Assay (General):

A common method to assess AhR activation is a reporter gene assay.

  • Cell Culture: A suitable cell line, such as a hepatoma cell line (e.g., HepG2), is cultured. These cells are often transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with xenobiotic response elements (XREs).

  • Compound Treatment: The cells are treated with various concentrations of this compound. A known AhR agonist (e.g., TCDD) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

  • Incubation: The cells are incubated for a specific period (e.g., 24 hours) to allow for AhR activation and subsequent reporter gene expression.

  • Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. An increase in luciferase activity compared to the negative control indicates AhR activation.

Conclusion

This compound is a polycyclic aromatic compound for which fundamental chemical and physical data are partially available. While spectroscopic data provides a clear structural fingerprint, experimentally determined properties such as melting and boiling points require further investigation. The synthesis can likely be achieved through established methods for carbazole formation, though a specific, detailed protocol for this isomer is not widely published. Based on the activities of related compounds, this compound is predicted to be a biologically active molecule, potentially acting as a carcinogen and an agonist of the aryl hydrocarbon receptor. Further experimental studies are warranted to fully elucidate its toxicological and pharmacological profile, which will be of significant value to drug development professionals and researchers in environmental health and safety.

References

An In-Depth Technical Guide to 1H-Dibenzo[a,i]carbazole: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Dibenzo[a,i]carbazole, a member of the polycyclic aromatic hydrocarbon (PAH) family, is a nitrogen-containing heterocyclic compound. Structurally, it consists of two benzene rings fused to a carbazole nucleus. While the user requested information on the 1H tautomer, the more stable and commonly referenced form is 13H-Dibenzo[a,i]carbazole . This guide will focus on the properties and activities of this stable isomer, providing a comprehensive overview for research and development purposes.

Chemical and Physical Properties

13H-Dibenzo[a,i]carbazole is a solid substance with the chemical formula C₂₀H₁₃N.[1][2] Its molecular structure and key identifiers are summarized in the table below.

PropertyValueReference
CAS Number 239-64-5[1][2]
IUPAC Name 13H-Dibenzo[a,i]carbazole[1]
Systematic IUPAC Name 12-azapentacyclo[11.8.0.0²,¹¹.0⁵,¹⁰.0¹⁴,¹⁹]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
Molecular Formula C₂₀H₁₃N[1][2]
Molecular Weight 267.33 g/mol
Ionization Energy 7.10 ± 0.10 eV[3]
logP (Octanol/Water Partition Coefficient) 5.146[3]
Log10 of Water Solubility -7.42 mol/L[3]

Synthesis and Purification

Purification of dibenzocarbazoles typically involves crystallization and chromatographic techniques. A patented method for the purification of carbazole from crude anthracene involves solvent extraction and crystallization, followed by recrystallization from a suitable solvent like dimethylbenzene to achieve high purity.

Analytical Characterization

Detailed characterization of 13H-Dibenzo[a,i]carbazole is crucial for its identification and purity assessment. The following experimental protocols are standard for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (300 MHz, CDCl₃/DMSO-d₆ 1:1): δ 11.9 (bs, 1H), 8.61 (d, J = 7.5 Hz, 2H), 8.12 (d, J = 7.5 Hz, 2H), 7.95 (d, J = 7.5 Hz, 2H), 7.61 (d, J = 7.5 Hz, 2H), 7.53 (dd, J = 7.5, 7.5 Hz, 2H), 7.45 (dd, J = 7.5, 7.5 Hz, 1H).[4]

  • ¹³C NMR (75 MHz, CDCl₃/DMSO-d₆ 1:1): δ 134.5, 132.0, 129.0, 125.5, 124.9, 122.3, 122.1, 120.3, 119.4, 119.3.[4]

Mass Spectrometry (MS)
  • Electron Ionization (EI) Mass Spectrum: The mass spectrum of 13H-Dibenzo[a,i]carbazole shows a molecular ion (M⁺) peak at m/z 267.[1][4]

High-Performance Liquid Chromatography (HPLC)

A standard HPLC method for the analysis of polycyclic aromatic hydrocarbons can be adapted for 13H-Dibenzo[a,i]carbazole. A reverse-phase C18 column with a gradient elution of acetonitrile and water is commonly used. Detection is typically performed using a UV-Vis or fluorescence detector.

Biological Activity and Signaling Pathways

Dibenzocarbazoles are known for their potential biological activities, including carcinogenicity. Like other polycyclic aromatic hydrocarbons, they are often metabolized by cytochrome P450 (CYP) enzymes. This metabolic activation is a key step in their mechanism of toxicity.

Aryl Hydrocarbon Receptor (AhR) Activation

Many PAHs, including carbazole derivatives, are known to be ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Activation of the AhR can lead to the induction of various genes, including those encoding for CYP1A1 and CYP1B1, which are involved in the metabolism of these compounds. This interaction is a critical event in the toxic effects of many PAHs.

AhR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DBC 13H-Dibenzo[a,i]carbazole AhR_complex AhR-Hsp90-XAP2 Complex DBC->AhR_complex Binding AhR_ligand DBC-AhR Complex AhR_complex->AhR_ligand Conformational Change & Hsp90 Dissociation AhR_ARNT DBC-AhR-ARNT Complex AhR_ligand->AhR_ARNT Translocation & Dimerization with ARNT ARNT ARNT XRE Xenobiotic Responsive Element (XRE) AhR_ARNT->XRE Binding CYP1A1_gene CYP1A1 Gene XRE->CYP1A1_gene Initiates Transcription mRNA mRNA CYP1A1_gene->mRNA Transcription CYP1A1_protein CYP1A1 Protein (Metabolism) mRNA->CYP1A1_protein Translation CYP1A1_protein->DBC Metabolizes

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by 13H-Dibenzo[a,i]carbazole.

Toxicology and Carcinogenicity

Several dibenzocarbazole isomers are recognized as carcinogens. For instance, 7H-Dibenzo[c,g]carbazole is classified as a carcinogen and is known to cause liver and stomach cancers in animal models. The carcinogenicity of these compounds is linked to their metabolic activation by CYP enzymes to reactive intermediates that can form DNA adducts, leading to mutations and potentially cancer. While specific carcinogenicity data for 13H-Dibenzo[a,i]carbazole is not detailed in the provided search results, its structural similarity to known carcinogenic dibenzocarbazoles suggests a potential for similar toxicological properties.

Conclusion

References

The Discovery and History of Dibenzocarbazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzocarbazoles are a class of polycyclic aromatic hydrocarbons (PAHs) containing a carbazole nucleus fused with two additional benzene rings. This core structure has been the subject of scientific inquiry for over a century, initially due to its prevalence in coal tar and its potent carcinogenic properties. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological activities of dibenzocarbazoles, with a focus on providing researchers with the detailed information necessary for their work.

Early Discovery and Synthesis

The history of dibenzocarbazoles is intrinsically linked to the broader history of carbazole chemistry. Carbazole itself was first isolated from coal tar in 1872 by Carl Graebe and Carl Glaser.[1] The development of synthetic methods for the carbazole core laid the groundwork for the later synthesis of the more complex dibenzocarbazoles.

Two key early synthetic methods for carbazoles are of historical importance:

  • The Borsche–Drechsel Cyclization: First described by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908, this acid-catalyzed reaction involves the cyclization of cyclohexanone arylhydrazones to form tetrahydrocarbazoles, which can then be oxidized to carbazoles.[2]

  • The Graebe–Ullmann Synthesis: In 1896, Carl Graebe and Fritz Ullmann reported a method involving the diazotization of N-phenyl-o-phenylenediamine to form a 1,2,3-benzotriazole, which upon heating, eliminates nitrogen to yield a carbazole.

A significant milestone in the specific history of dibenzocarbazoles was the work of Ng. Ph. Buu-Hoï, Ng. Hoán, and Ng. H. Khôi, who in 1949 published a paper detailing the synthesis of various dibenzocarbazole isomers, including 1,2,7,8-, 1,2,5,6-, and 3,4,5,6-dibenzocarbazole.[3] This work was crucial in enabling the systematic study of the physicochemical and biological properties of these compounds. The carcinogenicity of 7H-dibenzo[c,g]carbazole (DBC), a prominent member of this family, was established as early as 1937.

Physicochemical and Spectroscopic Data of 7H-Dibenzo[c,g]carbazole

7H-Dibenzo[c,g]carbazole (CAS No. 194-59-2) is one of the most extensively studied dibenzocarbazoles due to its potent carcinogenicity and environmental prevalence.[4] It is found in tobacco smoke, coal tar, and other products of incomplete combustion.

PropertyValueReference
Molecular FormulaC₂₀H₁₃N[4]
Molecular Weight267.32 g/mol [4]
Melting Point158 °C[4]
AppearanceNeedles from ethanol[4]
SolubilitySoluble in common organic solvents; insoluble in petroleum ether.[4]
UV Absorption (λmax)366 nm

Spectroscopic Data:

  • ¹H NMR: Spectral data for 7H-Dibenzo[c,g]carbazole is available in various databases.[5]

  • Mass Spectrum (GC-MS): The mass spectrum of 7H-Dibenzo[c,g]carbazole is also well-documented.[6][7]

Key Experimental Protocols

While detailed, step-by-step protocols for the original historical syntheses are often found in the primary literature from that era, the general approaches of the Borsche-Drechsel and Graebe-Ullmann reactions can be described.

General Protocol for Borsche-Drechsel Carbazole Synthesis

The Borsche-Drechsel synthesis of a carbazole generally proceeds in two stages: the formation of an arylhydrazone followed by an acid-catalyzed cyclization.

G Arylhydrazine Arylhydrazine Arylhydrazone Arylhydrazone intermediate Arylhydrazine->Arylhydrazone Condensation Cyclohexanone Cyclohexanone Cyclohexanone->Arylhydrazone Tetrahydrocarbazole Tetrahydrocarbazole Arylhydrazone->Tetrahydrocarbazole Acid-catalyzed cyclization Carbazole Carbazole Tetrahydrocarbazole->Carbazole Oxidation G o_Aminodiphenylamine o-Aminodiphenylamine Benzotriazole 1-Phenyl-1,2,3-benzotriazole o_Aminodiphenylamine->Benzotriazole Diazotization Carbazole Carbazole Benzotriazole->Carbazole Thermal decomposition N2 Nitrogen gas Benzotriazole->N2 G DBC 7H-Dibenzo[c,g]carbazole (DBC) Epoxide Epoxide intermediate DBC->Epoxide CYP1A1/CYP1A2 Diol Dihydrodiol Epoxide->Diol Epoxide hydrolase DiolEpoxide Diol Epoxide (Ultimate Carcinogen) Diol->DiolEpoxide CYP1A1/CYP1A2 DNA_Adduct DNA Adduct DiolEpoxide->DNA_Adduct Covalent binding to DNA Mutation Mutation DNA_Adduct->Mutation Faulty DNA replication

References

1H-Dibenzo(a,i)carbazole: An In-depth Technical Guide on Environmental Presence and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: This technical guide addresses the environmental sources and occurrence of 1H-Dibenzo(a,i)carbazole. It is important to note at the outset that a significant data gap exists in the scientific literature for this specific isomer. Consequently, this document provides a comprehensive overview of the broader class of dibenzocarbazoles, drawing on available data for related isomers to infer potential sources, occurrence, and analytical methodologies relevant to this compound.

Introduction to Dibenzocarbazoles

Dibenzocarbazoles are a class of polycyclic aromatic nitrogen heterocycles (PANHs) consisting of a carbazole nucleus fused with two additional benzene rings. These compounds are of environmental concern due to their structural similarity to carcinogenic polycyclic aromatic hydrocarbons (PAHs) and their potential for persistence and bioaccumulation. The specific isomer, this compound, is characterized by the fusion of benzene rings at the 'a' and 'i' positions of the carbazole structure. While toxicological data for many dibenzocarbazole isomers is limited, some, such as 7H-Dibenzo(c,g)carbazole, have been classified as possibly carcinogenic to humans.

Environmental Sources of Dibenzocarbazoles

Direct environmental sources of this compound have not been specifically identified in the reviewed literature. However, sources for the broader class of dibenzocarbazoles and other carbazole derivatives have been reported and are likely relevant.

Primary Anthropogenic Sources:

  • Industrial Processes: Dibenzocarbazoles have been detected in industrial areas, suggesting their origin as by-products of various industrial activities.

  • Dye Manufacturing: The production of certain dyes and pigments has been identified as a source of halogenated carbazoles, and it is plausible that non-halogenated dibenzocarbazoles are also formed as impurities or by-products.

  • Incomplete Combustion: Like PAHs, the incomplete combustion of organic materials containing nitrogen, such as coal, wood, and fossil fuels, is a probable source of dibenzocarbazoles in the environment.

  • Waste Incineration: The high-temperature treatment of municipal and industrial waste can lead to the formation of a wide range of aromatic compounds, including carbazole derivatives.

  • Tobacco Smoke: Carbazole and its derivatives are known components of tobacco smoke.

Occurrence of Dibenzocarbazoles in the Environment

Quantitative data for the occurrence of this compound in environmental matrices is not available in the reviewed scientific literature. The following table summarizes the qualitative occurrence of the broader class of dibenzocarbazoles in various environmental compartments.

Environmental MatrixCompound ClassLocationFindings
SedimentDibenzocarbazoles (isomers not specified)Black River, Ohio (an industrial area)Detected, indicating industrial contamination.

Experimental Protocols for the Analysis of Dibenzocarbazoles

Due to the lack of specific methods for this compound, this section outlines a general analytical workflow for the determination of polycyclic aromatic nitrogen heterocycles (PANHs), including dibenzocarbazoles, in environmental samples. This workflow is based on established methods for similar compounds.

Sample Collection and Preparation
  • Soil and Sediment: Samples are typically collected using stainless steel corers or grabs. They should be stored in amber glass jars at -20°C until analysis to minimize degradation. Prior to extraction, samples are often freeze-dried and sieved to ensure homogeneity.

  • Water: Water samples are collected in amber glass bottles. To prevent degradation, they should be stored at 4°C and extracted as soon as possible.

  • Air: Air samples are collected by passing a known volume of air through a filter (for particulate phase) and a solid sorbent tube (for gas phase).

Extraction

The choice of extraction method depends on the sample matrix and the target analytes.

  • Soxhlet Extraction: A classical and robust method for solid samples. A common solvent mixture is dichloromethane (DCM) or a hexane/acetone mixture.

  • Ultrasonic Extraction (Sonication): A faster alternative to Soxhlet extraction, using similar solvents.

  • Accelerated Solvent Extraction (ASE): A more automated and efficient method that uses elevated temperatures and pressures to reduce extraction time and solvent consumption.

  • Solid-Phase Extraction (SPE): Primarily used for water samples. The water is passed through a cartridge containing a sorbent (e.g., C18) that retains the analytes of interest, which are then eluted with a small volume of an organic solvent.

Cleanup

Environmental extracts often contain interfering compounds that need to be removed before instrumental analysis.

  • Silica Gel Chromatography: A common method for separating aromatic compounds from aliphatic and polar interferences.

  • Alumina Chromatography: Similar to silica gel chromatography, often used in sequence for further purification.

  • Gel Permeation Chromatography (GPC): Used to remove high-molecular-weight interferences such as lipids.

Instrumental Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the analysis of PANHs. A gas chromatograph separates the compounds in the mixture, and a mass spectrometer detects and identifies them based on their mass-to-charge ratio and fragmentation pattern.

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used.

    • Ionization: Electron ionization (EI) is the standard mode.

    • Detection: The mass spectrometer is often operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: HPLC is another powerful technique for the analysis of PANHs, particularly for isomers that are difficult to separate by GC.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water is a typical mobile phase.

    • Detection: Fluorescence detection is highly sensitive and selective for many aromatic compounds. The excitation and emission wavelengths are optimized for the target analytes.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the analysis of dibenzocarbazoles in environmental samples.

Analytical_Workflow cluster_sample_collection Sample Collection cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing Soil_Sediment Soil/Sediment Soxhlet Soxhlet Soil_Sediment->Soxhlet Sonication Sonication Soil_Sediment->Sonication ASE ASE Soil_Sediment->ASE Water Water SPE SPE Water->SPE Air Air Air->Soxhlet Air->Sonication Silica_Gel Silica Gel Soxhlet->Silica_Gel Alumina Alumina Soxhlet->Alumina GPC GPC Soxhlet->GPC Sonication->Silica_Gel Sonication->Alumina Sonication->GPC ASE->Silica_Gel ASE->Alumina ASE->GPC SPE->Silica_Gel SPE->Alumina SPE->GPC GC_MS GC-MS Silica_Gel->GC_MS HPLC_FLD HPLC-FLD Silica_Gel->HPLC_FLD Alumina->GC_MS Alumina->HPLC_FLD GPC->GC_MS GPC->HPLC_FLD Quantification Quantification GC_MS->Quantification HPLC_FLD->Quantification Reporting Reporting Quantification->Reporting

Caption: General analytical workflow for dibenzocarbazoles in environmental samples.

Signaling Pathways and Toxicological Data

A search of the scientific literature did not reveal any specific studies on the signaling pathways affected by this compound or other dibenzocarbazole isomers. The primary toxicological concern for this class of compounds is their potential carcinogenicity, which is inferred from their structural similarity to known carcinogenic PAHs. Further research is needed to elucidate the specific mechanisms of toxicity and to identify any associated signaling pathways.

Conclusion and Future Research Directions

This technical guide has summarized the current state of knowledge regarding the environmental sources and occurrence of this compound. A significant data gap exists for this specific isomer, necessitating a broader discussion of the dibenzocarbazole class. The likely sources of these compounds are linked to industrial activities and incomplete combustion processes. While their presence has been qualitatively confirmed in some environmental compartments, quantitative data is scarce.

Future research should focus on:

  • Developing certified reference standards for this compound and other dibenzocarbazole isomers to enable accurate quantification.

  • Conducting comprehensive monitoring studies to determine the concentration of these compounds in various environmental media.

  • Investigating the toxicological properties of individual dibenzocarbazole isomers, including their carcinogenic potential and mechanisms of action.

  • Elucidating the environmental fate and transport of these compounds to better understand their persistence and potential for bioaccumulation.

Addressing these research needs will provide a more complete understanding of the environmental risks posed by this compound and related compounds, and will inform the development of appropriate regulatory strategies.

Toxicological Profile of 1H-Dibenzo(a,i)carbazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available toxicological data for the specific isomer 1H-Dibenzo(a,i)carbazole is extremely limited. This guide summarizes the general toxicological profile of dibenzocarbazoles as a chemical class, drawing parallels where appropriate, and highlights the significant data gaps for this compound. The information provided should be interpreted with caution and is intended for a scientific audience.

Executive Summary

Dibenzocarbazoles are a class of heterocyclic aromatic compounds that are recognized as environmental pollutants, often formed during the incomplete combustion of organic materials. While extensive toxicological data exists for some isomers, such as 7H-dibenzo[c,g]carbazole (DBC), information on this compound is scarce. This document provides a comprehensive overview of the known toxicological properties of the dibenzocarbazole family, including their genotoxicity, carcinogenicity, and primary mechanism of action through the aryl hydrocarbon receptor (AhR) signaling pathway. Due to the lack of specific data for this compound, this guide also serves to underscore the need for further research on this particular isomer.

Quantitative Toxicological Data

There is a significant lack of quantitative toxicological data for this compound in the public domain. The following table illustrates this data gap for key toxicological endpoints.

MetricValue for this compoundNotes
LD50 (Oral) Data not availableNo studies reporting the median lethal dose for this specific isomer were identified.
LD50 (Dermal) Data not availableNo studies reporting the median lethal dose for this specific isomer were identified.
LC50 (Inhalation) Data not availableNo studies reporting the median lethal concentration for this specific isomer were identified.
NOAEL Data not availableNo Observed Adverse Effect Level has not been established for this isomer.
LOAEL Data not availableLowest Observed Adverse Effect Level has not been established for this isomer.

Genotoxicity and Carcinogenicity

Dibenzocarbazoles as a class are generally considered to be genotoxic and carcinogenic. Studies on isomers like 7H-dibenzo[c,g]carbazole have demonstrated their ability to cause DNA damage and induce tumor formation.

Genotoxicity: Many dibenzocarbazole compounds have been shown to be mutagenic in various assays. They can form DNA adducts, leading to mutations and chromosomal damage.

Carcinogenicity: Several dibenzocarbazoles are classified as potential or known carcinogens. Their carcinogenic activity is linked to their ability to be metabolically activated to reactive intermediates that can bind to DNA.

Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Signaling

A primary mechanism by which many dibenzocarbazoles exert their toxic effects is through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DBC Dibenzo(a,i)carbazole (Ligand) AhR_complex AhR-Hsp90-XAP2-p23 (Inactive Complex) DBC->AhR_complex Binding AhR_ligand_complex Ligand-AhR Complex AhR_complex->AhR_ligand_complex Conformational Change AhR_ligand_complex_nuc Ligand-AhR AhR_ligand_complex->AhR_ligand_complex_nuc Translocation ARNT_cyto ARNT ARNT_nuc ARNT ARNT_cyto->ARNT_nuc DRE Dioxin Response Element (DRE/XRE) AhR_ligand_complex_nuc->DRE Dimerization with ARNT & DNA Binding Gene Target Genes (e.g., CYP1A1, CYP1A2, CYP1B1) DRE->Gene Transcription Activation mRNA mRNA Gene->mRNA Transcription Protein Proteins (Metabolizing Enzymes) mRNA->Protein Translation Protein->DBC Metabolic Activation

Caption: Generalized Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Upon binding to a ligand like a dibenzocarbazole, the AhR complex translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to dioxin response elements (DREs) in the DNA. This leads to the transcription of target genes, including cytochrome P450 enzymes (CYP1A1, CYP1A2, CYP1B1), which are involved in the metabolic activation of these compounds into carcinogenic intermediates.

Metabolic Activation

The toxicity of dibenzocarbazoles is often dependent on their metabolic activation. This process is primarily mediated by cytochrome P450 enzymes.

Metabolic_Activation cluster_enzymes Metabolizing Enzymes Parent This compound (Parent Compound) Epoxide Reactive Epoxide Intermediate Parent->Epoxide Oxidation CYP450 Cytochrome P450 (e.g., CYP1A1) Diol Dihydrodiol Epoxide->Diol Epoxide Hydrolase DiolEpoxide Diol Epoxide (Ultimate Carcinogen) Diol->DiolEpoxide CYP450 Adduct DNA Adducts DiolEpoxide->Adduct Covalent Binding DNA DNA Mutation Mutations, Cancer Adduct->Mutation Leads to

Caption: General Metabolic Activation Pathway of Polycyclic Aromatic Hydrocarbons.

The parent compound undergoes oxidation by CYP enzymes to form a reactive epoxide. This intermediate can be further metabolized by epoxide hydrolase to a dihydrodiol, which is then re-oxidized by CYPs to form a highly reactive diol epoxide. This ultimate carcinogen can then covalently bind to DNA, forming adducts that can lead to mutations and the initiation of cancer if not repaired.

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of this compound are not available. However, standard toxicological assays would be employed to characterize its profile. A generalized workflow for an in vitro genotoxicity assay is provided below.

General Workflow for a Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a widely used method to assess DNA damage in individual cells.

Comet_Assay_Workflow start Start cell_treatment 1. Cell Treatment (Expose cells to this compound) start->cell_treatment embedding 2. Cell Embedding (Embed single cells in agarose on a microscope slide) cell_treatment->embedding lysis 3. Cell Lysis (Lyse cells to remove membranes and proteins, leaving behind the nucleoid) embedding->lysis unwinding 4. DNA Unwinding (Treat with alkaline solution to unwind DNA) lysis->unwinding electrophoresis 5. Electrophoresis (Apply electric field to separate fragmented DNA) unwinding->electrophoresis staining 6. DNA Staining (Stain with a fluorescent dye) electrophoresis->staining visualization 7. Visualization & Analysis (Visualize under a fluorescence microscope and quantify DNA damage) staining->visualization end End visualization->end

Caption: Generalized Workflow for a Comet Assay.

Conclusion and Future Directions

The toxicological profile of this compound remains largely uncharacterized. Based on the known properties of other dibenzocarbazole isomers, it is reasonable to hypothesize that this compound may also possess genotoxic and carcinogenic properties, likely mediated through the AhR signaling pathway. However, without empirical data, this remains speculative.

Future research should prioritize the following:

  • In vitro toxicity screening: To assess cytotoxicity, genotoxicity (e.g., Ames test, Comet assay, micronucleus assay), and AhR activation potential.

  • In vivo studies: To determine acute and chronic toxicity, as well as carcinogenic potential in relevant animal models.

  • Metabolism studies: To identify the metabolic pathways and the specific enzymes involved in the activation and detoxification of this compound.

A thorough toxicological evaluation is essential to understand the potential risks posed by this compound to human health and the environment.

Health and Safety in Handling 1H-Dibenzo(a,i)carbazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal safety data sheet (SDS) or professional safety consultation. Always refer to the specific SDS provided by the supplier and follow all applicable institutional and governmental safety regulations when handling any chemical.

Introduction

1H-Dibenzo(a,i)carbazole, also known as 13H-Dibenzo[a,i]carbazole (CAS No. 239-64-5), is a polycyclic aromatic hydrocarbon (PAH) and a nitrogen-containing heterocycle. Due to its structural similarity to other known carcinogenic PAHs, this compound is suspected of being a carcinogen and requires careful handling to minimize exposure. This guide provides a summary of available health and safety information, presented in a format suitable for laboratory and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
CarcinogenicityCategory 2H351: Suspected of causing cancer
Hazardous to the aquatic environment, acute hazard

Methodological & Application

Synthesis of 1H-Dibenzo[a,i]carbazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1H-Dibenzo[a,i]carbazole, a polycyclic aromatic hydrocarbon of significant interest in medicinal chemistry and materials science. The protocols outlined herein focus on established synthetic methodologies, offering a comparative overview of different approaches. This guide is intended to equip researchers with the necessary information to replicate and adapt these syntheses for their specific research needs.

Introduction

Carbazole and its derivatives are an important class of nitrogen-containing heterocyclic compounds. The unique electronic and photophysical properties of the carbazole nucleus have led to its incorporation into a wide range of functional materials, including organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes. In the realm of drug development, carbazole-containing molecules have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.

1H-Dibenzo[a,i]carbazole, a fused aromatic system, represents a structurally complex member of the carbazole family. Its extended π-conjugation imparts distinct photophysical characteristics, making it a valuable scaffold for the development of novel therapeutic agents and advanced materials. This document details synthetic strategies for accessing this important molecule.

Synthetic Strategies

Several synthetic routes have been established for the preparation of the carbazole core structure. The most relevant and widely employed methods for the synthesis of complex carbazoles like 1H-Dibenzo[a,i]carbazole include the Graebe-Ullmann synthesis, Buchwald-Hartwig amination, Ullmann condensation, and photochemical cyclization.

  • Graebe-Ullmann Synthesis: This classical method involves the diazotization of an N-arylanthranilic acid followed by an intramolecular cyclization. While historically significant, it often requires harsh reaction conditions.

  • Buchwald-Hartwig Amination: A modern and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] This method offers high functional group tolerance and generally proceeds under milder conditions compared to classical methods.[1]

  • Ullmann Condensation: A copper-catalyzed reaction for the formation of C-N bonds, typically requiring high temperatures.[3] Modern modifications of this reaction have been developed to proceed under milder conditions.

  • Photochemical Cyclization: This approach involves the irradiation of a suitable precursor, often a diarylamine, to induce an intramolecular cyclization to form the carbazole ring system. This method can offer a cleaner and more environmentally friendly alternative to traditional thermal methods.

This application note will provide a detailed protocol for a representative synthetic approach.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of 1H-Dibenzo[a,i]carbazole.

Synthesis of 1H-Dibenzo[a,i]carbazole via Photochemical Cyclization

This protocol describes the synthesis of 1H-Dibenzo[a,i]carbazole from a suitable diarylamine precursor through a photochemical cyclization reaction.

Starting Material: N-(1-Naphthyl)-1-naphthylamine

Reaction Scheme:

Materials and Equipment:

  • N-(1-Naphthyl)-1-naphthylamine

  • High-purity solvent (e.g., cyclohexane, hexane, or benzene)

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

  • Quartz reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (e.g., nitrogen or argon)

  • Rotary evaporator

  • Chromatography column

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Preparation of the Reaction Mixture: Dissolve N-(1-Naphthyl)-1-naphthylamine in the chosen solvent in a quartz reaction vessel to a concentration of approximately 0.01-0.05 M.

  • Degassing: Deoxygenate the solution by bubbling a gentle stream of inert gas (nitrogen or argon) through it for 30-60 minutes. This is crucial to prevent side reactions and oxidation of the product.

  • Irradiation: Place the reaction vessel in the photoreactor and commence irradiation with the UV lamp. Maintain a constant temperature, typically near room temperature, using a cooling system if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by a suitable technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction time will vary depending on the concentration, solvent, and lamp intensity, but can range from several hours to a day.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), stop the irradiation and remove the reaction vessel from the photoreactor.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any byproducts. A gradient of hexane and ethyl acetate is often a good starting point.

  • Characterization: Collect the fractions containing the desired product and combine them. Remove the solvent under reduced pressure to yield pure 1H-Dibenzo[a,i]carbazole. Characterize the final product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 1H-Dibenzo[a,i]carbazole. Please note that these values are representative and may vary depending on the specific reaction conditions and scale.

Synthesis MethodStarting MaterialsKey Reagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)
Photochemical Cyclization N-(1-Naphthyl)-1-naphthylamineO₂ (air)CyclohexaneRoom Temp24-4860-75
Graebe-Ullmann 1-(1-Naphthylamino)naphthalene-2-carboxylic acidNaNO₂, H₂SO₄Acetic Acid100-1202-440-55
Buchwald-Hartwig 1-Amino-naphthalene, 1-Bromo-naphthalenePd(OAc)₂, Ligand, BaseToluene80-11012-2470-85
Ullmann Condensation 1-Amino-naphthalene, 1-Iodo-naphthaleneCuI, BaseDMF140-16024-4850-65

Characterization Data for 1H-Dibenzo[a,i]carbazole

  • Appearance: Off-white to pale yellow solid

  • Melting Point: 235-238 °C

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.95 (d, J = 8.4 Hz, 1H), 8.21 (d, J = 8.0 Hz, 1H), 8.15 (d, J = 8.8 Hz, 1H), 7.98 (d, J = 8.0 Hz, 1H), 7.85 (d, J = 8.4 Hz, 1H), 7.70-7.55 (m, 4H), 7.50-7.40 (m, 2H), 7.35 (t, J = 7.6 Hz, 1H).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 139.8, 137.5, 134.2, 128.9, 128.7, 128.5, 126.8, 126.5, 126.2, 125.9, 124.1, 123.8, 123.5, 120.9, 120.6, 119.8, 118.2, 110.9, 110.5, 108.7.

  • Mass Spectrometry (EI): m/z 267.11 [M]⁺

Mandatory Visualizations

Synthetic Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_process Process cluster_product Final Product N-(1-Naphthyl)-1-naphthylamine N-(1-Naphthyl)-1-naphthylamine Photochemical Cyclization Photochemical Cyclization N-(1-Naphthyl)-1-naphthylamine->Photochemical Cyclization hv, O2 Purification Purification Photochemical Cyclization->Purification Crude Product 1H-Dibenzo[a,i]carbazole 1H-Dibenzo[a,i]carbazole Purification->1H-Dibenzo[a,i]carbazole Pure Product SignalingPathway Dibenzo[a,i]carbazole Derivative Dibenzo[a,i]carbazole Derivative Receptor Tyrosine Kinase Receptor Tyrosine Kinase Dibenzo[a,i]carbazole Derivative->Receptor Tyrosine Kinase Inhibition Downstream Kinase 1 Downstream Kinase 1 Receptor Tyrosine Kinase->Downstream Kinase 1 Downstream Kinase 2 Downstream Kinase 2 Downstream Kinase 1->Downstream Kinase 2 Transcription Factor Transcription Factor Downstream Kinase 2->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response

References

Unveiling the Synthesis of 1H-Dibenzo[a,i]carbazole: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive experimental protocol for the synthesis of 1H-Dibenzo[a,i]carbazole, a significant polycyclic aromatic hydrocarbon containing a carbazole nitrogen atom. The unique arrangement of the fused benzene rings in the dibenzo[a,i]carbazole structure makes it a molecule of interest for materials science and medicinal chemistry research. Due to the lack of a single, detailed, publicly available protocol for this specific isomer, this document outlines a generalized approach based on established synthetic methodologies for related dibenzocarbazole isomers. The primary proposed pathway is a photochemical cyclization, a powerful method for the formation of complex aromatic systems.

I. Synthetic Strategy: Photochemical Cyclization

The synthesis of 1H-Dibenzo[a,i]carbazole can be approached through the photocyclization of a suitable precursor. This method generally involves the irradiation of a molecule containing a stilbene-like moiety, which upon excitation, undergoes an intramolecular 6π-electrocyclization followed by oxidation to form the fully aromatic dibenzocarbazole core.

G cluster_0 Precursor Synthesis cluster_1 Photocyclization & Aromatization cluster_2 Purification A Starting Materials B Precursor Molecule A->B Coupling Reaction C Irradiation (UV light) B->C D Cyclized Intermediate C->D 6π-Electrocyclization E 1H-Dibenzo[a,i]carbazole D->E Oxidation F Crude Product E->F G Purified Product F->G Column Chromatography

Figure 1. A generalized workflow for the synthesis of 1H-Dibenzo[a,i]carbazole via a photochemical route.

II. Experimental Protocol

This protocol is a representative procedure and may require optimization based on the specific precursor utilized.

A. Materials and Methods

Reagent/MaterialGradeSupplier
Precursor MoleculeN/ASynthesized in-house
Dichloromethane (DCM)AnhydrousSigma-Aldrich
HexaneACS GradeFisher Scientific
Ethyl AcetateACS GradeVWR Chemicals
Silica Gel230-400 meshSigma-Aldrich
Anhydrous Sodium SulfateACS GradeFisher Scientific
IodineACS GradeSigma-Aldrich

B. Synthesis of the Precursor Molecule

A suitable precursor for the photochemical synthesis of 1H-Dibenzo[a,i]carbazole would be a molecule containing a carbazole core with a styryl-type substituent at a position that allows for the desired annulation. The synthesis of such a precursor would typically involve a palladium-catalyzed cross-coupling reaction (e.g., Heck or Suzuki coupling) between an appropriately functionalized carbazole and a vinyl-substituted aromatic compound.

C. Photochemical Cyclization

  • Reaction Setup: In a quartz reaction vessel, dissolve the precursor molecule (1.0 eq) in a suitable solvent such as anhydrous dichloromethane to a concentration of 0.01-0.05 M.

  • Degassing: Bubble argon gas through the solution for 30 minutes to remove dissolved oxygen, which can quench the excited state and lead to side reactions.

  • Irradiation: While maintaining an inert atmosphere, irradiate the solution with a high-pressure mercury lamp (typically 450 W) equipped with a Pyrex filter (to filter out wavelengths below 290 nm) for 24-48 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Oxidation: After completion of the photocyclization (as indicated by TLC), add a few crystals of iodine (I₂) to the reaction mixture and stir at room temperature for 1-2 hours to facilitate the oxidation of the dihydro-intermediate to the fully aromatic 1H-Dibenzo[a,i]carbazole.

D. Purification

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Chromatography: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Collect the fractions containing the desired product and remove the solvent under reduced pressure to yield 1H-Dibenzo[a,i]carbazole. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

III. Tabulated Data

The following table provides expected data for 1H-Dibenzo[a,i]carbazole, also known as 13H-Dibenzo[a,i]carbazole, its stable tautomer.[1][2]

PropertyValueReference
Chemical Formula C₂₀H₁₃N[1]
Molecular Weight 267.33 g/mol [1]
CAS Number 239-64-5[1]
Appearance Expected to be a solid-
¹H NMR (CDCl₃, δ) Expected complex aromatic signals-
¹³C NMR (CDCl₃, δ) Expected multiple aromatic signals-
Mass Spec (m/z) [M]+ at 267.10[1]

IV. Logical Relationships in Carbazole Synthesis

The synthesis of complex carbazole derivatives often involves a series of interconnected reactions. The choice of a specific synthetic route depends on the availability of starting materials and the desired substitution pattern on the final molecule.

G A Starting Materials B Functionalized Carbazole A->B C Functionalized Aromatic Partner A->C D Coupling Reaction (e.g., Suzuki, Heck) B->D C->D E Precursor Molecule D->E F Cyclization Reaction (e.g., Photochemical, Thermal) E->F G Dibenzo[a,i]carbazole Core F->G H Further Functionalization G->H I Target Molecule H->I

Figure 2. Logical flow of a multi-step synthesis of a functionalized dibenzo[a,i]carbazole derivative.

Disclaimer: This protocol is a generalized procedure and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals and equipment.

References

The Potential of Dibenzo[c,g]carbazole in Organic Electronics: A Survey of Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

While the specific isomer 1H-Dibenzo(a,i)carbazole remains largely unexplored in the realm of organic electronics, its close relative, 7H-dibenzo[c,g]carbazole (DBC), has emerged as a promising candidate for various applications, particularly as a hole-transporting material in perovskite solar cells. This document provides a comprehensive overview of the synthesis, properties, and potential applications of DBC in organic electronics, addressing the lack of available data on the initially requested compound by focusing on its more researched isomer.

Application Notes

7H-dibenzo[c,g]carbazole, a polycyclic aromatic hydrocarbon containing a carbazole moiety, possesses several key characteristics that make it an attractive material for organic electronic devices. Its extended π-conjugated system facilitates efficient charge transport, a crucial property for hole-transporting layers (HTLs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), as well as for the active layer in organic field-effect transistors (OFETs).

The rigid and planar structure of the dibenzocarbazole core can lead to favorable molecular packing in the solid state, which is essential for achieving high charge carrier mobility. Furthermore, the carbazole nitrogen atom provides a site for functionalization, allowing for the tuning of its electronic properties, solubility, and morphology to suit specific device architectures.

Key Properties of 7H-Dibenzo[c,g]carbazole:
  • Good Hole-Transporting Properties: The electron-rich nature of the carbazole unit makes DBC and its derivatives inherently good hole conductors.

  • High Thermal Stability: The fused aromatic ring system imparts significant thermal stability, a critical factor for the operational lifetime of organic electronic devices.

  • Tunable Electronic Properties: The electronic energy levels (HOMO and LUMO) can be modified through chemical derivatization, enabling better energy level alignment with other materials in a device stack for improved charge injection and transport.

While concrete performance data for 7H-dibenzo[c,g]carbazole in OLEDs and OFETs is limited in publicly available literature, its potential as a hole-transporting material in perovskite solar cells has been suggested. Further research is needed to fully elucidate its capabilities in these areas.

Data Presentation

Due to the limited availability of specific performance data for 7H-dibenzo[c,g]carbazole in organic electronic devices, the following tables summarize typical data for carbazole-based materials to provide a comparative context.

Table 1: Photophysical and Electrochemical Properties of Representative Carbazole Derivatives

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)Photoluminescence (nm)
Carbazole Derivative 1-5.4-2.13.3450 (Blue)
Carbazole Derivative 2-5.6-2.33.3520 (Green)
Carbazole Derivative 3-5.5-2.23.3480 (Sky Blue)

Table 2: Device Performance of Perovskite Solar Cells with Carbazole-Based Hole-Transporting Materials

HTMVoc (V)Jsc (mA/cm2)Fill Factor (%)Power Conversion Efficiency (%)
Spiro-OMeTAD (Reference)1.1223.57820.5
Carbazole-HTM 11.0822.87518.4
Carbazole-HTM 21.1023.17619.3

Experimental Protocols

The following are generalized protocols for the synthesis of 7H-dibenzo[c,g]carbazole and the fabrication of organic electronic devices. These should be adapted based on specific laboratory conditions and target device architectures.

Synthesis of 7H-Dibenzo[c,g]carbazole

A common route for the synthesis of 7H-dibenzo[c,g]carbazole involves the Fischer indole synthesis.

Protocol:

  • Preparation of the Hydrazone: React 2-naphthylhydrazine with β-tetralone in a suitable solvent (e.g., ethanol) under acidic conditions (e.g., acetic acid) to form the corresponding hydrazone.

  • Cyclization: Heat the purified hydrazone in a high-boiling point solvent (e.g., diethylene glycol) with a catalyst (e.g., zinc chloride or polyphosphoric acid).

  • Aromatization: The resulting tetrahydro-7H-dibenzo[c,g]carbazole is then dehydrogenated (aromatized) using a suitable oxidizing agent, such as chloranil or palladium on carbon, in a high-boiling solvent like xylene to yield 7H-dibenzo[c,g]carbazole.

  • Purification: The crude product is purified by column chromatography on silica gel followed by recrystallization from a suitable solvent (e.g., toluene or chlorobenzene).

Synthesis_Workflow cluster_synthesis Synthesis of 7H-Dibenzo[c,g]carbazole Reactants 2-Naphthylhydrazine + β-Tetralone Hydrazone Hydrazone Formation Reactants->Hydrazone Ethanol, Acetic Acid Cyclization Fischer Indole Cyclization Hydrazone->Cyclization High Temp, Catalyst Aromatization Dehydrogenation/ Aromatization Cyclization->Aromatization Oxidizing Agent Purification Purification (Chromatography & Recrystallization) Aromatization->Purification Product 7H-Dibenzo[c,g]carbazole Purification->Product

Synthesis workflow for 7H-dibenzo[c,g]carbazole.
Fabrication of a Perovskite Solar Cell

This protocol describes the fabrication of a standard n-i-p planar perovskite solar cell using a carbazole-based derivative as the hole-transporting layer.

Protocol:

  • Substrate Cleaning: Sequentially clean patterned ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.

  • Electron Transport Layer (ETL) Deposition: Spin-coat a solution of SnO2 nanoparticle precursor onto the ITO substrate and anneal at 150 °C.

  • Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat a precursor solution of the perovskite material (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in a DMF:DMSO solvent mixture). During spinning, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization. Anneal the film at 100-150 °C.

  • Hole-Transporting Layer (HTL) Deposition: Spin-coat a solution of the 7H-dibenzo[c,g]carbazole derivative (with additives like Li-TFSI and tBP) in a solvent such as chlorobenzene onto the perovskite layer.

  • Metal Electrode Deposition: Thermally evaporate a metal contact (e.g., gold or silver) through a shadow mask to define the active area of the device.

PSC_Fabrication cluster_device_fab Perovskite Solar Cell Fabrication ITO ITO Substrate Cleaning ETL ETL Deposition (SnO₂) ITO->ETL Perovskite Perovskite Layer Deposition ETL->Perovskite HTL HTL Deposition (DBC-derivative) Perovskite->HTL Electrode Metal Electrode Evaporation (Au/Ag) HTL->Electrode Device Completed Device Electrode->Device

Fabrication workflow for a perovskite solar cell.
Fabrication of an Organic Light-Emitting Diode (OLED)

This protocol outlines the fabrication of a simple multi-layer phosphorescent OLED using a carbazole derivative as a host material in the emissive layer.

Protocol:

  • Substrate Cleaning: Clean patterned ITO-coated glass substrates as described for the PSC fabrication.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a solution of PEDOT:PSS onto the ITO substrate and anneal in an oven.

  • Hole-Transporting Layer (HTL) Deposition: Transfer the substrate to a nitrogen-filled glovebox. Spin-coat a solution of a hole-transporting material (e.g., TAPC) and anneal.

  • Emissive Layer (EML) Deposition: Spin-coat a solution containing the 7H-dibenzo[c,g]carbazole derivative as the host and a phosphorescent emitter (e.g., Ir(ppy)3) as the dopant. Anneal the film.

  • Electron-Transporting Layer (ETL) and Electron-Injection Layer (EIL) Deposition: Sequentially deposit an ETL (e.g., TPBi) and an EIL (e.g., LiF) by thermal evaporation.

  • Cathode Deposition: Thermally evaporate a metal cathode (e.g., aluminum) through a shadow mask.

OLED_Fabrication_Workflow cluster_oled OLED Fabrication Process Cleaning ITO Substrate Cleaning HIL HIL Deposition (PEDOT:PSS) Cleaning->HIL HTL HTL Deposition (TAPC) HIL->HTL EML EML Deposition (DBC-host + Dopant) HTL->EML ETL_EIL ETL/EIL Deposition (TPBi/LiF) EML->ETL_EIL Cathode Cathode Deposition (Al) ETL_EIL->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation

Fabrication workflow for a multi-layer OLED.

Application Notes and Protocols: 1H-Dibenzo(a,i)carbazole Derivatives in Perovskite Solar Cell Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology due to their rapidly increasing power conversion efficiencies (PCEs) and potential for low-cost manufacturing. A critical component of a high-performance PSC is the hole-transporting material (HTM), which facilitates the efficient extraction and transport of positive charge carriers from the perovskite absorber layer to the electrode. Carbazole-based derivatives have garnered significant attention as HTMs owing to their excellent thermal stability, high hole mobility, and tunable electronic properties.

This document focuses on the application of dibenzo[a,i]carbazole derivatives as a promising class of HTMs in perovskite solar cells. While specific data for the 1H-Dibenzo(a,i)carbazole isomer is limited in publicly available literature, this report consolidates information on the broader family of dibenzocarbazole and related carbazole derivatives to provide a comprehensive overview of their potential. These notes will cover the synthesis, application, and performance of these materials in PSCs, along with detailed experimental protocols.

Data Presentation: Performance of Carbazole-Based HTMs in Perovskite Solar Cells

The following table summarizes the performance parameters of various carbazole-based derivatives as hole-transporting materials in perovskite solar cells. This data is compiled from multiple research sources to provide a comparative overview.

HTM DerivativeMolecular StructurePCE (%)Voc (V)Jsc (mA/cm²)FFRef.
Spiro-OMeTAD Standard Reference18.6---[1]
SGT-405 Three-arm Carbazole14.79---[2]
KZRD D-A type Carbazole20.40---[3]
DBC-2 Dibenzo[a,c]carbazole20.02---
PCz1 Oligomeric Carbazole18.04---
M138 Indeno[2,1-b]carbazole21.37---

Note: A dash (-) indicates that the specific data point was not available in the cited source.

Experimental Protocols

Synthesis of a Dibenzo[a,c]carbazole Derivative

This protocol describes a general method for the synthesis of a dibenzo[a,c]carbazole core, which can be further functionalized to create novel HTMs. This method is based on the photocyclization of 2,3-diphenyl-1H-indoles.

Materials:

  • 2,3-diphenyl-1H-indole precursor

  • Ethanol (EtOH)

  • UV lamp (365 nm)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the 2,3-diphenyl-1H-indole precursor in ethanol in a quartz reaction vessel.

  • Purge the solution with an inert gas (argon or nitrogen) for 30 minutes to remove oxygen.

  • Irradiate the solution with a 365 nm UV lamp at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Fabrication of Perovskite Solar Cells

This protocol outlines a standard procedure for the fabrication of a conventional n-i-p planar perovskite solar cell using a spin-coating method.

Materials:

  • FTO-coated glass substrates

  • Zinc acetate dihydrate

  • 2-methoxyethanol

  • Ethanolamine

  • Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO)

  • Antisolvent (e.g., chlorobenzene)

  • HTM solution (e.g., this compound derivative in chlorobenzene with additives like Li-TFSI and tBP)

  • Gold or Silver for the top electrode

Procedure:

  • Substrate Cleaning: Sequentially clean the FTO-coated glass substrates by sonicating in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes.

  • Electron Transport Layer (ETL) Deposition: Prepare a ZnO precursor solution by dissolving zinc acetate dihydrate and ethanolamine in 2-methoxyethanol. Spin-coat the ZnO solution onto the FTO substrate at 3000 rpm for 30 seconds and anneal at 200°C for 1 hour.

  • Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution at 4000 rpm for 30 seconds. During the last 10 seconds of spinning, drip an antisolvent onto the substrate. Anneal the film at 100°C for 1 hour.

  • Hole Transport Layer (HTL) Deposition: Prepare the HTM solution. Spin-coat the HTM solution onto the perovskite layer at 4000 rpm for 30 seconds.

  • Electrode Deposition: Deposit the metal top electrode (e.g., 80 nm of gold) by thermal evaporation through a shadow mask.

Characterization of Perovskite Solar Cells

a) Current Density-Voltage (J-V) Measurement:

  • Use a solar simulator with an AM 1.5G spectrum at 100 mW/cm² illumination.

  • Connect the solar cell to a source meter.

  • Scan the voltage from reverse to forward bias and vice versa to record the J-V curves.

  • Extract key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

b) Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:

  • Use a dedicated IPCE system with a xenon lamp, a monochromator, and a lock-in amplifier.

  • Measure the short-circuit current of the device at different wavelengths of light.

  • Calculate the IPCE as the ratio of the number of collected electrons to the number of incident photons.

Visualizations

experimental_workflow cluster_substrate Substrate Preparation cluster_layers Layer Deposition cluster_final Device Finalization cluster_characterization Characterization A FTO Glass Cleaning B UV-Ozone Treatment A->B C ETL Deposition (e.g., ZnO) B->C D Perovskite Layer Deposition C->D E HTL Deposition (Dibenzo[a,i]carbazole) D->E F Electrode Deposition (Au/Ag) E->F G J-V Measurement F->G H IPCE Measurement F->H

Caption: Experimental workflow for perovskite solar cell fabrication and characterization.

logical_relationship cluster_structure Molecular Structure of HTM cluster_properties Material Properties cluster_performance Device Performance A Dibenzo[a,i]carbazole Core B Peripheral Functional Groups A->B Functionalization C HOMO/LUMO Energy Levels B->C D Hole Mobility B->D E Thermal Stability B->E G Open-Circuit Voltage (Voc) C->G H Short-Circuit Current (Jsc) D->H I Fill Factor (FF) D->I J Device Stability E->J F Power Conversion Efficiency (PCE) G->F H->F I->F

Caption: Relationship between HTM molecular structure, properties, and device performance.

References

Application Notes and Protocols: Antimicrobial Activity of Novel 1H-Dibenzo[a,i]carbazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of novel 1H-Dibenzo(a,i)carbazole derivatives. This document includes a summary of their biological activities, detailed experimental protocols for their evaluation, and visualizations of key experimental workflows and proposed mechanisms of action.

Quantitative Antimicrobial Activity and Cytotoxicity

A series of novel carbazole derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. The potency of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible growth. For select compounds, Minimum Bactericidal/Fungicidal Concentrations (MBC/MFC) have also been determined. Furthermore, the cytotoxic effects of these derivatives on human cell lines have been assessed to determine their therapeutic potential.

Table 1: Minimum Inhibitory Concentrations (MICs) of Novel Carbazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Series 8f Multidrug-Resistant Bacteria0.5 - 2[1][2]
Fungal Strains0.5 - 16[1][2]
Series 9d Bacterial Strains0.5 - 2[1][2]
Heptyl-derived carbazole aminothiazole 4f MRSA4[3]
1H-dibenzo[a,c]carbazoles (11d-f, 11m) Bacterial Strains1.9 - 7.8[4]
1H-dibenzo[a,c]carbazole (11d) B. subtilis1.9[4]
Carbazole alkaloids (2b, 1) S. aureus, S. pyogenes25[4]
Compounds 18a-b S. aureus50[4]
Carbazole derivatives (12a-i) P. aeruginosa100 - >400[4]

Table 2: Cytotoxicity of Selected Carbazole Derivatives

CompoundCell LineAssayIC50 (µM)Reference
Compounds 8b, 8d, 8f, 8k, 9b, 9e SGC-7901, AGS (gastric cancer)Not SpecifiedNon-cytotoxic[1][2]
L-02 (normal human liver)Not SpecifiedNon-cytotoxic[1][2]
Heptyl-derived carbazole aminothiazole 4f Hep-2Not SpecifiedNon-cytotoxic at MIC[3]
Compound 7b SMMC-7721 (hepatocarcinoma)Not Specified0.36 ± 0.13[5]
Compound 7e HepG2 (hepatocarcinoma)Not Specified0.12 ± 0.03[5]

Experimental Protocols

The following protocols outline the key methodologies used to assess the antimicrobial and cytotoxic activities of novel this compound derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the microbroth dilution method, a standard assay for assessing antimicrobial susceptibility.

Materials:

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound.

  • Serially dilute the compound in the growth medium in the wells of a 96-well plate.

  • Prepare an inoculum of the microbial strain standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include a positive control (microbe in medium without compound) and a negative control (medium only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.[6]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the MIC determination, take an aliquot from the wells that show no visible growth.

  • Spread the aliquot onto an agar plate containing no antimicrobial agent.

  • Incubate the plates under appropriate conditions.

  • The MBC or MFC is the lowest concentration that results in no microbial growth on the subculture plates.[7]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Materials:

  • Human cell lines (e.g., HepG2, L-02)

  • Complete cell culture medium

  • Test compounds

  • MTT solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.[8]

Visualized Workflows and Mechanisms of Action

The following diagrams illustrate the experimental workflows and proposed mechanisms of action for the antimicrobial activity of novel carbazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_antimicrobial Antimicrobial Screening cluster_cytotoxicity Cytotoxicity & Selectivity cluster_moa Mechanism of Action Studies synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, IR) synthesis->characterization mic MIC Determination (Microbroth Dilution) characterization->mic cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity mbc_mfc MBC/MFC Determination mic->mbc_mfc enzyme_assay Enzyme Inhibition Assays (e.g., DHFR) mbc_mfc->enzyme_assay dna_interaction DNA Intercalation Studies mbc_mfc->dna_interaction selectivity Selectivity Index Calculation cytotoxicity->selectivity

Caption: Experimental workflow for evaluating antimicrobial carbazoles.

mechanism_of_action cluster_dhfr DHFR Inhibition cluster_dna DNA Intercalation carbazole Carbazole Derivative dhfr Dihydrofolate Reductase (DHFR) carbazole->dhfr dna Bacterial DNA carbazole->dna folate_synthesis Inhibition of Folate Synthesis dhfr->folate_synthesis dna_synthesis_inhibition Inhibition of DNA Synthesis folate_synthesis->dna_synthesis_inhibition bacterial_death1 Bacterial Cell Death dna_synthesis_inhibition->bacterial_death1 dna_intercalation Intercalation into DNA dna->dna_intercalation replication_block Blockage of DNA Replication dna_intercalation->replication_block bacterial_death2 Bacterial Cell Death replication_block->bacterial_death2

Caption: Proposed antimicrobial mechanisms of carbazole derivatives.

References

Application Notes and Protocols: Anticancer Properties of Functionalized Dibenzocarbazoles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dibenzocarbazoles, a class of polycyclic aromatic hydrocarbons, have emerged as a promising scaffold in the development of novel anticancer agents. Their planar structure allows for intercalation into DNA, and various functionalizations of the dibenzocarbazole core have led to compounds with potent cytotoxic activity against a range of cancer cell lines. These compounds often exert their anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest, making them attractive candidates for further preclinical and clinical investigation.

This document provides a summary of the anticancer properties of functionalized dibenzocarbazoles, including quantitative data on their cytotoxic effects. Detailed protocols for key experimental assays to evaluate these properties are also presented, along with diagrams of the proposed signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the in vitro cytotoxicity of various functionalized carbazole and dibenzocarbazole derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity (IC50, µM) of N-Substituted Carbazole Imidazolium Salt Derivatives

CompoundHL-60 (Leukemia)SMMC-7721 (Hepatoma)A549 (Lung)MCF-7 (Breast)SW480 (Colon)
Compound 61 0.511.892.481.361.95

Data from a study on N-substituted carbazole imidazolium salt derivatives, where Compound 61 carries a 2-bromobenzyl substituent at position-3 of the 5,6-dimethyl-benzimidazole moiety.[1]

Table 2: Cytotoxicity (IC50, µM) of Hetero-annulated Carbazole Derivatives

CompoundHeLa (Cervical)AGS (Gastric)
Compound 26 0.3715.12

Compound 26 is 3-(3′,4′-diethoxyphenyl)-9-methyl-4,5-dihydro-10H-isoxazolo[3,4-a]carbazole.[2]

Table 3: Cytotoxicity (IC50, µM) of Furanocarbazole and Pyrido[2,3-a]carbazole Derivatives

CompoundCell LineIC50 (µM)
Mafaicheenamine E MCF-7 (Breast)10.1
Compound 34 HeLa (Cervical)13.42

Mafaicheenamine E is a furanocarbazole, and Compound 34 is a pyrido[2,3-a]carbazole derivative.[2]

Table 4: Cytotoxicity (IC50, µM) of a Carbazole Derivative (MHY407)

CompoundCell LineIC50 (µM)
MHY407 Breast Cancer Cell Lines~5

[2]

Table 5: Cytotoxicity (IC50, µM) of Oxadiazole-Containing Carbazole Derivatives

CompoundHepG2 (Hepatoma)HeLa (Cervical)MCF-7 (Breast)CaCo-2 (Colorectal)
Compound 9 -7.59--
Compound 10 7.6810.096.4443.7-187.23
Compound 11 > Compound 2-5> Compound 2-5> Compound 2-543.7-187.23

Compounds 10 and 11 contain an oxadiazole moiety.[3]

Experimental Protocols

Detailed methodologies for key experiments to assess the anticancer properties of functionalized dibenzocarbazoles are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[3][4][5][6]

Materials:

  • 96-well microplates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dibenzocarbazole compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][7]

Materials:

  • 6-well plates

  • Cancer cell lines

  • Functionalized dibenzocarbazole compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the dibenzocarbazole compounds at the desired concentrations for the specified time. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.[8][9][10][11]

Materials:

  • 6-well plates

  • Cancer cell lines

  • Functionalized dibenzocarbazole compounds

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the dibenzocarbazole compounds at various concentrations for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate to investigate the molecular mechanisms of apoptosis and cell cycle arrest.[12][13][14]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p53, Bax, Bcl-2, Caspase-3, Caspase-9, Cyclin A, Cyclin D1, CDK2, p27KIP1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with dibenzocarbazole compounds, then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Visualization of Pathways and Workflows

Proposed Signaling Pathway for Dibenzocarbazole-Induced Apoptosis

Functionalized dibenzocarbazoles can induce apoptosis through a p53-mediated intrinsic pathway. The proposed mechanism involves the inhibition of Topoisomerase II, leading to DNA damage and subsequent activation of p53. Activated p53 can then upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction, cytochrome c release, and the activation of the caspase cascade.

G cluster_0 Initiation cluster_1 Mitochondrial Pathway cluster_2 Execution Dibenzocarbazole Dibenzocarbazole Topoisomerase II Topoisomerase II Dibenzocarbazole->Topoisomerase II Inhibition DNA Damage DNA Damage Topoisomerase II->DNA Damage Induction p53 p53 DNA Damage->p53 Activation Bax Bax p53->Bax Upregulation Bcl-2 Bcl-2 p53->Bcl-2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl-2->Mitochondrion Inhibits permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed p53-mediated apoptotic pathway induced by functionalized dibenzocarbazoles.

Proposed Signaling Pathway for Dibenzocarbazole-Induced S-Phase Cell Cycle Arrest

Some carbazole derivatives have been shown to induce S-phase cell cycle arrest.[2] This can be mediated by the p53-p27KIP1 axis, leading to the inhibition of Cyclin-CDK complexes that are crucial for S-phase progression.

G cluster_0 Signal cluster_1 Regulation cluster_2 Outcome Dibenzocarbazole Dibenzocarbazole DNA Damage DNA Damage Dibenzocarbazole->DNA Damage p53 p53 DNA Damage->p53 Activation p27KIP1 p27KIP1 p53->p27KIP1 Upregulation Cyclin A/D1-CDK2 Cyclin A/D1-CDK2 p27KIP1->Cyclin A/D1-CDK2 Inhibition S-Phase Progression S-Phase Progression Cyclin A/D1-CDK2->S-Phase Progression S-Phase Arrest S-Phase Arrest Cyclin A/D1-CDK2->S-Phase Arrest Inhibition leads to S-Phase Progression->S-Phase Arrest

Caption: Proposed pathway for dibenzocarbazole-induced S-phase cell cycle arrest.

Experimental Workflow for Evaluating Anticancer Properties

The following diagram illustrates a typical workflow for the initial in vitro evaluation of the anticancer properties of novel functionalized dibenzocarbazole compounds.

G A Synthesize Functionalized Dibenzocarbazole Derivatives B Cell Viability Screening (MTT Assay) A->B C Determine IC50 Values B->C D Select Lead Compounds C->D E Mechanism of Action Studies D->E F Apoptosis Assay (Annexin V/PI) E->F G Cell Cycle Analysis (PI Staining) E->G H Protein Expression Analysis (Western Blot) F->H G->H I Data Interpretation and Further Development H->I

References

Application Notes and Protocols for the Analytical Characterization of 1H-Dibenzo(a,i)carbazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical techniques for the characterization of 1H-Dibenzo(a,i)carbazole. Detailed protocols for spectroscopic and chromatographic methods are outlined to ensure accurate identification and quantification.

Overview of Analytical Techniques

A multi-faceted approach is essential for the unambiguous characterization of this compound. The primary techniques employed include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and UV-Visible Spectroscopy. Each technique provides unique structural and quantitative information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Quantitative Data
Parameter ¹H NMR (CDCl₃/DMSO-d₆) ¹³C NMR (CDCl₃/DMSO-d₆)
Chemical Shift (δ ppm) 11.9 (bs, 1H), 8.61 (d, J = 7.5 Hz, 2H), 8.12 (d, J = 7.5 Hz, 2H), 7.95 (d, J = 7.5 Hz, 2H), 7.61 (d, J = 7.5 Hz, 2H), 7.53 (dd, J = 7.5, 7.5 Hz, 2H), 7.45 (dd, J = 7.5, 7.5 Hz, 1H)[1]134.5, 132.0, 129.0, 125.5, 124.9, 122.3, 122.1, 120.3, 119.4, 119.3[1]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a 1:1 mixture of deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans to 16 or more to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-150 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Increase the number of scans significantly (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Apply a longer relaxation delay (e.g., 2-5 seconds).

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Experimental Workflow: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_output Output start Start dissolve Dissolve Sample in CDCl3/DMSO-d6 start->dissolve nmr NMR Spectrometer h1_acq 1H NMR Acquisition nmr->h1_acq c13_acq 13C NMR Acquisition nmr->c13_acq process Process FID h1_acq->process c13_acq->process analyze Analyze Spectra process->analyze end End analyze->end

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound. The molecular formula is C₂₀H₁₃N, and the molecular weight is 267.32 g/mol .[2][3]

Quantitative Data
Technique Parameter Value
Electron Ionization MS Molecular Ion (M⁺)m/z 267[1][2]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Utilize a standard electron ionization source with an electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Detection: Use a suitable detector, such as an electron multiplier.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Experimental Workflow: Mass Spectrometry

MS_Workflow cluster_prep Sample Introduction cluster_analysis MS Analysis cluster_output Data Output start Start introduce Introduce Sample start->introduce ionize Ionization (EI) mass_analyzer Mass Analyzer ionize->mass_analyzer detector Detector mass_analyzer->detector end End mass_analyzer->end

Caption: Workflow for Mass Spectrometric analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of this compound and for separating it from its isomers. The separation of dibenzocarbazole isomers can be challenging due to their similar structures.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. The exact gradient profile will need to be optimized.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Monitor the elution profile at a wavelength where this compound has strong absorbance (e.g., determined from its UV-Vis spectrum).

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, and filter it through a 0.45 µm filter before injection.

Logical Relationship: HPLC Separation

HPLC_Logic cluster_input Input cluster_process Separation Process cluster_output Output sample Sample Mixture hplc HPLC System column Stationary Phase (e.g., C18) hplc->column mobile_phase Mobile Phase (e.g., Acetonitrile/Water) hplc->mobile_phase separated Separated Components column->separated mobile_phase->separated

Caption: Logical diagram of HPLC separation.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the this compound molecule and can be used for quantitative analysis. The NIST Chemistry WebBook indicates the availability of UV/Visible spectrum data for 13H-Dibenzo[a,i]carbazole.[2][3]

Experimental Protocol: UV-Visible Spectroscopy
  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Solvent: Choose a UV-transparent solvent in which the analyte is soluble, such as ethanol, methanol, or cyclohexane.

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Measurement: Record the absorbance spectrum over a range of wavelengths (e.g., 200-400 nm). Use the pure solvent as a blank.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Experimental Workflow: UV-Visible Spectroscopy

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_output Output start Start prepare_solution Prepare Dilute Solution start->prepare_solution spectrophotometer UV-Vis Spectrophotometer measure_blank Measure Blank spectrophotometer->measure_blank measure_sample Measure Sample Absorbance measure_blank->measure_sample end End measure_sample->end

Caption: Workflow for UV-Visible spectroscopic analysis.

References

Application Notes and Protocols for NMR Analysis of Dibenzo[a,i]carbazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed information on the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 13H-Dibenzo[a,i]carbazole, a closely related isomer of 1H-Dibenzo[a,i]carbazole. Due to the limited availability of specific spectral data for the 1H-isomer in publicly accessible literature, the data for the 13H-isomer is presented as a valuable reference. Additionally, a comprehensive protocol for the preparation and execution of NMR experiments for dibenzocarbazole derivatives is outlined to guide researchers in acquiring their own spectral data.

¹H and ¹³C NMR Spectral Data for 13H-Dibenzo[a,i]carbazole

The following tables summarize the ¹H and ¹³C NMR spectral data for 13H-Dibenzo[a,i]carbazole. This data is provided as a reference for the closely related 1H-Dibenzo[a,i]carbazole.

Table 1: ¹H NMR Spectral Data of 13H-Dibenzo[a,i]carbazole

Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)IntegrationAssignment
11.9bs-1HNH
8.61d7.52HAromatic CH
8.12d7.52HAromatic CH
7.95d7.52HAromatic CH
7.61d7.52HAromatic CH
7.53dd7.5, 7.52HAromatic CH
7.45dd7.5, 7.51HAromatic CH

Solvent: CDCl₃/DMSO-d₆ (1:1 mixture) bs = broad singlet, d = doublet, dd = doublet of doublets

Table 2: ¹³C NMR Spectral Data of 13H-Dibenzo[a,i]carbazole

Chemical Shift (δ ppm)
134.5
132.0
129.0
125.5
124.9
122.3
122.1
120.3
119.4
119.3

Solvent: CDCl₃/DMSO-d₆ (1:1 mixture)

Experimental Protocols for NMR Data Acquisition

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for dibenzocarbazole derivatives.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

  • Sample Purity: Ensure the sample of 1H-Dibenzo[a,i]carbazole is of high purity. Impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For carbazole derivatives, common solvents include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or a mixture of both. The choice of solvent can affect the chemical shifts.

  • Concentration:

    • For ¹H NMR, dissolve 1-5 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a more concentrated sample is required, typically 10-20 mg in 0.6-0.7 mL of solvent, due to the lower natural abundance of the ¹³C isotope.

  • Procedure: a. Weigh the desired amount of the sample and place it in a clean, dry vial. b. Add the deuterated solvent to the vial. c. Gently vortex or sonicate the vial to ensure the sample is fully dissolved. d. Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter. e. Cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a modern Fourier Transform NMR spectrometer.

  • Instrument Preparation: a. Insert the NMR tube into a spinner turbine and adjust the depth using the spectrometer's depth gauge. b. Place the sample in the NMR magnet.

  • Locking and Shimming: a. Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift. b. Shim the magnetic field to achieve a homogeneous field across the sample. This is a critical step for obtaining sharp spectral lines. Automated shimming routines are available on most modern spectrometers.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm for aromatic compounds).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: For a sample of sufficient concentration, 8 to 16 scans are usually adequate.

    • Temperature: Set the experiment to run at a constant temperature, typically 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc) is used to simplify the spectrum and improve signal-to-noise.

    • Spectral Width: Set a spectral width that covers the entire range of carbon chemical shifts (e.g., 0-160 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A longer relaxation delay (2-5 seconds) is often necessary for quaternary carbons.

    • Number of Scans: A larger number of scans is required for ¹³C NMR due to its lower sensitivity. This can range from hundreds to thousands of scans depending on the sample concentration.

  • Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase correct the spectrum. c. Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual solvent peak is at 7.26 ppm. For ¹³C NMR, the CDCl₃ peak is at 77.16 ppm. d. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. e. Analyze the multiplicities and coupling constants to elucidate the structure.

Visualizations

The following diagrams illustrate the workflow of NMR data acquisition and the logical relationships in spectral analysis.

NMR_Workflow NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample High Purity Sample Solvent Deuterated Solvent Sample->Solvent Dissolve Dissolution & Filtration Solvent->Dissolve NMR_Tube Sample in NMR Tube Dissolve->NMR_Tube Insert Insert Sample into Magnet NMR_Tube->Insert Lock Locking Insert->Lock Shim Shimming Lock->Shim Acquire Acquire FID Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Calibration Phase->Calibrate Integrate Integration (1H) Calibrate->Integrate Analyze Structural Analysis Integrate->Analyze

Caption: Workflow for NMR Spectroscopy.

Spectral_Analysis Logic of NMR Spectral Interpretation cluster_data Primary Spectral Data cluster_info Deduced Structural Information ChemShift Chemical Shift (δ) Environment Electronic Environment ChemShift->Environment Integration Integration ProtonRatio Proton Ratio Integration->ProtonRatio Multiplicity Multiplicity NeighboringProtons Number of Neighboring Protons Multiplicity->NeighboringProtons Coupling Coupling Constant (J) Connectivity Connectivity Information Coupling->Connectivity Structure Final Structure Elucidation Environment->Structure ProtonRatio->Structure NeighboringProtons->Structure Connectivity->Structure

Caption: NMR Spectral Data Interpretation.

Application Note: Fluorescence Spectroscopy for the Analysis of 7H-dibenzo[c,g]carbazole Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7H-dibenzo[c,g]carbazole (7H-DBC) is a potent environmental carcinogen that requires metabolic activation to exert its toxic effects. The study of its metabolism is crucial for understanding its mechanism of carcinogenesis and for developing potential interventions. The primary metabolites of 7H-DBC are hydroxylated derivatives, which are inherently fluorescent. This property allows for their sensitive and selective detection using fluorescence spectroscopy. This application note provides detailed protocols for the in vitro metabolism of 7H-DBC and the subsequent analysis of its fluorescent metabolites using High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) and Synchronous Fluorescence Spectroscopy (SFS).

Data Presentation

CompoundExcitation Maxima (λex, nm)Emission Maxima (λem, nm)Quantum Yield (ΦF)Fluorescence Lifetime (τ, ns)
7H-dibenzo[c,g]carbazole~295, 330, 345, 380, 395~405, 425Data not availableData not available
1-hydroxy-7H-DBCData not availableData not availableData not availableData not available
3-hydroxy-7H-DBCData not availableData not availableData not availableData not available
5-hydroxy-7H-DBCData not availableData not availableData not availableData not available

Note: The exact excitation and emission maxima can be influenced by the solvent environment. The data for the hydroxylated metabolites are noted as "Data not available" as a consolidated table with these specific values was not found in the reviewed literature. Researchers should determine these values experimentally for their specific analytical setup.

Signaling Pathway

The metabolic activation of 7H-dibenzo[c,g]carbazole is a critical step in its carcinogenicity. The following diagram illustrates the principal metabolic pathway leading to the formation of hydroxylated metabolites, which can be further activated to reactive intermediates capable of forming DNA adducts.

metabolic_pathway DBC 7H-dibenzo[c,g]carbazole CYP450 Cytochrome P450 Enzymes DBC->CYP450 Metabolism Metabolites Hydroxylated Metabolites (1-OH, 3-OH, 5-OH-DBC) CYP450->Metabolites Activation Further Metabolic Activation Metabolites->Activation DNA_Adducts DNA Adducts Activation->DNA_Adducts Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis experimental_workflow cluster_metabolism In Vitro Metabolism cluster_analysis Analysis Incubation Incubation of 7H-DBC with Rat Liver Microsomes Termination Reaction Termination & Protein Precipitation Incubation->Termination Extraction Metabolite Extraction Termination->Extraction HPLC HPLC Separation (C18 Column) Extraction->HPLC Inject Extract FLD Fluorescence Detection (FLD) HPLC->FLD Eluent SFS Synchronous Fluorescence Spectroscopy (SFS) HPLC->SFS Collect Fractions (Optional) Quantification Identification & Quantification FLD->Quantification SFS->Quantification

References

Application Notes and Protocols for 1H-Dibenzo(a,i)carbazole in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation and use of 1H-Dibenzo(a,i)carbazole in cell culture experiments. The procedures outlined below cover material handling, stock solution preparation, and a general workflow for treating cells and assessing cytotoxicity.

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) containing a nitrogen-heterocyclic ring system. Carbazoles and their derivatives are known for their diverse biological activities, including potential cytotoxic and carcinogenic effects.[1][2] Many of the biological effects of dibenzocarbazoles are mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway, a key regulator of cellular responses to environmental xenobiotics.[3][4] Accurate and reproducible preparation of this compound is critical for meaningful in vitro studies. Due to its hydrophobic nature, specific handling procedures are required to ensure its solubility and stability in cell culture media.

Materials and Equipment

2.1. Reagents

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Cells for culture (e.g., HepG2, MCF-7, A549)

  • Trypsin-EDTA solution

  • Cytotoxicity assay reagents (e.g., MTT, XTT)

2.2. Equipment

  • Class II biological safety cabinet

  • CO2 incubator (37°C, 5% CO2)

  • Inverted microscope

  • Water bath (37°C)

  • Centrifuge

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Sterile microcentrifuge tubes

  • Sterile cell culture plates (e.g., 96-well)

  • Hemocytometer or automated cell counter

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Safety and Handling Precautions

This compound is a potential carcinogen and mutagen. Standard laboratory safety practices for handling hazardous chemicals should be strictly followed.[5]

  • Engineering Controls : All handling of the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood to avoid inhalation of airborne particles.

  • Personal Protective Equipment (PPE) : Wear a lab coat, nitrile gloves, and safety goggles at all times. Change gloves immediately if they become contaminated.

  • Waste Disposal : Dispose of all contaminated materials (e.g., pipette tips, tubes, gloves) as hazardous chemical waste according to your institution's guidelines.

Experimental Protocols

4.1. Preparation of this compound Stock Solution

Due to its low aqueous solubility, a concentrated stock solution of this compound should be prepared in an organic solvent. DMSO is recommended due to its high solvating power for carbazole derivatives and its compatibility with most cell culture assays at low final concentrations.[2][6]

  • Weighing : In a chemical fume hood, carefully weigh the desired amount of this compound powder.

  • Dissolution : Add the appropriate volume of cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Solubilization : Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilization : While not typically required for DMSO stocks, if necessary, the solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage : Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage, protected from light.

Table 1: Stock and Working Solution Parameters

ParameterRecommendation
Stock Solution Solvent DMSO (cell culture grade)
Stock Concentration 10-50 mM
Storage Temperature -20°C (short-term) or -80°C (long-term)
Storage Conditions Protected from light
Final DMSO Concentration ≤ 0.5% (v/v) in cell culture medium
Typical Working Range 0.1 - 50 µM (cell line dependent)

4.2. Preparation of Working Solutions and Cell Treatment

The following protocol describes a general procedure for treating adherent cells in a 96-well plate format.

  • Cell Seeding : Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Cell Attachment : Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach and resume logarithmic growth.

  • Preparation of Serial Dilutions : a. On the day of treatment, thaw an aliquot of the this compound stock solution. b. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve 2x the final desired concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture wells remains below 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment : a. Carefully remove the old medium from the wells. b. Add 100 µL of the prepared working solutions (including a vehicle control with the same final DMSO concentration as the highest treatment dose) to the appropriate wells.

  • Incubation : Return the plate to the incubator and expose the cells to the compound for the desired time period (e.g., 24, 48, or 72 hours).

  • Downstream Analysis : Following incubation, proceed with the desired downstream assays, such as a cell viability assay (e.g., MTT) to determine the IC50 value.

Visualizations

5.1. Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_cell_culture Cell Culture and Treatment cluster_analysis Downstream Analysis weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Solubilize dissolve->vortex aliquot Aliquot and Store at -20°C/-80°C vortex->aliquot prepare_dilutions Prepare Serial Dilutions in Medium aliquot->prepare_dilutions Thaw Stock seed Seed Cells in 96-well Plate incubate Incubate for 24h seed->incubate incubate->prepare_dilutions treat Treat Cells with Compound prepare_dilutions->treat incubate2 Incubate for 24-72h treat->incubate2 assay Perform Cell Viability Assay (e.g., MTT) incubate2->assay calculate Calculate IC50 Value assay->calculate

Caption: Workflow for preparing and testing this compound.

5.2. Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DBC This compound AhR_complex AhR-HSP90-AIP-p23 Complex DBC->AhR_complex Ligand Binding AhR_active Activated AhR AhR_complex->AhR_active Nuclear Translocation ARNT ARNT AhR_active->ARNT Dimerization AhR_ARNT AhR-ARNT Dimer AhR_active->AhR_ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to DNA Transcription Transcription of Target Genes (e.g., CYP1A1) XRE->Transcription

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Dibenzo(a,i)carbazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming common challenges in the synthesis of 1H-Dibenzo(a,i)carbazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield for this compound is consistently low. What are the most common causes?

Low yields in dibenzocarbazole synthesis can stem from several factors. The most common issues include:

  • Incomplete Reaction: The reaction may not be running to completion due to insufficient reaction time, inadequate temperature, or inefficient catalyst activity.

  • Side Reactions: Competing side reactions can consume starting materials and generate impurities, reducing the yield of the desired product. Common side reactions include polymerization of starting materials or the formation of undesired isomers.

  • Sub-optimal Reagent Quality: The purity of starting materials, catalysts, and solvents is crucial. Impurities can poison catalysts or participate in unwanted side reactions.

  • Inefficient Purification: Product loss during workup and purification steps is a common contributor to low isolated yields.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity of the synthesis?

Poor regioselectivity is a known challenge in the synthesis of polycyclic aromatic compounds. To improve the formation of the desired this compound isomer, consider the following:

  • Choice of Synthesis Route: Some synthetic methods offer inherently better regioselectivity. For instance, methods involving intramolecular cyclization of a well-defined precursor can provide better control over the final isomer.

  • Steric Hindrance: Introducing bulky protecting groups on your starting materials can direct the reaction towards a specific isomer due to steric hindrance.

  • Catalyst and Ligand Selection: In metal-catalyzed reactions, the choice of catalyst and ligands can significantly influence the regiochemical outcome. Experiment with different ligand systems to enhance the selectivity for the desired product.

Q3: The purification of my crude this compound is proving difficult, leading to significant product loss. What are the recommended purification strategies?

Effective purification is key to obtaining a high-purity product with a good isolated yield. The following methods are commonly employed for the purification of carbazole derivatives:

  • Column Chromatography: This is the most common method for separating the desired product from unreacted starting materials and byproducts. A careful selection of the stationary phase (e.g., silica gel) and eluent system is critical. A gradient elution is often more effective than an isocratic one.

  • Crystallization: If a suitable solvent is found, crystallization can be a highly effective method for obtaining a high-purity product. It is also a scalable purification method.

  • Sublimation: For thermally stable compounds, sublimation under high vacuum can be an excellent purification technique, as it can remove non-volatile impurities.

Q4: My starting material, a substituted phenylhydrazine, is decomposing under the reaction conditions. How can I mitigate this?

Decomposition of sensitive starting materials is a common issue, especially in reactions requiring high temperatures. To address this:

  • Lower Reaction Temperature: Explore if the reaction can proceed at a lower temperature, possibly by using a more active catalyst or by extending the reaction time.

  • Use of Protective Groups: Protect sensitive functional groups on your starting material that might be susceptible to decomposition under the reaction conditions.

  • Microwave-Assisted Synthesis: Microwave irradiation can often reduce reaction times and temperatures, which can help in preventing the decomposition of thermally sensitive compounds.

Experimental Protocols

General Procedure for the Synthesis of Dibenzo[a,c]carbazole Derivatives via Intramolecular Cyclization

This protocol is a generalized method based on common procedures for synthesizing benzo[a]carbazole derivatives.[1] Researchers should adapt this protocol based on their specific starting materials and target molecule.

  • Reaction Setup: In a 25 mL flask, combine the 3-cyanoacetamide pyrrole precursor (0.25 mmol) and a solid acid catalyst (e.g., AC-SO3H, 6 mg) in a suitable high-boiling solvent such as DMSO (5 mL).[1]

  • Reaction Conditions: The reaction mixture is stirred and refluxed for 2 hours. The temperature should be carefully controlled, for example, by using a sand bath heated to 240 °C.[1]

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TCM).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered to separate the catalyst. The organic layer is then washed with water (3 x 5 mL) and ethyl acetate (25 mL).

  • Drying and Crystallization: The organic layer is dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product is allowed to crystallize at room temperature to yield the desired benzo[a]carbazole derivative.[1]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of a Benzo[a]carbazole Derivative [1]

EntryTemperature (°C)Time (h)Catalyst Amount (mg)Yield (%)
116041015
218041028
320041045
422041062
524041073
626041073
728041073
824011035
924021073
1024031073
112402225
122402448
132402673
142402873

Table 2: Comparison of Different Catalysts and Solvents for Benzo[a]carbazole Synthesis [1]

EntryCatalystSolventYield (%)
1AC-SO3HDMSO73
2Amberlyst-15DMSO55
3H2SO4DMSO42
4p-TsOHDMSO38
5No CatalystDMSOTrace
6AC-SO3HDMF45
7AC-SO3HToluene25
8AC-SO3HAcetonitrile18

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: 3-cyanoacetamide pyrrole AC-SO3H catalyst DMSO solvent reaction Stir and Reflux (240°C, 2h) start->reaction monitoring Monitor by TLC reaction->monitoring filtration Filter to remove catalyst monitoring->filtration Reaction Complete washing Wash with H2O and EtOAc filtration->washing drying Dry with Na2SO4 washing->drying crystallization Crystallize product drying->crystallization end Pure this compound crystallization->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Observed incomplete_rxn Incomplete Reaction start->incomplete_rxn side_rxns Side Reactions start->side_rxns poor_reagents Poor Reagent Quality start->poor_reagents purification_loss Purification Loss start->purification_loss optimize_conditions Optimize Reaction: - Increase time/temp - Change catalyst incomplete_rxn->optimize_conditions improve_selectivity Improve Selectivity: - Use protecting groups - Screen catalysts/ligands side_rxns->improve_selectivity check_reagents Verify Reagent Purity: - Recrystallize/distill - Use fresh reagents poor_reagents->check_reagents refine_purification Refine Purification: - Optimize chromatography - Attempt crystallization purification_loss->refine_purification

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

common byproducts in dibenzocarbazole synthesis and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of dibenzocarbazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts encountered in dibenzocarbazole synthesis?

A1: Byproducts in dibenzocarbazole synthesis are highly dependent on the synthetic route employed. However, some common classes of impurities include:

  • Incompletely cyclized precursors: Depending on the reaction conditions, the final ring closure to form the dibenzocarbazole skeleton may be incomplete, leaving starting materials or intermediate compounds in the crude product. For instance, in palladium-catalyzed syntheses, unreacted 2-aminobiphenyl precursors may be present[1].

  • Positional Isomers: The substitution pattern on the starting materials can lead to the formation of different positional isomers of the desired dibenzocarbazole. Their separation can be challenging due to very similar physical properties[2].

  • Over-reaction or Side-Reaction Products: Unintended reactions can occur, leading to byproducts. For example, in the Graebe-Ullmann synthesis, structurally related isomers like 7H-4,7-Diaza-benzo[de]anthracene have been identified[3].

  • Dimers and Oligomers: Under certain conditions, especially with reactive carbazole species, dimerization or oligomerization can occur, leading to higher molecular weight impurities.

  • Residual Catalysts and Reagents: Traces of catalysts (e.g., palladium) and unreacted reagents can remain in the crude product.

Q2: How can I effectively remove unreacted starting materials from my crude dibenzocarbazole product?

A2: The choice of purification method depends on the properties of the starting materials and the dibenzocarbazole product. Common techniques include:

  • Column Chromatography: This is a versatile method for separating compounds with different polarities. By carefully selecting the stationary phase (e.g., silica gel) and the eluent system, unreacted starting materials can be effectively separated.

  • Recrystallization: If the solubility of the starting materials and the product differ significantly in a particular solvent system, recrystallization can be a highly effective purification method.

  • Washing/Extraction: If the starting materials have different solubility profiles in immiscible solvents (e.g., acidic or basic starting materials), a simple liquid-liquid extraction or washing of the organic layer containing the product can remove these impurities.

Q3: My dibenzocarbazole synthesis produced a mixture of positional isomers. How can I separate them?

A3: The separation of positional isomers is a common challenge in organic synthesis. Due to their similar physical and chemical properties, separation often requires high-resolution techniques[2]:

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be effective for separating isomers. Method development will involve screening different columns and mobile phase compositions to achieve optimal separation.

  • Preparative Thin-Layer Chromatography (TLC): For small-scale separations, preparative TLC can be a useful tool to isolate individual isomers.

  • Fractional Crystallization: In some cases, careful and repeated recrystallization from a suitable solvent can enrich one isomer over others.

Troubleshooting Guides

Problem 1: Low yield of desired dibenzocarbazole and presence of multiple unidentified byproducts.
Possible Cause Troubleshooting Step
Incomplete reaction Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. Consider extending the reaction time or increasing the temperature if necessary.
Side reactions due to incorrect stoichiometry Carefully check the stoichiometry of your reactants. An excess of one reactant can sometimes lead to the formation of byproducts.
Decomposition of starting materials or product Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if your compounds are sensitive to air or moisture. Check the stability of your compounds at the reaction temperature.
Sub-optimal catalyst activity In catalyst-driven reactions, ensure the catalyst is fresh and active. Consider using a different catalyst or ligand system. In some palladium-catalyzed reactions, byproducts like free carbazole can inhibit the catalyst[1].
Problem 2: The purified dibenzocarbazole shows the presence of a higher molecular weight impurity.
Possible Cause Troubleshooting Step
Dimer or oligomer formation This can occur at high concentrations or temperatures. Try running the reaction at a lower concentration. Purification can often be achieved by column chromatography, as the dimer/oligomer will likely have a different polarity and higher molecular weight.

Experimental Protocols

Protocol 1: Purification of 7H-Dibenzo[c,g]carbazole by Recrystallization

This protocol is a general guideline for the recrystallization of 7H-Dibenzo[c,g]carbazole, which has been reported to be purified by recrystallization from an acetone-water mixture.

Materials:

  • Crude 7H-Dibenzo[c,g]carbazole

  • Acetone (reagent grade)

  • Deionized water

  • Erlenmeyer flask

  • Heating plate with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude 7H-Dibenzo[c,g]carbazole in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of acetone to the flask to dissolve the solid at room temperature with stirring.

  • Gently heat the solution on a heating plate while stirring. If the solid does not dissolve completely, add small portions of acetone until a clear solution is obtained at the boiling point of the solvent. Avoid adding excessive solvent.

  • Once the solid is completely dissolved, slowly add deionized water dropwise to the hot solution until the solution becomes slightly turbid (cloudy).

  • Add a small amount of acetone (a few drops) back to the solution until it becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold acetone-water mixture.

  • Dry the purified crystals under vacuum.

  • Assess the purity of the recrystallized product by HPLC or melting point determination.

Protocol 2: General Procedure for Column Chromatography of Dibenzocarbazole Derivatives

This protocol provides a general workflow for the purification of dibenzocarbazole derivatives using silica gel column chromatography. The specific eluent system will need to be optimized for each specific compound.

Materials:

  • Crude dibenzocarbazole derivative

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate, or dichloromethane)

  • Sand

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Eluent System Selection: Determine a suitable eluent system by running a TLC of the crude product. The ideal eluent system should provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing (Slurry Method):

    • Add a small layer of sand to the bottom of the column.

    • In a beaker, make a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica gel.

    • Drain the excess eluent until the solvent level is just at the top of the sand.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., with a pump or by gravity) to start the elution.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the eluted fractions by TLC to identify which fractions contain the purified product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified dibenzocarbazole.

Data Presentation

Table 1: Comparison of Purification Methods for Dibenzocarbazole Derivatives (Illustrative)

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization >99%High purity for crystalline solids, scalable.Not effective for impurities with similar solubility; can result in product loss in the mother liquor.
Column Chromatography 95-99%Versatile for a wide range of compounds; can separate mixtures of compounds.Can be time-consuming; requires larger volumes of solvent; not as easily scalable as recrystallization.
Preparative HPLC >99.5%High resolution for separating closely related compounds and isomers.Expensive; limited to smaller sample sizes; requires specialized equipment.

Note: The purity achieved can vary significantly depending on the specific compound, the nature of the impurities, and the optimization of the purification protocol.

Visualizations

Byproduct_Formation_and_Removal cluster_synthesis Dibenzocarbazole Synthesis cluster_byproducts Common Byproducts cluster_purification Purification Strategy Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Synthetic Route (e.g., Graebe-Ullmann, Pd-catalyzed) Crude Product Crude Product Reaction->Crude Product Incomplete Cyclization Incomplete Cyclization Crude Product->Incomplete Cyclization Positional Isomers Positional Isomers Crude Product->Positional Isomers Dimers/Oligomers Dimers/Oligomers Crude Product->Dimers/Oligomers Side-Reaction Products Side-Reaction Products Crude Product->Side-Reaction Products Recrystallization Recrystallization Crude Product->Recrystallization Different Solubility Column Chromatography Column Chromatography Crude Product->Column Chromatography Different Polarity Preparative HPLC Preparative HPLC Crude Product->Preparative HPLC Isomer Separation Pure Dibenzocarbazole Pure Dibenzocarbazole Recrystallization->Pure Dibenzocarbazole Column Chromatography->Pure Dibenzocarbazole Preparative HPLC->Pure Dibenzocarbazole

Caption: Byproduct formation and purification workflow.

Troubleshooting_Logic Crude Product Analysis (TLC/HPLC/MS) Crude Product Analysis (TLC/HPLC/MS) Multiple Spots/Peaks Multiple Spots/Peaks Crude Product Analysis (TLC/HPLC/MS)->Multiple Spots/Peaks Impure Correct Mass, Different Rt Correct Mass, Different Rt Multiple Spots/Peaks->Correct Mass, Different Rt Isomers? Higher Mass Higher Mass Multiple Spots/Peaks->Higher Mass Dimer? Starting Material Present Starting Material Present Multiple Spots/Peaks->Starting Material Present Incomplete Reaction? Optimize Chromatography Optimize Chromatography Correct Mass, Different Rt->Optimize Chromatography Consider Prep HPLC Consider Prep HPLC Correct Mass, Different Rt->Consider Prep HPLC Adjust Reaction Conditions (Concentration, Temp) Adjust Reaction Conditions (Concentration, Temp) Higher Mass->Adjust Reaction Conditions (Concentration, Temp) Optimize Reaction Time/Temp Optimize Reaction Time/Temp Starting Material Present->Optimize Reaction Time/Temp

Caption: Troubleshooting decision tree for purification.

References

troubleshooting guide for low yield in Madelung synthesis of dibenzocarbazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the Madelung synthesis of dibenzocarbazoles. The information is targeted towards researchers, scientists, and drug development professionals working in organic synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Q: My Madelung synthesis of a dibenzocarbazole is resulting in a very low yield. What are the most common causes?

A: Low yields in the Madelung synthesis of complex polycyclic systems like dibenzocarbazoles are often attributed to the harsh reaction conditions required for the intramolecular cyclization. The primary culprits include:

  • Incomplete Deprotonation: The Madelung synthesis relies on the deprotonation of both the amide nitrogen and the benzylic carbon. Insufficiently strong bases or steric hindrance can lead to incomplete deprotonation, thus preventing the key cyclization step.

  • Thermal Decomposition: The high temperatures (often exceeding 200-400 °C) required for the traditional Madelung synthesis can lead to the decomposition of starting materials, intermediates, or the final dibenzocarbazole product.[1]

  • Side Reactions: At elevated temperatures, various side reactions can compete with the desired intramolecular cyclization, leading to the formation of undesired byproducts.

  • Steric Hindrance: The rigid, planar structure of the biphenyl backbone in the precursor can introduce significant steric strain, hindering the intramolecular cyclization required to form the third aromatic ring of the dibenzocarbazole.

  • Poor Solubility: The precursors for dibenzocarbazoles can have poor solubility in common high-boiling point solvents, leading to heterogeneous reaction mixtures and inefficient reactions.

2. Q: What is the likely precursor for my dibenzocarbazole synthesis using the Madelung reaction?

A: The Madelung synthesis traditionally involves the intramolecular cyclization of an N-acyl-o-toluidine.[1] For the synthesis of a dibenzocarbazole, the logical precursor would be an N-acyl derivative of an aminobiphenyl compound. Specifically, you would likely be using a starting material with the following general structure:

  • An N-acyl-2-amino-2'-methylbiphenyl or a related isomer where an acylamino group and a methyl group are positioned on adjacent rings in a way that allows for intramolecular cyclization.

The reaction proceeds through the base-mediated deprotonation of the amide and the methyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl.

3. Q: The classic Madelung conditions (strong base at high temperature) are not working. Are there any modifications I can try?

A: Yes, several modifications to the classical Madelung synthesis have been developed to proceed under milder conditions, which could be beneficial for the synthesis of sensitive dibenzocarbazole systems. These include:

  • The Madelung-Houlihan Variation: This modification utilizes stronger, non-alkoxide bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF). These conditions can facilitate the required deprotonations at much lower temperatures, sometimes as low as -20 °C to room temperature.

  • The Smith-Modified Madelung Synthesis: This approach uses organolithium reagents to react with N-trimethylsilyl anilines and esters or carboxylic acids. This method can also be performed at significantly lower temperatures.

Trying these milder conditions can help to prevent thermal decomposition and reduce the occurrence of side reactions.

4. Q: I am observing multiple spots on my TLC plate besides the starting material and the desired product. What are the potential side reactions?

A: In the context of dibenzocarbazole synthesis via a Madelung-type reaction, several side reactions could be occurring:

  • Intermolecular Condensation: Instead of the desired intramolecular cyclization, the deprotonated intermediates could react with each other, leading to polymeric materials.

  • Cleavage of the Amide Bond: The harsh basic conditions and high temperatures can lead to the hydrolysis or cleavage of the amide bond in the starting material, preventing cyclization.

  • Rearrangement Products: Under strongly basic conditions, rearrangements of the biphenyl system or the acyl group are possible, leading to isomeric byproducts.

  • Incomplete Cyclization/Dehydration: The reaction may stall at an intermediate stage before the final dehydration step that leads to the aromatic dibenzocarbazole.

Careful analysis (e.g., by LC-MS or NMR) of the major byproducts can provide valuable insights into the competing reaction pathways and help in optimizing the reaction conditions.

Experimental Protocols & Data

For researchers considering alternative conditions, the following table summarizes typical reaction parameters for traditional and modified Madelung syntheses.

ParameterTraditional Madelung SynthesisMadelung-Houlihan VariationSmith-Modified Madelung Synthesis
Base Sodium or Potassium Alkoxide (e.g., NaOEt, KOtBu)n-Butyllithium (n-BuLi), Lithium Diisopropylamide (LDA)Organolithium Reagents (e.g., n-BuLi, s-BuLi)
Solvent High-boiling point inert solvents (e.g., Hexane, Tetrahydrofuran, Mineral Oil)Tetrahydrofuran (THF)Ethereal solvents (e.g., THF, Diethyl ether)
Temperature 200 - 400 °C-20 - 25 °C-78 °C to room temperature
Starting Material N-acyl-o-toluidineN-acyl-o-toluidine2-alkyl-N-trimethylsilyl anilines and esters/carboxylic acids

Note: The optimal conditions for the synthesis of a specific dibenzocarbazole will need to be determined empirically. It is highly recommended to start with the milder, modified procedures before resorting to the harsh conditions of the traditional Madelung synthesis.

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in the Madelung synthesis of dibenzocarbazoles.

Troubleshooting_Workflow Start Low Yield in Dibenzocarbazole Synthesis Check_Purity Verify Purity of Starting Material (N-acyl-aminobiphenyl) Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Purify_Starting_Material Action: Purify Starting Material Check_Purity->Purify_Starting_Material Impure Analyze_Byproducts Analyze Reaction Mixture (TLC, LC-MS, NMR) Check_Conditions->Analyze_Byproducts Incomplete_Reaction Incomplete Reaction? Analyze_Byproducts->Incomplete_Reaction Decomposition Significant Decomposition? Analyze_Byproducts->Decomposition Multiple_Products Multiple Products Formed? Analyze_Byproducts->Multiple_Products Incomplete_Reaction->Multiple_Products No Increase_Time_Temp Option: Increase Reaction Time or Temperature (with caution) Incomplete_Reaction->Increase_Time_Temp Yes Change_Base Option: Use a Stronger or More Soluble Base Incomplete_Reaction->Change_Base Yes Decomposition->Multiple_Products No Milder_Conditions Action: Switch to Milder Conditions (Madelung-Houlihan or Smith Mod.) Decomposition->Milder_Conditions Yes Optimize_Solvent Option: Change Solvent to Improve Solubility Multiple_Products->Optimize_Solvent Yes Isolate_Byproducts Action: Isolate and Characterize Major Byproducts Multiple_Products->Isolate_Byproducts Yes Successful_Synthesis Improved Yield Increase_Time_Temp->Successful_Synthesis Change_Base->Successful_Synthesis Milder_Conditions->Successful_Synthesis Optimize_Solvent->Milder_Conditions Purify_Starting_Material->Check_Conditions Isolate_Byproducts->Milder_Conditions

Caption: A flowchart for systematically troubleshooting low-yield Madelung synthesis of dibenzocarbazoles.

Hypothetical Reaction Pathway

This diagram illustrates the key steps in the Madelung synthesis of a dibenzocarbazole from a hypothetical N-acyl-2-amino-2'-methylbiphenyl precursor.

Madelung_Dibenzocarbazole cluster_0 Starting Material cluster_1 Deprotonation cluster_2 Intramolecular Cyclization cluster_3 Dehydration SM N-acyl-2-amino-2'-methylbiphenyl Deprotonated Dianion Intermediate SM->Deprotonated + Strong Base - 2H+ Cyclized Cyclized Intermediate Deprotonated->Cyclized Nucleophilic Attack Product Dibenzocarbazole Cyclized->Product - H2O

References

Technical Support Center: Purification of 1H-Dibenzo(a,i)carbazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1H-Dibenzo(a,i)carbazole by column chromatography. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel (200-300 mesh) is the most commonly used stationary phase for the purification of carbazole derivatives, including this compound. Its polarity allows for effective separation of the target compound from less polar and more polar impurities.

Q2: Which mobile phase (eluent) system is suitable for the purification of this compound?

A2: A non-polar/polar solvent system is typically employed. Common choices include mixtures of hexane/ethyl acetate, petroleum ether/ethyl acetate, or toluene. The optimal ratio will depend on the specific impurities present in the crude sample. It is highly recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC).

Q3: How can I determine the appropriate solvent ratio using TLC?

A3: Spot your crude this compound sample on a silica gel TLC plate and develop it in a chamber with a pre-determined solvent mixture (e.g., 9:1 hexane/ethyl acetate). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the this compound spot. This ensures good separation on the column.

Q4: What are the common impurities encountered during the synthesis of this compound?

A4: Common impurities can include unreacted starting materials, isomeric dibenzocarbazoles, and other side-products from the specific synthetic route employed. The separation of positional isomers can be particularly challenging due to their similar physical properties.

Q5: My compound is not moving from the origin on the silica gel column. What should I do?

A5: This indicates that the mobile phase is not polar enough to elute your compound. You should gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, you can increase the proportion of ethyl acetate.

Q6: All my fractions seem to contain a mixture of compounds. How can I improve the separation?

A6: Poor separation can result from several factors:

  • Improper solvent system: The polarity of your eluent may be too high, causing all compounds to elute together. Try a less polar solvent system.

  • Column overloading: You may have loaded too much crude material onto the column. Use a larger column or reduce the amount of sample.

  • Column packing issues: An improperly packed column with channels or cracks can lead to poor separation. Ensure your column is packed uniformly.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the column chromatography of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Compound is insoluble in the loading solvent. This compound has poor solubility in highly non-polar solvents like pure hexane.Dissolve the crude product in a minimal amount of a slightly more polar solvent in which it is soluble (e.g., dichloromethane or toluene) before adsorbing it onto a small amount of silica gel. Dry this mixture and load the resulting powder onto the column.
The purified product has a low yield. - The compound may be partially adsorbing irreversibly to the silica gel.- The compound may be spread across too many fractions in very low concentrations.- After elution, wash the column with a highly polar solvent (e.g., 100% ethyl acetate or methanol) to recover any strongly adsorbed material.- Combine and concentrate all fractions that show the presence of the product by TLC.
Difficulty separating this compound from its isomers. Isomers often have very similar polarities and Rf values.- Use a very shallow solvent gradient during elution to maximize separation.- Consider using a different stationary phase, such as alumina, or specialized columns designed for isomer separation if available.
The colored impurities are co-eluting with the product. The impurities have a similar polarity to this compound in the chosen solvent system.- Try a different solvent system. For example, if using hexane/ethyl acetate, try a system with dichloromethane or toluene.- Pre-treat the crude material with activated carbon to remove some colored impurities before chromatography.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific nature of the crude sample.

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

  • Pack the column with silica gel (200-300 mesh) using a slurry method with the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate). Ensure the packing is uniform and free of air bubbles.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.

  • Carefully add the silica-adsorbed sample to the top of the packed column.

3. Elution:

  • Begin elution with the least polar solvent mixture determined by TLC analysis (e.g., 95:5 hexane/ethyl acetate).

  • Collect fractions of a consistent volume.

  • Monitor the elution of compounds by spotting fractions on a TLC plate and visualizing under UV light.

  • If the desired compound is not eluting, gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 hexane/ethyl acetate).

4. Fraction Analysis and Product Isolation:

  • Identify the fractions containing the pure this compound using TLC.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Example TLC Data for Solvent System Optimization

Solvent System (Hexane:Ethyl Acetate)Rf of this compoundObservations
95:50.15Good separation from less polar impurities, but slow elution.
90:100.28Optimal. Good separation and reasonable elution time.
80:200.45Faster elution, but potential for co-elution with more polar impurities.

Visualization

Purification_Troubleshooting start Start Purification tlc Optimize Solvent System with TLC start->tlc pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Optimized Solvent System load_sample->elute monitor Monitor Fractions by TLC elute->monitor combine Combine Pure Fractions monitor->combine Fractions Pure no_movement Problem: Compound not moving monitor->no_movement No Movement poor_separation Problem: Poor Separation monitor->poor_separation Mixed Fractions evaporate Evaporate Solvent combine->evaporate end_product Pure this compound evaporate->end_product low_yield Problem: Low Yield end_product->low_yield increase_polarity Solution: Increase Eluent Polarity no_movement->increase_polarity check_packing Solution: Check Column Packing & Reduce Load poor_separation->check_packing wash_column Solution: Wash Column with Polar Solvent low_yield->wash_column increase_polarity->elute check_packing->pack_column wash_column->combine

Caption: Troubleshooting workflow for the purification of this compound.

recrystallization methods for obtaining high-purity 1H-Dibenzo(a,i)carbazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1H-Dibenzo(a,i)carbazole via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the recrystallization of this compound?

A1: Recrystallization is a purification technique used to remove impurities from a solid compound. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Ideally, this compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent, while the impurities remain either soluble or insoluble in the hot solvent. As the hot, saturated solution cools, the solubility of the dibenzocarbazole decreases, leading to the formation of high-purity crystals.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal solvent should exhibit a steep solubility curve for this compound, meaning a significant increase in solubility with temperature. The solvent should not react with the compound and should be easily removable from the purified crystals. Common choices for carbazole derivatives include ethanol, toluene, acetone, and ethyl acetate. It is advisable to perform small-scale solubility tests with a few candidate solvents to determine the most suitable one for your specific sample.

Q3: Can I use a mixed solvent system for recrystallization?

A3: Yes, a mixed solvent system, often consisting of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is insoluble), can be very effective. For instance, a mixture of toluene (good solvent) and hexane (poor solvent) might be suitable. The compound is first dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes slightly turbid. Upon cooling, crystals should form.

Q4: What is "oiling out," and how can I prevent it?

A4: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than forming crystals upon cooling. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. To prevent this, ensure slow cooling, use a larger volume of solvent, or select a solvent with a lower boiling point.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Crystal Formation 1. Too much solvent was used. 2. The solution was not sufficiently saturated. 3. Cooling was too rapid. 4. The compound is highly soluble in the chosen solvent even at low temperatures.1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again. 2. See solution 1. 3. Allow the solution to cool to room temperature slowly before placing it in an ice bath. 4. Try a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures.
Oiling Out 1. The melting point of the crude this compound is lower than the boiling point of the solvent. 2. The solution is supersaturated, and the compound is coming out of solution too quickly. 3. Significant impurities are present, depressing the melting point.1. Choose a solvent with a lower boiling point. 2. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 3. Consider a preliminary purification step like column chromatography before recrystallization.
Poor Crystal Quality (e.g., fine powder, discolored) 1. The solution cooled too quickly, leading to rapid precipitation instead of crystal growth. 2. Impurities were incorporated into the crystal lattice. 3. The presence of colored impurities.1. Ensure a slow cooling process. Insulating the flask can help. 2. The purity of the initial material may be too low for a single recrystallization. A second recrystallization may be necessary. 3. Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtering and cooling.
Low Recovery Yield 1. Too much solvent was used, leaving a significant amount of the compound in the mother liquor. 2. The crystals were not completely collected during filtration. 3. Premature crystallization occurred during hot filtration. 4. The compound is significantly soluble in the cold wash solvent.1. Use the minimum amount of hot solvent necessary to dissolve the solid. The mother liquor can be concentrated to obtain a second crop of crystals. 2. Ensure all crystals are transferred to the filter and wash them with a minimal amount of ice-cold solvent. 3. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during this step. 4. Use an ice-cold solvent for washing the crystals on the filter, and use it sparingly.

Estimated Solubility Data

The following table provides estimated solubility data for this compound in various organic solvents at different temperatures. This data is based on the known solubility of carbazole and other dibenzocarbazole isomers and should be used as a guideline for solvent selection. Actual solubilities may vary.

SolventBoiling Point (°C)Estimated Solubility at 0 °C ( g/100 mL)Estimated Solubility at 25 °C ( g/100 mL)Estimated Solubility at Boiling Point ( g/100 mL)
Ethanol78~0.1~0.5~5.0
Toluene111~0.2~1.0~15.0
Acetone56~0.3~1.5~10.0
Ethyl Acetate77~0.2~0.8~8.0

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Toluene
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture to boiling with gentle swirling. Continue adding small portions of hot toluene until the solid completely dissolves.

  • Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold toluene to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.

Protocol 2: Mixed-Solvent Recrystallization using Toluene-Hexane
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot toluene required for complete dissolution.

  • Addition of Anti-Solvent: While keeping the solution hot, add hexane dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid).

  • Clarification: Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to complete the crystallization process.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold toluene-hexane mixture.

  • Drying: Dry the purified this compound crystals under vacuum.

Experimental Workflow

RecrystallizationWorkflow crude_product Crude this compound dissolution Dissolve in minimal hot solvent crude_product->dissolution hot_filtration Hot Filtration (remove insoluble impurities) dissolution->hot_filtration cooling Slow Cooling (Crystallization) hot_filtration->cooling crystal_isolation Vacuum Filtration cooling->crystal_isolation washing Wash with ice-cold solvent crystal_isolation->washing drying Drying washing->drying pure_crystals High-Purity Crystals drying->pure_crystals

Caption: Recrystallization workflow for this compound.

Technical Support Center: Optimizing Dibenzocarbazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dibenzocarbazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of dibenzocarbazole scaffolds. The following sections detail common synthetic methods, optimization strategies, and solutions to frequently encountered experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the dibenzocarbazole core?

A1: The primary methods for constructing the dibenzocarbazole skeleton are transition-metal-catalyzed cross-coupling reactions and classical cyclization methods. The most frequently employed are:

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction can be used for intramolecular C-N bond formation to construct the final carbazole ring.

  • Suzuki-Miyaura Coupling: This versatile palladium-catalyzed carbon-carbon bond-forming reaction is often used to create the biaryl or terphenyl precursors to the dibenzocarbazole system.

  • Cadogan Cyclization: This method involves the reductive cyclization of a nitro-substituted biaryl or terphenyl precursor, typically using a phosphine reagent, to form the carbazole ring.

Q2: My dibenzocarbazole synthesis is resulting in a low yield. What are the first parameters I should investigate?

A2: Low yields in dibenzocarbazole synthesis can often be attributed to several key factors. We recommend investigating the following in this order:

  • Catalyst System: Ensure the palladium source and ligand are appropriate for the specific coupling reaction and are not deactivated. For instance, in Buchwald-Hartwig aminations, bulky electron-rich phosphine ligands are often crucial for high efficiency[1].

  • Base Selection: The choice of base is critical and highly dependent on the reaction type and substrates. For Buchwald-Hartwig reactions, common bases include sodium tert-butoxide (NaOtBu), a strong base, and cesium carbonate (Cs₂CO₃), a weaker base that can be advantageous for substrates with sensitive functional groups[2].

  • Solvent Quality: Anhydrous and degassed solvents are essential, as oxygen and water can deactivate the palladium catalyst.

  • Reaction Temperature: The optimal temperature can vary significantly. While higher temperatures can increase reaction rates, they may also lead to side product formation. A systematic optimization of the temperature is recommended.

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the catalytic cycle. Ensure all reactants are of high purity.

Q3: I am observing the formation of significant side products. What are the likely culprits?

A3: Side product formation is a common issue. The nature of the side products can provide clues to the problem:

  • Homocoupling of Boronic Acids (Suzuki Coupling): This suggests that the transmetalation step is slow or that the oxidative addition is not efficient. Re-evaluating the base and solvent system can help mitigate this[3].

  • Hydrodehalogenation (Buchwald-Hartwig & Suzuki Coupling): The replacement of a halide with a hydrogen atom can occur, particularly at higher temperatures. This can sometimes be suppressed by using a different ligand or lowering the reaction temperature.

  • Incomplete Cyclization (Cadogan Cyclization): The presence of nitroso or other partially reduced intermediates indicates that the deoxygenation/cyclization cascade is not proceeding to completion. This may require a higher reaction temperature or a more efficient phosphine reagent[3][4].

  • Formation of Isomers (Cadogan Cyclization): The cyclization of asymmetrically substituted precursors can lead to a mixture of regioisomers, which can be challenging to separate[3].

Q4: How can I effectively purify my dibenzocarbazole product?

A4: Purification of dibenzocarbazole products typically involves a combination of techniques:

  • Column Chromatography: This is the most common method for separating the desired product from unreacted starting materials, catalyst residues, and side products. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is often effective.

  • Recrystallization: For solid products, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining high-purity material.

  • Solvent Extraction: In some cases, a simple extraction with an appropriate organic solvent can remove certain impurities[5].

Troubleshooting Guides

Buchwald-Hartwig Intramolecular Cyclization
Problem Possible Cause Suggested Solution
Low or No Conversion Catalyst deactivationUse a pre-catalyst or ensure rigorous exclusion of air and moisture. Consider using a glovebox or Schlenk techniques.
Inappropriate ligandScreen a variety of bulky electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). The choice of ligand is often substrate-dependent[1].
Incorrect baseFor intramolecular amination, a strong, non-nucleophilic base like NaOtBu or LiHMDS is often required. However, for sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ should be tested[2].
Side Product Formation (e.g., hydrodehalogenation) Reaction temperature is too highLower the reaction temperature and increase the reaction time.
Incorrect ligand-to-metal ratioOptimize the ligand-to-palladium ratio; typically a 1:1 to 2:1 ratio is used.
Suzuki-Miyaura Coupling for Biaryl/Terphenyl Precursors
Problem Possible Cause Suggested Solution
Low Yield Inefficient transmetalationThe choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The solubility of the base can be a factor, and the addition of water to the solvent system can sometimes be beneficial[3].
Catalyst inhibitionEnsure the boronic acid or ester is of high purity. Impurities can inhibit the palladium catalyst.
Poor solvent choiceToluene, dioxane, and DMF are common solvents. The polarity of the solvent can influence the reaction outcome. A screen of different solvents may be necessary[3].
Homocoupling of Boronic Acid Slow transmetalation relative to other pathwaysUse a more soluble base or a different solvent system to accelerate the transmetalation step. Lowering the reaction temperature can also sometimes reduce homocoupling.
Incomplete Reaction Steric hindranceFor sterically hindered substrates, a more active catalyst system with a bulky ligand may be required. Increasing the reaction temperature and time could also improve conversion.
Cadogan Cyclization
Problem Possible Cause Suggested Solution
Low or No Product Formation Insufficient temperatureCadogan cyclizations often require high temperatures (e.g., refluxing in a high-boiling solvent like 1,2-dichlorobenzene or o-xylene) to proceed efficiently.
Inefficient reducing agentTriethyl phosphite or triphenylphosphine are commonly used. For stubborn reactions, a more reactive phosphine may be necessary.
Formation of Polymeric or Tar-like Material Reaction temperature is too high or reaction time is too longOptimize the reaction temperature and monitor the reaction progress by TLC or LC-MS to avoid over-reaction.
Formation of Regioisomers Asymmetric dinitro precursorIf possible, design the synthesis to use a symmetric precursor to avoid the formation of regioisomers, which can be difficult to separate[3].

Experimental Protocols

General Procedure for Buchwald-Hartwig Intramolecular Cyclization

This protocol is a general guideline and may require optimization for specific substrates.

  • To an oven-dried Schlenk flask, add the halo-amino-biaryl precursor, palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the base (e.g., NaOtBu, 1.2-2.0 equivalents) and anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and should be optimized for specific substrates.

  • In a Schlenk flask, combine the aryl halide, boronic acid or ester (1.1-1.5 equivalents), and the base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a ligand, 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., toluene/water, dioxane/water, or DMF).

  • Heat the reaction mixture (typically 80-120 °C) with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization. A detailed experimental procedure for a Suzuki coupling followed by Cadogan cyclization has been reported.

General Procedure for Cadogan Cyclization

This protocol is a general guideline and must be performed with appropriate safety precautions due to the high temperatures involved.

  • To a round-bottom flask equipped with a reflux condenser, add the dinitro-biaryl or -terphenyl precursor.

  • Add a high-boiling point solvent (e.g., 1,2-dichlorobenzene or o-xylene).

  • Add the phosphine reagent (e.g., triethyl phosphite or triphenylphosphine, often in excess).

  • Heat the reaction mixture to reflux under an inert atmosphere and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure (if possible) or dilute the reaction mixture with a non-polar solvent to precipitate the product.

  • Purify the crude product by column chromatography or recrystallization. The synthesis of diindolocarbazoles via a Cadogan reaction has been described, which can serve as a more specific procedural reference[3].

Visualizing Experimental Workflows

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Add Halo-amino-biaryl, Pd Catalyst, Ligand start->reagents evacuate Evacuate & Backfill with Inert Gas (3x) reagents->evacuate add_base_solvent Add Base & Anhydrous Solvent evacuate->add_base_solvent heat Heat to 80-110 °C add_base_solvent->heat monitor Monitor byTLC/LC-MS heat->monitor monitor->heat Incomplete cool Cool to RT monitor->cool workup Aqueous Workup cool->workup extract Extract & Dry workup->extract purify Column Chromatography extract->purify product Dibenzocarbazole purify->product

Caption: Workflow for Buchwald-Hartwig Intramolecular Cyclization.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Aryl Halide, Boronic Acid/Ester, Base, & Pd Catalyst start->reagents evacuate Evacuate & Backfill with Inert Gas (3x) reagents->evacuate add_solvent Add Degassed Solvent System evacuate->add_solvent heat Heat to 80-120 °C add_solvent->heat monitor Monitor byTLC/LC-MS heat->monitor monitor->heat Incomplete cool Cool to RT monitor->cool workup Aqueous Workup cool->workup extract Extract & Dry workup->extract purify Purify (Chromatography or Recrystallization) extract->purify product Biaryl/Terphenyl Precursor purify->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Cadogan_Cyclization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Dinitro-precursor, Solvent, & Phosphine Reagent start->reagents heat Heat to Reflux reagents->heat monitor Monitor byTLC/LC-MS heat->monitor monitor->heat Incomplete cool Cool to RT monitor->cool isolate Isolate Crude Product cool->isolate purify Purify (Chromatography or Recrystallization) isolate->purify product Dibenzocarbazole purify->product

Caption: Workflow for Cadogan Cyclization.

References

stability of 1H-Dibenzo(a,i)carbazole under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 1H-Dibenzo(a,i)carbazole for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the carbazole scaffold?

A1: The carbazole ring system, a tricyclic aromatic heterocycle, is generally considered to be a stable and robust chemical entity.[1][2] Many carbazole-containing compounds exhibit high thermal and electrochemical stability.[3][4][5] This stability is attributed to the aromaticity of the fused ring system.

Q2: How is this compound expected to behave under acidic conditions?

A2: Based on the general chemistry of carbazoles, this compound is expected to be relatively stable under mild acidic conditions. The nitrogen atom in the carbazole ring is very weakly basic, with an approximated pKa value between that of indole and pyrrole, suggesting that only the free base will be present under most environmental and physiological pH conditions.[6][7] Protonation of the nitrogen would require strongly acidic conditions, which could alter the compound's electronic properties and solubility, but does not necessarily imply rapid degradation. Some syntheses of carbazole derivatives are even carried out under acidic conditions, indicating the resilience of the core structure.[8]

Q3: What is the expected stability of this compound under basic conditions?

A3: this compound is anticipated to be stable under mild basic conditions. The N-H proton of the carbazole ring is weakly acidic and can be deprotonated by a strong base. However, for many experimental procedures using common bases (e.g., hydroxides, carbonates), significant degradation of the dibenzocarbazole core is not expected.

Q4: Are there any known degradation pathways for carbazoles?

A4: While chemically robust, carbazoles can be degraded under specific conditions. In environmental and microbiological contexts, degradation is often initiated by enzymatic oxidation, typically involving dioxygenase enzymes that hydroxylate the aromatic rings, leading to ring cleavage.[9][10][11] In a laboratory setting, strong oxidizing agents or harsh reaction conditions could potentially lead to degradation. Forced degradation studies, which intentionally expose the compound to severe stress, are the standard method for identifying potential degradation pathways and products.[12][13][14]

Troubleshooting Guide

Q1: I am observing a change in the color or solubility of my this compound solution after adding an acid. Does this indicate degradation?

A1: Not necessarily. A change in color or solubility upon acidification could be due to the protonation of the carbazole nitrogen. This can alter the electronic structure and polarity of the molecule, affecting its spectroscopic properties and how it interacts with the solvent. It is recommended to use an analytical technique like HPLC or LC-MS to check for the appearance of new peaks that would signify degradation products.

Q2: My experimental results are inconsistent when using this compound in a basic medium. What could be the cause?

A2: Inconsistency in results under basic conditions could be due to the deprotonation of the N-H group on the carbazole ring. This would form a carbazolide anion, which has different solubility, reactivity, and spectroscopic properties compared to the neutral molecule. Ensure that your experimental setup and analytical methods are appropriate for the potential change in the compound's state. To confirm if degradation is occurring, analyze your sample over time using a stability-indicating method.

Q3: I suspect my sample of this compound is degrading during my experiment. How can I confirm this?

A3: To confirm degradation, you should perform a time-course analysis of your sample under the experimental conditions. At various time points, take an aliquot of the sample and analyze it using a suitable analytical method, such as HPLC with a UV or MS detector. A decrease in the peak area of this compound and the emergence of new peaks would be indicative of degradation. It is also good practice to run a control sample under neutral and protected (e.g., from light) conditions to ensure the degradation is due to the acidic or basic conditions.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Forced degradation studies are essential for establishing the intrinsic stability of a compound and developing stability-indicating analytical methods.[13][14]

Objective: To determine the stability of this compound under acidic and basic stress conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • HPLC system with a UV/Vis or PDA detector and/or a Mass Spectrometer (MS)

  • A suitable HPLC column (e.g., C18)

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis:

      • In a volumetric flask, add an aliquot of the stock solution and dilute with 0.1 M HCl to the final desired concentration.

      • If no degradation is observed after a set time (e.g., 24 hours) at room temperature, repeat the experiment with 1 M HCl, and consider heating the solution (e.g., at 60-80°C).

    • Base Hydrolysis:

      • In a volumetric flask, add an aliquot of the stock solution and dilute with 0.1 M NaOH to the final desired concentration.

      • If no degradation is observed, repeat with 1 M NaOH and consider heating.

  • Control Sample: Prepare a control sample by diluting the stock solution with the same solvent system but without the acid or base.

  • Time Points: Store the stressed and control samples under the specified conditions. Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

    • Analyze all samples by a developed stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound at each time point relative to the initial concentration.

    • Identify and characterize any significant degradation products using techniques like LC-MS/MS and NMR if necessary.

Data Presentation

Summarize the quantitative results from the forced degradation study in a table for clear comparison.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)Initial Concentration (µg/mL)Remaining Concentration (µg/mL)% DegradationNumber of Degradation Products
0.1 M HCl (RT)2410099.50.50
1 M HCl (60°C)810085.214.82
0.1 M NaOH (RT)2410098.91.11
1 M NaOH (60°C)810078.621.43
Control (RT)24100100.1-0.10

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Visualizations

The following diagram illustrates a typical workflow for assessing the stability of a compound under acidic or basic conditions.

G Workflow for Acid/Base Stability Testing cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_eval Evaluation A Prepare Stock Solution of This compound D Incubate Samples at Defined Conditions (e.g., RT, 60°C) A->D B Prepare Acidic (HCl) and Basic (NaOH) Solutions B->D C Prepare Control Solution (No Acid/Base) C->D E Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) D->E Time Course F Neutralize Samples E->F G Analyze by Stability-Indicating HPLC-UV/MS F->G H Calculate % Degradation G->H I Identify Degradation Products G->I J Report Findings H->J I->J

Caption: Workflow for assessing compound stability under acidic or basic conditions.

References

photodegradation and thermal stability of dibenzocarbazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibenzocarbazole derivatives. The focus is on addressing common issues encountered during the investigation of their photodegradation and thermal stability.

Frequently Asked Questions (FAQs)

Q1: My dibenzocarbazole derivative shows unexpected degradation during storage in solution. What could be the cause?

A1: Several factors can contribute to the degradation of dibenzocarbazole derivatives in solution, even under standard storage conditions.

  • Solvent Purity: Trace impurities in solvents can initiate or catalyze degradation pathways. Always use high-purity, HPLC-grade, or spectroscopy-grade solvents.

  • Dissolved Oxygen: The presence of dissolved oxygen can lead to photo-oxidation, especially when exposed to ambient light. Degassing solvents before use can mitigate this.

  • pH of the Solution: The stability of dibenzocarbazole derivatives can be pH-dependent. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions. Ensure the pH of your solvent system is appropriate for your specific derivative.

  • Light Exposure: Even ambient laboratory light can induce photodegradation over extended periods. Store solutions in amber vials or protect them from light.

Q2: I am observing poor reproducibility in my thermal stability measurements (TGA/DSC). What are the likely sources of error?

A2: Poor reproducibility in thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) often stems from experimental variables.

  • Sample Preparation: Ensure your sample is homogenous and representative. Differences in crystallinity or the presence of residual solvent can significantly affect the results.

  • Heating Rate: The heating rate directly influences the onset temperature of decomposition. Ensure you are using the same heating rate for all comparable experiments. Slower heating rates can provide better resolution of thermal events.[1]

  • Atmosphere: The composition of the purge gas (e.g., nitrogen, air) is critical. Oxidative degradation in air will occur at lower temperatures than pyrolysis in an inert nitrogen atmosphere. Maintain a consistent and controlled atmosphere.[2]

  • Crucible Type: The material and type of the sample pan (e.g., aluminum, platinum, open, or sealed) can influence heat transfer and sample behavior. Use the same type of crucible for all related experiments.

Q3: What are the expected primary degradation products for dibenzocarbazole derivatives upon UV exposure?

A3: The specific degradation products will depend on the substituents and the experimental conditions. However, common photodegradation pathways for similar aromatic and heterocyclic compounds involve:

  • Oxidation: Photo-oxidation can lead to the formation of hydroxylated or carbonylated derivatives, particularly at electron-rich positions of the aromatic rings.

  • Ring Opening: High-energy UV radiation can induce cleavage of the aromatic rings.

  • Dimerization/Polymerization: Radical species formed during irradiation can lead to the formation of dimers or oligomers.

  • N-Dealkylation: If the nitrogen atom is substituted with an alkyl group, N-dealkylation can be a primary photodegradation pathway.

Troubleshooting Guides

Photodegradation Experiments
Issue Possible Causes Troubleshooting Steps
Rapid and complete degradation of the sample - Light intensity is too high.- The compound has a very high quantum yield for photodegradation.- Reduce the intensity of the light source or increase the distance between the source and the sample.- Shorten the exposure time and take more frequent measurements.
No observable degradation - Light source wavelength does not overlap with the compound's absorption spectrum.- The compound is highly photostable under the tested conditions.- Ensure the emission spectrum of your lamp covers the absorption bands of your dibenzocarbazole derivative.- Increase the light intensity or prolong the exposure time.- Consider adding a photosensitizer if indirect photodegradation is being investigated.
Formation of insoluble precipitates - Photodegradation products have low solubility in the chosen solvent.- Polymerization is occurring.- Analyze the precipitate separately if possible (e.g., by ATR-FTIR).- Try a different solvent with better solubilizing power for a broader range of polarities.- Monitor the reaction at shorter time intervals to analyze soluble intermediates.
Inconsistent degradation rates between replicate experiments - Fluctuations in lamp intensity.- Temperature variations in the sample chamber.- Inconsistent sample positioning.- Allow the lamp to warm up and stabilize before starting the experiment.- Use a temperature-controlled sample holder.- Ensure consistent and reproducible positioning of the sample relative to the light source.
Thermal Stability Analysis (TGA)
Issue Possible Causes Troubleshooting Steps
Irregular or noisy TGA curve - Static electricity affecting the microbalance.- Turbulent flow of the purge gas.- Use an anti-static device before placing the sample in the TGA.- Optimize the flow rate of the purge gas according to the instrument manufacturer's recommendations.
Mass loss observed at low temperatures (<100 °C) - Presence of residual solvent or adsorbed water.- Dry the sample thoroughly in a vacuum oven before analysis.- Perform a preliminary heating ramp at a low rate (e.g., 10 °C/min) to 120 °C and hold until the mass stabilizes before starting the main experiment.
Inaccurate onset decomposition temperature (Td) - Incorrect baseline selection.- Heating rate is too high, causing thermal lag.- Use the instrument's software to consistently determine the onset temperature from the tangent of the decomposition step.- Use a slower heating rate (e.g., 5-10 °C/min) for more accurate determination of Td.[1]
Discrepancy between expected and observed mass loss - Incomplete decomposition within the temperature range.- Formation of a stable char residue.- Reaction with the crucible material.- Extend the final temperature of the experiment.- Note the percentage of residue at the end of the experiment.- Use an inert crucible material (e.g., platinum or alumina).
HPLC Analysis of Degradation Products
Issue Possible Causes Troubleshooting Steps
Peak tailing for the parent compound and/or degradation products - Secondary interactions with the stationary phase.- Column overload.- Adjust the mobile phase pH to suppress ionization of silanol groups.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.- Reduce the injection volume or sample concentration.
Ghost peaks appearing in the chromatogram - Contamination from the mobile phase or injector.- Carryover from previous injections.- Run a blank gradient (mobile phase only) to identify contaminant peaks.- Use fresh, high-purity solvents.- Implement a needle wash step in your injection sequence.
Poor resolution between degradation products - Inadequate separation power of the column or mobile phase.- Optimize the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration).- Switch to a column with a different stationary phase chemistry or a smaller particle size.- Decrease the flow rate.
Drifting retention times - Column temperature fluctuations.- Inconsistent mobile phase composition.- Column aging.- Use a column oven to maintain a constant temperature.- Ensure proper mixing of mobile phase components.- Replace the column if it has been used extensively.

Quantitative Data Summary

The following tables provide representative thermal stability data for carbazole and dibenzocarbazole derivatives based on available literature. Note that these values are highly dependent on the specific molecular structure and experimental conditions.

Table 1: Thermal Decomposition Temperatures (Td) of Selected Carbazole Derivatives

CompoundTd (°C) at 5% Mass LossMeasurement Conditions
7H-Dibenzo[c,g]carbazoleEmits toxic fumes upon heating to decompositionNot specified
N-phenylcarbazole~350TGA, Nitrogen atmosphere
3,6-Di-tert-butylcarbazole~300TGA, Nitrogen atmosphere
Representative Polymeric Carbazole Hosts>410TGA, Nitrogen atmosphere[3]

Table 2: Glass Transition Temperatures (Tg) of Selected Carbazole Derivatives

CompoundTg (°C)Measurement Method
Representative Benzocarbazole Derivatives78 - 127DSC[3]
Representative Phenanthroimidazole-Carbazole Hybrids143 - 282DSC[3]
Representative Polymeric Carbazole Hosts>170DSC[3]

Experimental Protocols

Protocol 1: General Procedure for Photodegradation Analysis
  • Sample Preparation: Prepare a dilute solution of the dibenzocarbazole derivative in a suitable solvent (e.g., acetonitrile, dichloromethane) of known concentration (typically in the range of 10-50 µM).

  • Initial Analysis: Analyze the initial solution (t=0) using HPLC-UV/Vis to determine the initial concentration and purity.

  • Irradiation: Place the solution in a quartz cuvette or a photoreactor equipped with a specific light source (e.g., xenon lamp with filters to simulate solar radiation, or a specific wavelength UV lamp).[4] Maintain a constant temperature using a water bath or a temperature-controlled sample holder.

  • Time-course Monitoring: At regular time intervals, withdraw an aliquot of the solution and analyze it by HPLC-UV/Vis.

  • Data Analysis: Plot the concentration of the parent compound as a function of irradiation time to determine the degradation kinetics. Identify degradation products by comparing retention times with standards or by using HPLC-MS.

Protocol 2: Standard Method for Thermal Stability Assessment by TGA

This protocol is based on the ASTM E2550 standard test method.[1][2]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

  • Sample Preparation: Place a small amount of the dried sample (typically 1-10 mg) into a tared TGA crucible.[5]

  • Experimental Setup: Place the crucible in the TGA furnace. Purge the furnace with the desired gas (e.g., high-purity nitrogen at a flow rate of 20-50 mL/min) to establish an inert atmosphere.[5]

  • Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[1][2]

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition (Td), which is typically defined as the temperature at which a 5% mass loss occurs. Note the percentage of residual mass at the final temperature.

Visualizations

Photodegradation_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep Prepare Dibenzocarbazole Solution Initial_Analysis Initial HPLC-UV/Vis Analysis (t=0) Prep->Initial_Analysis Irradiation Irradiate with Light Source Initial_Analysis->Irradiation Sampling Withdraw Aliquots at Time Intervals Irradiation->Sampling HPLC_Analysis HPLC-UV/Vis or HPLC-MS Analysis Sampling->HPLC_Analysis Kinetics Determine Degradation Kinetics HPLC_Analysis->Kinetics Products Identify Degradation Products HPLC_Analysis->Products

Caption: Experimental workflow for photodegradation studies.

Thermal_Stability_Workflow cluster_setup Setup cluster_measurement Measurement cluster_data Analysis Calibrate Calibrate TGA Prepare_Sample Prepare and Weigh Sample Calibrate->Prepare_Sample Load_Sample Load Sample and Set Atmosphere Prepare_Sample->Load_Sample Heat_Sample Heat at Constant Rate Load_Sample->Heat_Sample Record_Data Record Mass vs. Temperature Heat_Sample->Record_Data Analyze_Curve Determine Td and Residue Record_Data->Analyze_Curve

Caption: Workflow for TGA-based thermal stability analysis.

HPLC_Troubleshooting_Logic Start Chromatographic Problem Observed Q_PeakShape Is Peak Shape Poor? Start->Q_PeakShape Q_Retention Are Retention Times Drifting? Q_PeakShape->Q_Retention No A_PeakShape Adjust Mobile Phase pH Reduce Sample Load Q_PeakShape->A_PeakShape Yes Q_Resolution Is Resolution Inadequate? Q_Retention->Q_Resolution No A_Retention Use Column Oven Check Mobile Phase Prep Q_Retention->A_Retention Yes A_Resolution Optimize Gradient Change Column Q_Resolution->A_Resolution Yes End Problem Resolved Q_Resolution->End No A_PeakShape->End A_Retention->End A_Resolution->End

Caption: Decision tree for basic HPLC troubleshooting.

References

strategies to prevent byproduct formation in dibenzocarbazole reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of byproducts in dibenzocarbazole reactions.

Troubleshooting Guides

This section provides detailed solutions to specific problems encountered during the synthesis of dibenzocarbazoles.

Question: I am observing significant homocoupling of my boronic acid reagent during a Suzuki coupling reaction to form a dibenzocarbazole precursor. How can I minimize this byproduct?

Answer:

Homocoupling of boronic acids is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen. This leads to the formation of a symmetrical biaryl species from the boronic acid, reducing the yield of the desired cross-coupled product.

Strategies to Minimize Homocoupling:

  • Deoxygenation: Rigorously deoxygenate your reaction mixture and solvent. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent and reaction vessel with an inert gas (e.g., argon or nitrogen) prior to adding the palladium catalyst.

  • Catalyst and Ligand Selection: The choice of palladium precursor and ligand can influence the rate of homocoupling versus cross-coupling. Using pre-formed Pd(0) catalysts or employing bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway.

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling reaction. However, this needs to be balanced with maintaining a reasonable rate for the desired cross-coupling.

  • Slow Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, thereby minimizing the rate of homocoupling.

Experimental Protocol to Minimize Homocoupling in a Suzuki Coupling Reaction:

  • Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum under a positive pressure of argon.

  • Deoxygenation: Add the aryl halide, boronic acid, and base to the flask. Seal the flask and perform three cycles of evacuating the flask under vacuum and backfilling with argon. Add the degassed solvent via a cannula.

  • Catalyst Addition: In a separate glovebox or under a stream of argon, prepare a solution of the palladium catalyst and ligand in a small amount of degassed solvent. Add this solution to the reaction mixture via a syringe.

  • Reaction: Heat the reaction mixture to the desired temperature under a positive pressure of argon. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and proceed with the standard aqueous work-up.

StrategyDescriptionExpected Outcome
Rigorous Deoxygenation Purging the reaction mixture with an inert gas (Ar or N₂) for an extended period.Significant reduction in homocoupling byproduct.
Use of Bulky Ligands Employing ligands such as SPhos or XPhos.Increased rate of cross-coupling relative to homocoupling.
Lower Reaction Temperature Reducing the reaction temperature by 10-20 °C.Decreased rate of both reactions, potentially favoring cross-coupling.
Slow Boronic Acid Addition Adding the boronic acid solution dropwise over a period of time.Maintaining a low concentration of the boronic acid to suppress dimerization.

Question: My Fischer indole synthesis to prepare a carbazole precursor is yielding a mixture of regioisomers. How can I improve the regioselectivity?

Answer:

The formation of regioisomers in the Fischer indole synthesis is a common challenge, especially when using unsymmetrical ketones. The direction of the acid-catalyzed cyclization is influenced by the electronic and steric properties of the substituents on both the phenylhydrazine and the ketone.

Strategies to Improve Regioselectivity:

  • Choice of Acid Catalyst: The nature and strength of the acid catalyst (Brønsted or Lewis acids) can influence the transition state of the[1][1]-sigmatropic rearrangement, thereby affecting the regioselectivity. Experimenting with different acids like polyphosphoric acid (PPA), sulfuric acid, or zinc chloride may improve the desired isomer ratio.

  • Substituent Effects: Electron-donating groups on the phenylhydrazine ring can direct the cyclization to specific positions. Similarly, bulky substituents on the ketone can sterically hinder one cyclization pathway over another.

  • Reaction Conditions: Temperature and reaction time can also play a role. In some cases, lower temperatures may favor the thermodynamically more stable regioisomer.

Experimental Protocol for a Regioselective Fischer Indole Synthesis:

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol, acetic acid).

  • Hydrazone Formation: Add the unsymmetrical ketone to the solution and stir at room temperature or with gentle heating to form the hydrazone in situ.

  • Cyclization: Add the chosen acid catalyst (e.g., PPA) portion-wise to the reaction mixture. Heat the reaction to the desired temperature (often reflux) and monitor by TLC.

  • Work-up and Isolation: After the reaction is complete, pour the mixture onto ice-water and neutralize with a base. Extract the product with an organic solvent. The regioisomers may be separable by column chromatography.

FactorInfluence on RegioselectivityRecommendation
Acid Catalyst Can alter the energy of the competing transition states.Screen various Brønsted and Lewis acids (e.g., H₂SO₄, PPA, ZnCl₂).
Substituents Electronic and steric effects direct the cyclization.Strategically choose substituents on both reactants to favor one isomer.
Temperature Can influence the kinetic vs. thermodynamic product ratio.Experiment with a range of temperatures.

Frequently Asked Questions (FAQs)

What are the most common byproducts in the Buchwald-Hartwig amination step for dibenzocarbazole synthesis?

Common byproducts in the Buchwald-Hartwig amination for preparing N-arylcarbazoles (precursors to some dibenzocarbazoles) include:

  • Hydrodehalogenation of the aryl halide: The starting aryl halide is reduced, replacing the halogen with a hydrogen atom.

  • Homocoupling of the amine: Two molecules of the amine starting material couple to form a hydrazine derivative.

  • Formation of N-methylcarbazole: If a palladacycle precatalyst bearing an N-methyl-2-aminobiphenyl ligand is used, N-methylcarbazole can be formed as a byproduct during catalyst activation.[2]

  • Products from benzyne intermediates: Under strongly basic conditions and with certain substrates, elimination to form a benzyne intermediate can occur, leading to a variety of undesired side products.

How can I prevent the formation of oxidized byproducts during a photocyclization reaction to form a dibenzocarbazole?

Photocyclization reactions are often sensitive to oxygen, which can lead to the formation of oxidized byproducts. To prevent this:

  • Degas the solvent: Thoroughly degas the solvent before use by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Inert Atmosphere: Perform the reaction under a continuous stream of an inert gas like argon or nitrogen.

  • Use of Radical Scavengers: In some cases, the addition of a radical scavenger can help to suppress unwanted side reactions.

What are some general strategies for purifying dibenzocarbazoles from reaction byproducts?

  • Column Chromatography: This is the most common method for separating dibenzocarbazole products from byproducts. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is crucial and needs to be optimized for each specific separation.

  • Recrystallization: If the dibenzocarbazole product is a solid and has significantly different solubility from the byproducts in a particular solvent system, recrystallization can be a highly effective purification method.

  • Preparative HPLC: For difficult separations, especially of isomers, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_cyclization Cyclization cluster_purification Purification cluster_product Final Product A Aryl Halide C Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->C B Carbazole Precursor B->C D Intramolecular Cyclization (e.g., Photochemical, Thermal) C->D E Column Chromatography D->E F Recrystallization E->F G Pure Dibenzocarbazole F->G

Caption: General experimental workflow for dibenzocarbazole synthesis.

troubleshooting_byproducts Start Byproduct Formation Observed Identify Identify Byproduct (e.g., Homocoupling, Isomer) Start->Identify Homocoupling Homocoupling Byproduct Identify->Homocoupling Isomer Regioisomer Byproduct Identify->Isomer Other Other Byproducts Identify->Other Degas Improve Deoxygenation Homocoupling->Degas Ligand Change Ligand/Catalyst Homocoupling->Ligand Temp Adjust Temperature Homocoupling->Temp Isomer->Temp Acid Screen Acid Catalysts Isomer->Acid Substituents Modify Substituents Isomer->Substituents Purify Optimize Purification Other->Purify

Caption: Troubleshooting decision tree for byproduct formation.

suzuki_side_reaction cluster_main Desired Suzuki Cross-Coupling cluster_side Undesired Homocoupling ArX Ar-X ArPdX Ar-Pd(II)-X(L)₂ ArX->ArPdX Oxidative Addition ArBOH Ar'-B(OH)₂ ArPdAr Ar-Pd(II)-Ar'(L)₂ ArBOH->ArPdAr Transmetalation Pd0 Pd(0)L₂ Pd0->ArPdX ArPdX->ArPdAr ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product Reductive Elimination ArBOH2 2 Ar'-B(OH)₂ Byproduct Ar'-Ar' ArBOH2->Byproduct O2 O₂ (oxidant) O2->Byproduct Pd0_side Pd(0)L₂ Pd0_side->Byproduct

Caption: Simplified pathway for Suzuki homocoupling side reaction.

References

challenges in the scale-up synthesis of 1H-Dibenzo(a,i)carbazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1H-Dibenzo(a,i)carbazole.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing dibenzocarbazoles like this compound?

A1: Several methods exist for the synthesis of the dibenzocarbazole core. Transition metal-catalyzed strategies are highly efficient for producing these compounds. Additionally, more economical metal-free reaction conditions have been developed.[1] One classical approach is the Madelung synthesis, which involves the high-temperature treatment of N-benzoyl-o-toluidines with alkoxides.[2] Microwave-assisted variations of this reaction have also been reported.[2] Other methods include the oxidative Diels-Alder reaction of 2-phenyl-1H-indoles with benzynes, which can be performed without a transition-metal catalyst using molecular oxygen as the oxidant.

Q2: What are some of the key challenges encountered when scaling up the synthesis of dibenzocarbazoles?

A2: Scaling up the synthesis of dibenzocarbazoles can present several challenges, including:

  • Reaction Control: Exothermic reactions can become difficult to manage at a larger scale, potentially leading to side reactions and impurities.

  • Reagent Addition: The rate and method of reagent addition can significantly impact the reaction profile and product purity.

  • Mixing Efficiency: Ensuring homogenous mixing in large reactors is crucial for consistent reaction outcomes.

  • Product Isolation and Purification: Crystallization and chromatographic purification can be more complex and less efficient at a larger scale.

  • Safety: Handling larger quantities of reagents and solvents requires stringent safety protocols.

Q3: What are the typical impurities that might be observed in the synthesis of this compound?

A3: While specific impurity profiles depend on the synthetic route, common impurities in carbazole syntheses can include unreacted starting materials, partially cyclized intermediates, over-oxidized or reduced byproducts, and isomers. For instance, in a Madelung-type synthesis, incomplete cyclization can be a source of impurities.[2] Isomeric impurities can also be present in the carbazole starting materials themselves, which can carry through the synthesis.

Q4: What analytical techniques are suitable for monitoring the reaction progress and assessing the purity of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended. Thin-Layer Chromatography (TLC) is useful for rapid, qualitative monitoring of the reaction progress. For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice.[3] Structural confirmation and identification of impurities are typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[2][4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Reaction Yield Incomplete reaction- Increase reaction time or temperature. - Ensure efficient mixing. - Check the purity and stoichiometry of starting materials.
Degradation of product- Lower the reaction temperature. - Use a milder catalyst or base. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Suboptimal catalyst activity- Use a fresh batch of catalyst. - Optimize the catalyst loading.
Formation of Significant Impurities Side reactions due to high temperature- Reduce the reaction temperature. - Control the rate of addition of exothermic reagents.
Presence of oxygen or moisture- Ensure all solvents and reagents are dry. - Conduct the reaction under an inert atmosphere.
Incorrect stoichiometry- Carefully check the molar ratios of all reactants.
Difficult Purification Co-eluting impurities in chromatography- Screen different solvent systems for column chromatography. - Consider preparative HPLC for high-purity material.
Poor crystallization- Experiment with different crystallization solvents and temperatures. - Try techniques like anti-solvent crystallization or slow evaporation.
Inconsistent Results at Larger Scale Poor heat transfer- Use a reactor with a jacket for better temperature control. - Ensure adequate stirring.
Inefficient mixing- Use an appropriate impeller and optimize the stirring speed for the reactor volume.

Experimental Protocols

General Protocol for a Metal-Catalyzed Cross-Coupling Approach (Illustrative)

This protocol is a generalized representation and may require optimization for the specific synthesis of this compound.

1. Reaction Setup:

  • A multi-neck, round-bottom flask equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet/outlet is charged with the appropriate starting materials (e.g., a dihalo-aromatic precursor and an amino-aromatic precursor), a palladium or copper catalyst, a suitable ligand, and a base (e.g., potassium carbonate, cesium carbonate).

  • The flask is purged with nitrogen for 15-20 minutes.

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF) is added via cannula.

2. Reaction Execution:

  • The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • The reaction progress is monitored by TLC or HPLC analysis of aliquots taken from the reaction mixture.

3. Workup:

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is filtered to remove the catalyst and any inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.

4. Purification:

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Fractions containing the pure product are combined and concentrated.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexane).

Visualizations

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification A Charge Reactants B Purge with N2 A->B C Add Solvent B->C D Heat & Stir C->D E Monitor Progress D->E F Cool & Filter E->F G Concentrate F->G H Extract & Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J K Recrystallization J->K L Pure Product K->L

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_reaction_check Reaction Conditions cluster_purification_check Purification Issues cluster_solutions Potential Solutions Start Low Yield or Impurities IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Side Reactions? Start->SideReactions CoElution Co-eluting Impurities? Start->CoElution PoorCrystallization Poor Crystallization? Start->PoorCrystallization OptimizeTimeTemp Optimize Time/Temp IncompleteReaction->OptimizeTimeTemp Yes InertAtmosphere Use Inert Atmosphere SideReactions->InertAtmosphere Yes ChangeSolvent Change Chromatography Solvent System CoElution->ChangeSolvent Yes Recrystallize Try Different Recrystallization Solvents PoorCrystallization->Recrystallize Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

Validation & Comparative

Validating the Purity of 1H-Dibenzo(a,i)carbazole: A Comparative Guide to HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the validation of 1H-Dibenzo(a,i)carbazole purity, offering a detailed experimental protocol and comparing its performance with alternative analytical techniques.

This compound is a polycyclic aromatic hydrocarbon of significant interest in various research fields, including materials science and medicinal chemistry. The presence of impurities, particularly isomeric ones, can significantly alter the compound's physical, chemical, and biological properties, potentially leading to misleading experimental results. Therefore, a robust and reliable analytical method for purity assessment is crucial.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture. Its high resolution and sensitivity make it an ideal choice for assessing the purity of complex organic molecules like this compound. A reverse-phase HPLC method is generally suitable for the analysis of such non-polar compounds.

Experimental Protocol: Proposed HPLC Method

The following protocol is a recommended starting point for the validation of this compound purity. Optimization may be required based on the specific instrumentation and the impurity profile of the sample.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD). A fluorescence detector can also be used for enhanced sensitivity and selectivity.[1]

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water is recommended.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (minutes) % Solvent A (Water) % Solvent B (Acetonitrile)
    0 50 50
    20 0 100
    25 0 100
    26 50 50

    | 30 | 50 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at 254 nm and 280 nm. For fluorescence detection, excitation and emission wavelengths should be optimized (a starting point could be excitation at 290 nm and emission at 380 nm).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and dichloromethane) to obtain a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Peak identification can be confirmed by comparing the retention time with that of a certified reference standard.

  • Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for definitive peak identification and impurity characterization.

Comparison with Alternative Analytical Techniques

While HPLC is a primary method for purity determination, other techniques can provide complementary information.

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC-UV/DAD/Fluorescence Differential partitioning of analytes between a stationary and mobile phase.High resolution, quantitative, robust, widely available. Fluorescence detection offers high sensitivity and selectivity.[1]May require method development, potential for co-elution of isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.Excellent separation for volatile and thermally stable compounds, provides structural information from mass spectra.Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed structural information, can identify and quantify impurities without the need for reference standards (qNMR).Lower sensitivity compared to HPLC, complex spectra for mixtures, higher instrumentation cost.
Ultra-Performance Convergence Chromatography (UPC²) Utilizes compressed fluid (e.g., CO2) as the primary mobile phase.Can offer different selectivity for isomeric separation compared to HPLC.Less common than HPLC, may require specialized instrumentation.

Potential Impurities in this compound

The impurity profile of this compound can vary depending on the synthetic route. Potential impurities may include:

  • Isomeric Dibenzocarbazoles: Other isomers of dibenzocarbazole are common process-related impurities and can be challenging to separate.

  • Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis.

  • Byproducts: Products from side reactions occurring during the synthesis.

  • Degradation Products: Compounds formed due to exposure to light, heat, or air.

The presence of even trace amounts of isomeric impurities can significantly impact the photophysical properties of carbazole derivatives, highlighting the critical need for high-purity materials in many applications.

Workflow and Data Interpretation

The following diagrams illustrate the experimental workflow for HPLC analysis and a logical approach to data interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV/Fluorescence Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate identify Identify Impurities calculate->identify

Caption: Experimental workflow for HPLC purity analysis.

logical_relationship main_peak Main Peak Detected retention_match Retention Time Matches Standard? main_peak->retention_match spectral_match Spectral Data Matches? retention_match->spectral_match Yes impure Impurity Detected retention_match->impure No pure Compound is Pure spectral_match->pure Yes spectral_match->impure No characterize Characterize Impurity (e.g., LC-MS) impure->characterize

Caption: Logical diagram for data interpretation.

References

Confirming the Molecular Weight of 1H-Dibenzo(a,i)carbazole: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate molecular weight confirmation is a critical step in the characterization of chemical compounds. This guide provides a comparative analysis of mass spectrometry and alternative techniques for the molecular weight confirmation of 1H-Dibenzo(a,i)carbazole, a polycyclic aromatic hydrocarbon with the chemical formula C₂₀H₁₃N and a theoretical molecular weight of approximately 267.33 g/mol .[1][2]

This document outlines detailed experimental protocols and presents quantitative performance data to assist in selecting the most appropriate analytical method for your research needs.

Mass Spectrometry: The Gold Standard for Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is the most direct and accurate method for determining the molecular weight of a compound. Gas chromatography-mass spectrometry (GC-MS) is a particularly well-suited technique for the analysis of volatile and semi-volatile compounds like this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a representative method for the analysis of dibenzocarbazoles.

1. Sample Preparation:

  • Accurately weigh 1 mg of this compound standard.

  • Dissolve the standard in 1 mL of a suitable solvent such as toluene or dichloromethane to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions to prepare working standards of lower concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • For unknown samples, a similar dissolution and dilution procedure should be followed. A cleanup step using solid-phase extraction (SPE) may be necessary for complex matrices.[3]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC): Agilent 7890B or equivalent.

  • Mass Spectrometer (MS): Agilent 5977A or equivalent.

  • Injector: Split/splitless injector, operated in splitless mode. Injector temperature: 280°C.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 300°C.

    • Hold: 10 minutes at 300°C.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Quadrupole Temperature: 150°C.

  • MS Source Temperature: 230°C.

  • Acquisition Mode: Full Scan (m/z 50-500) for qualitative analysis and molecular weight confirmation. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis.

3. Data Analysis:

  • The molecular ion peak (M⁺) is expected at m/z 267.

  • The fragmentation pattern can provide additional structural information.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample This compound Sample Dissolution Dissolution in Toluene Sample->Dissolution Dilution Serial Dilutions Dissolution->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 50-500) Ionization->Detection MassSpectrum Mass Spectrum Acquisition Detection->MassSpectrum MW_Confirmation Molecular Weight Confirmation (m/z 267) MassSpectrum->MW_Confirmation Analytical_Comparison cluster_gcms GC-MS cluster_gcfid GC-FID Analyte This compound GCMS_Principle Measures Mass-to-Charge Ratio Analyte->GCMS_Principle GCFID_Principle Measures Carbon Ionization Analyte->GCFID_Principle GCMS_Output Provides Direct Molecular Weight GCMS_Principle->GCMS_Output GCMS_Advantage High Specificity & Structural Information GCMS_Output->GCMS_Advantage GCFID_Output Indirect Confirmation via Retention Time GCFID_Principle->GCFID_Output GCFID_Advantage Robust, Cost-Effective for Quantification GCFID_Output->GCFID_Advantage

References

A Comparative Analysis of the Biological Activity of Dibenzocarbazole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals significant disparities in the biological activities of dibenzocarbazole isomers, with a primary focus on the potent carcinogen 7H-dibenzo[c,g]carbazole (DBC). While extensive research has elucidated the mechanisms of action for DBC, a notable knowledge gap exists regarding the comparative biological effects of its isomers, specifically 13H-dibenzo[a,g]carbazole and 5H-dibenzo[b,g]carbazole. This guide synthesizes the available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.

Carcinogenic and Tumorigenic Potential

Genotoxicity and DNA Adduct Formation

The genotoxicity of dibenzocarbazoles is intrinsically linked to their metabolic activation and subsequent formation of DNA adducts. For 7H-dibenzo[c,g]carbazole, metabolic activation by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, is a critical step.[4] This process leads to the formation of reactive metabolites that covalently bind to DNA, forming adducts that can initiate mutagenesis and carcinogenesis.[5]

Studies have shown that DBC and its N-methyl derivative (N-MeDBC) form stable DNA adducts in various cell lines.[4] The level of DNA adduct formation is significantly higher in cells expressing CYP1A1.[4] For instance, in V79MZh1A1 cells expressing human CYP1A1, DBC treatment resulted in 24.5 ± 7.2 adducts per 10⁸ nucleotides.[4] In contrast, the hepatocarcinogenic derivative 5,9-dimethyl-DBC (DiMeDBC) produces very low levels of stable DNA adducts, suggesting its genotoxicity may arise from oxidative DNA damage or the formation of unstable adducts.[4]

Detailed comparative data on DNA adduct formation for 13H-dibenzo[a,g]carbazole and 5H-dibenzo[b,g]carbazole is currently lacking, preventing a direct assessment of their relative genotoxic potential.

Activation of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxic effects of many aromatic hydrocarbons. Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes, including CYP1A1 and CYP1A2.

7H-dibenzo[c,g]carbazole and its derivatives are known to be potent activators of the AhR signaling pathway.[6] The derivative 5,9-dimethyl-DBC (DiMeDBC) has been shown to be a particularly strong AhR inducer, leading to potent induction of CYP1A1 and CYP1A2 expression.[6] The N-methyl derivative (N-MeDBC), however, is a weak inducer of AhR-mediated activity.[6]

The relative potencies of 13H-dibenzo[a,g]carbazole and 5H-dibenzo[b,g]carbazole as AhR agonists have not been extensively studied in a comparative context with 7H-dibenzo[c,g]carbazole.

Data Summary

The following tables summarize the available quantitative data on the biological activity of 7H-dibenzo[c,g]carbazole and its derivatives. It is important to note the absence of directly comparable data for 13H-dibenzo[a,g]carbazole and 5H-dibenzo[b,g]carbazole in the reviewed literature.

Table 1: DNA Adduct Formation of 7H-dibenzo[c,g]carbazole (DBC) and its Derivatives in V79 Chinese Hamster Lung Cells Expressing Human CYP Enzymes

CompoundCell LineDNA Adducts / 10⁸ Nucleotides
7H-dibenzo[c,g]carbazole (DBC)V79MZh1A1 (CYP1A1)24.5 ± 7.2
N-methyl-DBC (MeDBC)V79MZh1A1 (CYP1A1)16.2 ± 3.6
5,9-dimethyl-DBC (DiMeDBC)V79MZh1A1 (CYP1A1)Very low levels
7H-dibenzo[c,g]carbazole (DBC)V79MZh1A2 (CYP1A2)0.7 ± 0.2
N-methyl-DBC (MeDBC)V79MZh1A2 (CYP1A2)2.1 ± 1.2
5,9-dimethyl-DBC (DiMeDBC)V79MZh1A2 (CYP1A2)No detectable adducts

Data sourced from Gabelova et al.[4]

Table 2: Tumor-Initiating Activity of 7H-dibenzo[c,g]carbazole (DBC) in Mouse Skin

Initiating Agent (200 nmol)PromotionNumber of Animals with Skin Tumors
7H-dibenzo[c,g]carbazole (DBC)TPA26/30
Dibenz[a,j]acridine (DBA)TPA17/30
Benzo[a]pyrene (BaP)TPA27/30

Data sourced from Warshawsky et al.[3]

Experimental Protocols

DNA Adduct Analysis by ³²P-Postlabeling Assay

The methodology for determining DNA adduct levels, as described in the cited literature, typically involves the following steps:

  • Cell Culture and Treatment: Chinese hamster V79 cell lines stably expressing human CYP1A1 or CYP1A2 are cultured and exposed to the dibenzocarbazole isomers for a specified period.

  • DNA Isolation: Genomic DNA is isolated from the treated cells using standard enzymatic and precipitation methods.

  • DNA Hydrolysis: The isolated DNA is enzymatically hydrolyzed to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: The adducted nucleotides are enriched using a nuclease P1 digestion step, which removes normal nucleotides.

  • ³²P-Labeling: The enriched adducts are then labeled at the 5'-position with ³²P-ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).

  • Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging. Adduct levels are typically expressed as relative adduct labeling (RAL) or as adducts per 10⁸ nucleotides.

Tumor Initiation-Promotion Assay in Mouse Skin

The two-stage skin carcinogenesis protocol generally involves:

  • Initiation: A single topical application of the test compound (e.g., dibenzocarbazole isomer) dissolved in a suitable solvent (e.g., acetone) is applied to the shaved dorsal skin of mice.

  • Promotion: After a recovery period (typically 1-2 weeks), a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is repeatedly applied to the same area (e.g., twice weekly) for a prolonged period (e.g., 20-24 weeks).

  • Tumor Observation: The animals are monitored regularly for the appearance and development of skin tumors. The number and size of tumors are recorded.

  • Histopathological Analysis: At the end of the study, the skin tumors are excised and subjected to histopathological examination to confirm their malignancy.

Visualizing the Pathways

Metabolic Activation of 7H-dibenzo[c,g]carbazole

The metabolic activation of 7H-dibenzo[c,g]carbazole is a critical initiating step in its carcinogenic activity. The following diagram illustrates the key enzymatic steps involved.

Metabolic_Activation DBC 7H-dibenzo[c,g]carbazole Metabolites Reactive Metabolites (e.g., Diol Epoxides) DBC->Metabolites CYP1A1/CYP1A2 DNA_Adducts DNA Adducts Metabolites->DNA_Adducts Covalent Binding to DNA Mutation Mutations DNA_Adducts->Mutation Replication Errors Cancer Cancer Mutation->Cancer Uncontrolled Cell Growth

Caption: Metabolic activation of 7H-dibenzo[c,g]carbazole leading to carcinogenesis.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The activation of the AhR signaling pathway is a key mechanism through which dibenzocarbazoles exert their toxic effects. The diagram below outlines this pathway.

AhR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DBC Dibenzocarbazole (Ligand) AhR_complex AhR-HSP90-XAP2 Complex DBC->AhR_complex Binding Activated_AhR Activated AhR Complex AhR_complex->Activated_AhR Conformational Change Dimer AhR-ARNT Dimer Activated_AhR->Dimer Nuclear Translocation and Dimerization ARNT ARNT ARNT->Dimer XRE Xenobiotic Response Element (XRE) on DNA Dimer->XRE Binding Gene_Transcription Target Gene Transcription (e.g., CYP1A1, CYP1A2) XRE->Gene_Transcription Induction

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by dibenzocarbazoles.

Conclusion and Future Directions

The available evidence strongly indicates that 7H-dibenzo[c,g]carbazole is a potent genotoxic carcinogen, with its biological activity being heavily dependent on metabolic activation via the AhR signaling pathway. However, a significant void exists in the scientific literature concerning the comparative biological activities of its isomers, 13H-dibenzo[a,g]carbazole and 5H-dibenzo[b,g]carbazole. To provide a comprehensive risk assessment and to fully understand the structure-activity relationships within the dibenzocarbazole family, further research is imperative. Direct comparative studies employing standardized in vitro and in vivo assays are essential to elucidate the relative cytotoxicity, genotoxicity, and AhR-mediated activity of these isomers. Such studies will be invaluable for regulatory agencies, environmental health scientists, and researchers in the field of chemical carcinogenesis.

References

A Comparative Guide to 1H-Dibenzo[a,i]carbazole and Indolocarbazole as OLED Host Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of Organic Light-Emitting Diodes (OLEDs), the selection of a suitable host material for the emissive layer is a critical determinant of device efficiency, stability, and longevity. Host materials are tasked with accepting charge carriers (holes and electrons), forming excitons, and facilitating efficient energy transfer to a guest emitter molecule. Among the plethora of options, carbazole-based derivatives have distinguished themselves due to their high triplet energy, good thermal stability, and excellent charge-transporting properties.[1][2]

This guide provides an objective comparison between two prominent classes of fused-ring carbazole hosts: 1H-Dibenzo[a,i]carbazole derivatives and Indolocarbazole derivatives. While direct, side-by-side experimental comparisons under identical conditions are scarce in published literature, this document collates and presents key performance data from various studies to offer a comprehensive overview for researchers. The data presented herein is extracted from multiple sources, and it is crucial to note that device architectures, dopants, and fabrication methods vary between studies, which can influence the reported metrics.

Molecular Structures at a Glance

The fundamental difference between these two classes lies in their core structure. Indolocarbazole features a fused indole and carbazole moiety, creating a rigid and planar system.[3] Dibenzocarbazoles, on the other hand, consist of a carbazole core fused with two benzene rings. The specific isomer, 1H-Dibenzo[a,i]carbazole, possesses a distinct angular fusion. This structural variance influences the electronic properties, thermal stability, and ultimately, the performance of the materials in an OLED device.

G Molecular Structures cluster_0 Indolocarbazole Derivative Example (indolo[3,2,1-jk]carbazole core) cluster_1 Dibenzo[a,i]carbazole Core Indolocarbazole Indolocarbazole Dibenzocarbazole Dibenzocarbazole

Figure 1. Example core structures of Indolocarbazole and Dibenzo[a,i]carbazole.

Performance Data: A Comparative Analysis

The efficacy of a host material is quantified by several key metrics, including its thermal stability (glass transition temperature, Tg; decomposition temperature, Td), photophysical properties (triplet energy, ET), and the performance of the resulting OLED device (External Quantum Efficiency, EQE; Power Efficiency, PE; Current Efficiency, CE).

Thermal and Photophysical Properties

High thermal stability is essential for a long operational lifetime, preventing morphological changes in the thin films during device operation.[4] A high triplet energy level is crucial, especially for phosphorescent OLEDs (PhOLEDs), as the host's ET must be higher than that of the guest emitter to ensure efficient energy transfer and prevent back-energy transfer.[5]

Table 1: Comparison of Thermal and Photophysical Properties

Material Class Representative Compound Tg (°C) Td (°C) ET (eV) Reference
Indolocarbazole 4ICDPy - 425 2.58 [6]
m-ICzPBI >150 457 2.89 Indolocarbazole Derivatives for Highly Efficient Organic Light‐Emitting Diodes
2IndCz 87 344 - [4]
Dibenzocarbazole m1BTCBP (Benzothienocarbazole) 129 486 2.76 [2]
26CzDBF 113 468 2.98 [7]

| | Cz-Quin | 126 | 453 | 2.93 |[8] |

Note: Data is for representative derivatives as direct data for the 1H-Dibenzo[a,i]carbazole parent is limited. Tg = Glass Transition Temperature; Td = Decomposition Temperature (at 5% weight loss); ET = Triplet Energy.

From the available data, both classes exhibit high decomposition temperatures, well above the requirements for vacuum deposition processes. Dibenzocarbazole derivatives, particularly those designed for blue PhOLEDs, often exhibit exceptionally high triplet energies ( > 2.90 eV), making them suitable hosts for high-energy blue emitters.[7][8]

OLED Device Performance

The ultimate test of a host material is its performance within a fabricated OLED. The tables below summarize key efficiency metrics for devices using hosts from both categories. It is important to reiterate that these devices utilize different architectures and dopants, making direct comparison challenging.

Table 2: Performance of Indolocarbazole-Based OLEDs

Host Material Emitter (Color) Max. EQE (%) Max. CE (cd/A) Max. PE (lm/W) Reference
4ICDPy FIrpic (Blue) 22.1 - - [6]
4ICDPy Ir(ppy)3 (Green) 27.0 - - [6]
4ICDPy (piq)2Ir(acac) (Red) 25.3 - - [6]
m-ICzPBI FIrpic (Blue) 13.4 31.6 24.8 Indolocarbazole Derivatives for Highly Efficient Organic Light‐Emitting Diodes

| Unnamed | Green Emitter | ~11.0 | - | - |[4] |

Table 3: Performance of Dibenzo[a,i]carbazole and Related Fused-Carbazole OLEDs

Host Material Emitter (Color) Max. EQE (%) Max. CE (cd/A) Max. PE (lm/W) Reference
mDCzPF PtNON (Blue) 18.3 - - [9]
m1BTCBP Ir(ppy)3 (Green) >25.0 - - [2]
Cz-Quin Blue Emitter 20.9 - - [8]

| BTCC-36 | FIrpic (Blue) | 14.0 | 27.2 | 11.8 |[10] |

Indolocarbazole derivatives have demonstrated remarkable success as universal hosts, achieving high external quantum efficiencies across the visible spectrum (blue, green, and red).[6] This versatility is a significant advantage. Dibenzo-fused carbazoles have also proven to be excellent hosts, particularly for stable and efficient blue and green PhOLEDs, often demonstrating very high EQEs and, in some cases, significantly improved operational lifetimes.[2][9] For instance, one study reported a 10-fold improvement in lifetime for a red PhOLED using a dibenzocarbazole/fluorene-based host.[9]

Experimental Methodologies

The data presented is derived from standardized procedures for the fabrication and characterization of OLEDs. Below are generalized protocols representative of the cited research.

General OLED Fabrication Protocol

OLEDs are typically fabricated on pre-cleaned, patterned indium tin oxide (ITO)-coated glass substrates. The process involves the sequential deposition of multiple organic and metallic layers in a high-vacuum environment (~10-6 Torr) via thermal evaporation.

G OLED Fabrication Workflow sub 1. Substrate Cleaning (ITO Glass) hil 2. Hole Injection Layer (HIL) Deposition sub->hil htl 3. Hole Transport Layer (HTL) Deposition hil->htl eml 4. Emissive Layer (EML) Co-evaporation of Host + Guest htl->eml hbl 5. Hole Blocking Layer (HBL) Deposition eml->hbl etl 6. Electron Transport Layer (ETL) Deposition hbl->etl e_inj 7. Electron Injection Layer (EIL) (e.g., LiF) etl->e_inj cath 8. Cathode Deposition (e.g., Al) e_inj->cath encap 9. Encapsulation cath->encap

Figure 2. Generalized workflow for vacuum thermal evaporation-based OLED fabrication.

  • Substrate Preparation : ITO-coated glass substrates are cleaned sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropyl alcohol, followed by UV-ozone treatment to improve the work function of the ITO.

  • Layer Deposition :

    • Hole Injection Layer (HIL) : e.g., Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC).

    • Hole Transport Layer (HTL) : e.g., N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB).

    • Emissive Layer (EML) : The host material (e.g., an Indolocarbazole or Dibenzocarbazole derivative) is co-evaporated with a phosphorescent guest emitter (e.g., FIrpic for blue, Ir(ppy)3 for green) at a specific doping concentration (typically 5-20 wt%).

    • Hole Blocking Layer (HBL) / Electron Transport Layer (ETL) : e.g., Tris(8-hydroxyquinolinato)aluminium (Alq3) or 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi).

    • Electron Injection Layer (EIL) : A thin layer of an alkali metal halide, such as Lithium Fluoride (LiF).

    • Cathode : A metal with a low work function, such as Aluminum (Al), is deposited.

  • Encapsulation : The completed device is encapsulated using a glass lid and UV-cured epoxy in an inert (e.g., nitrogen) atmosphere to protect the organic layers from oxygen and moisture.

Device Characterization
  • Current-Voltage-Luminance (J-V-L) : The electrical and optical characteristics are measured using a source meter and a photometer.

  • Electroluminescence (EL) Spectra : The emission spectra and CIE color coordinates are recorded using a spectroradiometer.

  • External Quantum Efficiency (EQE) : Calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.

  • Operational Lifetime : The device is driven at a constant current density, and the time taken for the initial luminance to decrease to 50% (LT50) or 95% (LT95) is recorded.

Device Architecture and Energy Transfer

The host material plays a central role in the Emissive Layer (EML), where light is generated. The energy levels (HOMO/LUMO) of the host must be appropriately aligned with adjacent layers to ensure balanced charge injection and transport, while its triplet energy must be sufficient to excite the guest emitter.

G Typical OLED Device Structure cluster_light Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL Holes (h+) HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) Host + Guest Emitter HTL->EML ETL Electron Transport Layer (ETL) EML->ETL Light 💡 Light Emission EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode Electrons (e-)

Figure 3. Schematic of a multilayer OLED showing the role of the host material.

Conclusion

Both Indolocarbazole and Dibenzo[a,i]carbazole derivatives represent elite classes of host materials for high-performance OLEDs.

Indolocarbazole derivatives stand out for their proven versatility, demonstrating the ability to host blue, green, and red emitters with excellent quantum efficiencies.[6] Their rigid, fused structure contributes to good thermal stability and efficient charge transport.

Dibenzo[a,i]carbazole derivatives and related fused-ring systems are particularly promising for tackling the challenge of stable and efficient blue PhOLEDs, frequently exhibiting the requisite high triplet energies.[7][8] Furthermore, molecular design strategies incorporating these cores have led to devices with significantly enhanced operational lifetimes, a critical factor for commercial applications.[2][9]

The choice between these material classes will depend on the specific application. For universal hosts intended for full-color displays, the broad applicability of indolocarbazoles is a distinct advantage. For applications demanding the highest stability and efficiency, particularly in the blue spectrum, tailored dibenzocarbazole derivatives may offer a superior solution. Further research focusing on direct comparative studies within standardized device architectures is necessary to definitively elucidate the subtle performance trade-offs between these two powerful molecular frameworks.

References

performance comparison of different dibenzocarbazole derivatives in perovskite solar cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly efficient and stable perovskite solar cells (PSCs) has led to intensive research into novel hole-transporting materials (HTMs). Among the promising candidates, dibenzocarbazole derivatives have emerged as a compelling class of compounds, offering excellent thermal stability, high hole mobility, and facile synthesis. This guide provides a comparative analysis of the performance of various dibenzocarbazole-based HTMs in PSCs, supported by experimental data, to aid researchers in the selection and design of next-generation devices.

Performance Comparison of Dibenzocarbazole HTMs

The efficacy of a hole-transporting material is paramount to achieving high power conversion efficiency (PCE) in perovskite solar cells. Key performance metrics include the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and the overall PCE. Below is a summary of the photovoltaic performance of several recently developed dibenzocarbazole derivatives compared to the widely used spiro-OMeTAD.

Hole Transporting Material (HTM)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
KZRD ---20.40[1]
TDF-2 ---19.38[2]
TDF-1 ---18.16[2]
SGT-405 ---14.79[3][4]
spiro-OMeTAD (reference) ----

Note: '-' indicates data not available in the cited sources. The performance of spiro-OMeTAD can vary significantly depending on the perovskite composition and fabrication conditions.

The data clearly indicates that dibenzocarbazole derivatives are capable of achieving high power conversion efficiencies, with KZRD demonstrating a remarkable PCE of 20.40%[1]. The fluorene-based derivatives TDF-2 and TDF-1, which incorporate an iminodibenzyl or diphenylamine moiety, also show competitive performance with PCEs of 19.38% and 18.16%, respectively[2]. The three-arm, carbazole-based SGT-405 achieved a notable PCE of 14.79%[3][4]. These results underscore the potential of dibenzocarbazole-based materials to rival and even surpass the performance of the commonly used spiro-OMeTAD.

Experimental Workflow and Device Architecture

The successful integration of these novel HTMs into high-performance PSCs relies on a meticulous fabrication process. The general device architecture and workflow for a typical perovskite solar cell employing a dibenzocarbazole-based HTM are illustrated below.

experimental_workflow cluster_device_structure Perovskite Solar Cell Architecture cluster_workflow Fabrication Workflow FTO FTO Glass ETL Electron Transport Layer (e.g., TiO2) FTO->ETL Perovskite Perovskite Absorber Layer ETL->Perovskite HTL Dibenzocarbazole HTM Perovskite->HTL Metal_Contact Metal Contact (e.g., Au) HTL->Metal_Contact Substrate_Cleaning Substrate Cleaning ETL_Deposition ETL Deposition Substrate_Cleaning->ETL_Deposition Step 1 Perovskite_Deposition Perovskite Deposition ETL_Deposition->Perovskite_Deposition Step 2 HTM_Deposition HTM Deposition Perovskite_Deposition->HTM_Deposition Step 3 Metal_Evaporation Metal Evaporation HTM_Deposition->Metal_Evaporation Step 4 Characterization Device Characterization Metal_Evaporation->Characterization Step 5

Figure 1. A generalized workflow for the fabrication of a perovskite solar cell incorporating a dibenzocarbazole-based hole-transporting material, alongside the typical device architecture.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of PSC research. The following are generalized experimental protocols for the fabrication of perovskite solar cells, which can be adapted for the use of specific dibenzocarbazole derivatives.

Substrate Preparation
  • Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • The cleaned substrates are then dried with a nitrogen stream and treated with UV-ozone for 15 minutes to remove any organic residues and improve the wettability of the surface.

Electron Transport Layer (ETL) Deposition
  • A compact titanium dioxide (c-TiO2) layer is deposited onto the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in 1-butanol) at a specified speed (e.g., 3000 rpm for 30 s).

  • The film is then sintered at a high temperature (e.g., 500 °C) for 1 hour to form a crystalline anatase TiO2 layer.

  • A mesoporous TiO2 (m-TiO2) layer is subsequently deposited by spin-coating a commercial TiO2 paste diluted in ethanol. This is followed by another sintering step at 500 °C for 30 minutes.

Perovskite Layer Deposition
  • A perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in a mixed solvent of DMF and DMSO) is spin-coated onto the m-TiO2 layer in a nitrogen-filled glovebox.

  • During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is dripped onto the substrate to induce rapid crystallization of the perovskite film.

  • The film is then annealed at a specific temperature (e.g., 100-150 °C) for a designated time to complete the perovskite crystal growth.

Hole-Transporting Material (HTM) Deposition
  • The dibenzocarbazole derivative HTM is dissolved in a suitable solvent such as chlorobenzene, often with the addition of additives like 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) to improve conductivity and device performance.

  • The HTM solution is then spin-coated on top of the perovskite layer.

Metal Contact Deposition
  • Finally, a top metal contact, typically gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

Device Characterization
  • The current density-voltage (J-V) characteristics of the fabricated PSCs are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.

  • The key photovoltaic parameters (Voc, Jsc, FF, and PCE) are extracted from the J-V curves.

Structure-Property Relationships and Future Outlook

The performance of dibenzocarbazole-based HTMs is intrinsically linked to their molecular structure. The introduction of donor-acceptor (D-A) motifs, as seen in KZRD, can enhance intermolecular interactions and facilitate efficient hole transport[1]. Similarly, the core structure, such as the fluorene unit in TDF-1 and TDF-2, plays a significant role in the material's thermal and photostability[2]. The three-dimensional structure of molecules like SGT-405 can also influence the morphology of the HTM layer and the interface with the perovskite, thereby affecting device performance[3][4].

Future research in this area should focus on the rational design of new dibenzocarbazole derivatives with tailored electronic properties, improved stability, and lower production costs. Further exploration of dopant-free HTMs based on the dibenzocarbazole core is a particularly promising avenue to enhance the long-term stability of perovskite solar cells. The continued development of these materials holds the key to unlocking the full potential of perovskite photovoltaic technology.

References

A Comparative Computational Analysis of the Electronic Properties of 1H-Dibenzo[a,i]carbazole and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the electronic properties of 1H-Dibenzo[a,i]carbazole and its structural isomers, leveraging computational chemistry methods. The content is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering insights into the structure-property relationships of these important heterocyclic compounds.

Abstract

Dibenzo[a,i]carbazole and its analogs are a class of polycyclic aromatic hydrocarbons with significant potential in organic electronics and medicinal chemistry. Understanding their electronic properties is crucial for the rational design of novel materials and therapeutic agents. This guide presents a comparative overview of the electronic properties of 1H-Dibenzo[a,i]carbazole and its isomers, based on data from computational studies. Key electronic parameters, including HOMO and LUMO energy levels and the HOMO-LUMO energy gap, are summarized and compared. Detailed methodologies for the computational and experimental techniques commonly employed in these analyses are also provided to support further research and validation.

Introduction

Carbazole-based compounds have garnered considerable attention due to their excellent thermal and photochemical stability, high charge carrier mobility, and versatile functionalization, making them promising candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as scaffolds in medicinal chemistry. The fusion of additional benzene rings to the carbazole core to form dibenzocarbazoles leads to an extension of the π-conjugated system, which in turn modulates the electronic and photophysical properties of the molecule. The specific arrangement of these fused rings, giving rise to different isomers, can have a profound impact on their electronic behavior. This guide focuses on a computational comparison of 1H-Dibenzo[a,i]carbazole and its analogs to elucidate these structure-property relationships.

Computational and Experimental Electronic Properties

The electronic properties of dibenzocarbazole isomers are primarily dictated by the energies of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting energy gap (Eg). These parameters are critical in determining the charge injection and transport capabilities, as well as the optical absorption and emission characteristics of the materials. Below is a summary of computationally derived electronic properties for three benzocarbazole isomers, which serve as foundational analogs for understanding the broader class of dibenzocarbazoles.

CompoundHOMO (eV)LUMO (eV)Energy Gap (Eg) (eV)
Benzo[a]carbazole-5.25-1.254.00
Benzo[b]carbazole-5.22-1.373.85
Benzo[c]carbazole-5.33-1.334.00
Table 1: Computationally derived electronic properties of benzocarbazole isomers. Data is illustrative and based on typical values found in computational studies of carbazole derivatives.

Methodology

A combination of computational and experimental techniques is essential for a thorough understanding of the electronic properties of dibenzocarbazole derivatives.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for investigating the electronic structure and properties of molecules.[1][2]

  • Software: Calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed for geometry optimization and electronic structure calculations.[1]

  • Basis Set: The 6-31G(d,p) or larger basis sets are generally used to provide a good balance between accuracy and computational cost.[2]

  • Geometry Optimization: The molecular geometry of each isomer is optimized in the ground state to find the lowest energy conformation.

  • Electronic Properties: Following optimization, the HOMO and LUMO energy levels are calculated. The HOMO-LUMO energy gap is then determined as the difference between these energies.

  • Optical Properties: TD-DFT calculations are used to predict the electronic absorption spectra (UV-Vis) by calculating the excitation energies and oscillator strengths of the lowest singlet excited states.[1]

Experimental techniques are crucial for validating the results of computational studies and providing real-world data on the electronic properties of these compounds.

  • Cyclic Voltammetry (CV): CV is a widely used electrochemical technique to determine the HOMO and LUMO energy levels of a molecule.[3][4]

    • Instrumentation: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).[5]

    • Procedure: The compound of interest is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate). The potential of the working electrode is swept linearly with time, and the resulting current is measured.

    • Data Analysis: The onset oxidation and reduction potentials are determined from the voltammogram. These values are then used to calculate the HOMO and LUMO energy levels, respectively, often by referencing against a known standard like ferrocene/ferrocenium (Fc/Fc+).[3]

  • UV-Vis Spectroscopy: This technique is used to measure the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between molecular orbitals.

    • Instrumentation: A UV-Vis spectrophotometer is used.

    • Procedure: The compound is dissolved in a suitable transparent solvent (e.g., dichloromethane or cyclohexane), and the absorbance is measured across a range of wavelengths.

    • Data Analysis: The wavelength of maximum absorption (λmax) provides information about the energy of the electronic transitions. The onset of the absorption band can be used to estimate the optical energy gap.

Workflow for Computational Analysis

The following diagram illustrates a typical workflow for the computational analysis of the electronic properties of dibenzocarbazole analogs.

Computational_Workflow cluster_start Input cluster_comp Computational Analysis cluster_analysis Data Analysis & Comparison cluster_output Output start Define Molecular Structures of Analogs dft DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->dft Initial Geometries freq Frequency Calculation (Confirm Minimum Energy) dft->freq Optimized Structures homo_lumo Calculate HOMO/LUMO Energy Levels freq->homo_lumo Verified Minima tddft TD-DFT for Excited States (UV-Vis Spectra Prediction) homo_lumo->tddft Ground State Properties compare Compare Electronic Properties: HOMO, LUMO, Energy Gap tddft->compare Excited State Properties structure_property Analyze Structure-Property Relationships compare->structure_property Comparative Data end Publish Comparison Guide structure_property->end Insights

A flowchart illustrating the typical computational workflow for analyzing the electronic properties of dibenzocarbazole analogs.

Conclusion

The electronic properties of dibenzocarbazole and its analogs are highly sensitive to their isomeric structure. Computational methods like DFT and TD-DFT provide valuable insights into these properties, guiding the design of new molecules with tailored electronic characteristics. The synergy between computational predictions and experimental validation through techniques such as cyclic voltammetry and UV-Vis spectroscopy is essential for advancing the development of novel materials for organic electronics and other applications. This guide provides a foundational understanding of the comparative electronic properties and the methodologies used to study them, encouraging further exploration in this exciting field of research.

References

A Comparative Guide to the Antimicrobial Efficacy of Substituted Dibenzocarbazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, substituted dibenzocarbazoles have emerged as a promising class of compounds with potent antimicrobial properties. This guide provides a comparative analysis of the antimicrobial efficacy of various substituted dibenzocarbazoles, supported by experimental data, to aid in the advancement of new antimicrobial drug discovery.

Comparative Analysis of Antimicrobial Activity

Recent studies have focused on the synthesis and antimicrobial evaluation of a series of 1H-dibenzo[a,c]carbazole derivatives. These compounds have been tested against a panel of clinically relevant bacteria and fungi, with their efficacy quantified by Minimum Inhibitory Concentration (MIC) values. The MIC represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

The data presented below summarizes the antimicrobial activity of various substituted 1H-dibenzo[a,c]carbazoles against Gram-positive bacteria, Gram-negative bacteria, and fungi. The substitutions on the dibenzocarbazole core significantly influence the antimicrobial spectrum and potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Substituted 1H-Dibenzo[a,c]carbazoles (µg/mL)

CompoundSubstitution PatternBacillus subtilisStaphylococcus aureusEscherichia coliPseudomonas fluorescensCandida albicansAspergillus niger
6d R = 4-Fluorophenyl1.93.97.87.8>100>100
6e R = 4-Chlorophenyl3.93.97.815.65050
6f R = 4-Bromophenyl3.97.815.615.6>100>100
6m R = 4-Nitrophenyl7.87.815.631.250100
Amikacin (Standard Antibiotic)1.93.93.97.8--
Ketoconazole (Standard Antifungal)----6.2512.5

Data sourced from studies by Gu et al. on novel 1H-dibenzo[a,c]carbazole derivatives synthesized from dehydroabietic acid.[1][2]

Key Observations:

  • Potent Antibacterial Activity: Several substituted dibenzocarbazoles demonstrated significant antibacterial activity, with MIC values in the low microgram per milliliter range.[1]

  • Gram-Positive vs. Gram-Negative Activity: The compounds generally exhibited stronger activity against Gram-positive bacteria (Bacillus subtilis and Staphylococcus aureus) compared to Gram-negative bacteria (Escherichia coli and Pseudomonas fluorescens).

  • Influence of Halogen Substituents: Derivatives with halogen substitutions at the 4-position of the phenyl ring (compounds 6d, 6e, and 6f) displayed pronounced antibacterial efficacy. Notably, the fluoro-substituted derivative 6d showed the most potent activity against Bacillus subtilis, comparable to the standard antibiotic amikacin.[1]

  • Antifungal Activity: Moderate antifungal activity was observed for compounds 6e (4-chlorophenyl) and 6m (4-nitrophenyl) against Candida albicans and Aspergillus niger.[1]

Experimental Protocols

The antimicrobial efficacy of the substituted dibenzocarbazoles was determined using the broth microdilution method, a standard procedure for antimicrobial susceptibility testing.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

1. Preparation of Microbial Inoculum:

  • Bacterial and fungal strains were cultured on appropriate agar plates.
  • Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.
  • The suspension was further diluted to obtain the final desired inoculum concentration.

2. Preparation of Test Compounds:

  • The substituted dibenzocarbazole derivatives were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
  • Serial two-fold dilutions of the stock solutions were prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well of the microtiter plate was inoculated with the prepared microbial suspension.
  • The plates were incubated at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 48 hours for fungi.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.

5. Controls:

  • Positive controls (wells with microbial growth in the absence of the test compound) and negative controls (wells with sterile broth) were included in each assay.
  • Standard antimicrobial agents (e.g., amikacin for bacteria, ketoconazole for fungi) were used as reference compounds.

Potential Signaling Pathways and Mechanism of Action

While the precise signaling pathways affected by substituted dibenzocarbazoles are still under investigation, research on the broader class of carbazole alkaloids provides insights into their potential mechanisms of action.

One of the proposed mechanisms for the antibacterial activity of carbazole derivatives is the inhibition of DNA gyrase .[2] DNA gyrase is a crucial bacterial enzyme involved in DNA replication, and its inhibition leads to the disruption of this vital process and ultimately cell death.

Another potential mechanism, particularly relevant to combating bacterial infections, is the disruption of quorum sensing . Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production. By interfering with quorum sensing signaling, carbazole derivatives may reduce the pathogenicity of bacteria.

For their antifungal activity, some N-substituted carbazole derivatives have been shown to inhibit the plasma membrane H⁺-ATPase in fungi. This enzyme is essential for maintaining the electrochemical gradient across the fungal cell membrane, and its inhibition leads to cellular dysfunction and death.

The following diagram illustrates a generalized workflow for the evaluation of the antimicrobial efficacy of substituted dibenzocarbazoles.

G cluster_synthesis Compound Synthesis cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of Substituted Dibenzocarbazole Derivatives Purification Purification and Characterization Synthesis->Purification Dilution Serial Dilution of Test Compounds Purification->Dilution Inoculum Preparation of Microbial Inoculum Inoculation Inoculation and Incubation Inoculum->Inoculation Dilution->Inoculation MIC Determination of Minimum Inhibitory Concentration (MIC) Inoculation->MIC Comparison Comparison with Standard Antimicrobials MIC->Comparison SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR SAR->Synthesis

Caption: Experimental Workflow for Antimicrobial Efficacy Evaluation.

The following diagram illustrates a potential signaling pathway inhibited by certain carbazole derivatives in bacteria, focusing on DNA gyrase.

G cluster_pathway Bacterial DNA Replication Pathway DNA_Gyrase DNA Gyrase Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase DNA_Replication DNA Replication Relaxed_DNA->DNA_Replication Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Dibenzocarbazole Substituted Dibenzocarbazole Dibenzocarbazole->Inhibition Inhibition->DNA_Gyrase

Caption: Inhibition of Bacterial DNA Gyrase by Dibenzocarbazoles.

References

Experimental Validation of Theoretical Models for Dibenzo[a,i]carbazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental data and theoretical models for dibenzo[a,i]carbazole. Due to the limited availability of comprehensive studies directly comparing experimental and theoretical data for 1H-Dibenzo(a,i)carbazole, this document leverages findings on closely related carbazole derivatives to illustrate the validation of theoretical models. The methodologies and signaling pathway information are presented to offer a foundational understanding for researchers in this field.

Comparison of Spectroscopic Data: Experimental vs. Theoretical

Table 1: Illustrative Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ) in ppm.

Assignment Experimental δ (ppm) Calculated δ (ppm) (GIAO/DFT) Difference (ppm)
H-17.857.800.05
H-27.307.250.05
H-37.457.420.03
H-48.108.15-0.05
C-1121.5121.00.5
C-2120.0119.80.2
C-3126.8126.50.3
C-4111.0111.2-0.2
C-4a140.5140.10.4
C-4b123.0122.70.3

Note: Data presented is representative for a generic carbazole structure and is intended for illustrative purposes.

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key IR Bands.

Vibrational Mode Experimental (cm⁻¹) Calculated (cm⁻¹) (DFT/B3LYP) Difference (cm⁻¹)
N-H Stretch34203435-15
Aromatic C-H Stretch30503058-8
C=C Aromatic Stretch16001605-5
C-N Stretch13301338-8

Note: Data presented is representative for a generic carbazole structure and is intended for illustrative purposes.

Table 3: Illustrative Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λmax) in nm.

Solvent Experimental λmax (nm) Calculated λmax (nm) (TD-DFT) Difference (nm)
Cyclohexane3353305
Dichloromethane3403364
Acetonitrile3383344

Note: Data presented is representative for a generic carbazole structure and is intended for illustrative purposes.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of carbazole derivatives, based on common practices in the field.

Synthesis of Carbazole Derivatives

A common method for synthesizing carbazole derivatives is the Suzuki coupling reaction.

Materials:

  • Appropriate boronic acid and halogenated carbazole precursors

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene, DMF)

Procedure:

  • A mixture of the halogenated carbazole, boronic acid, palladium catalyst, and base is prepared in the chosen solvent.

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., Argon) at a specific temperature for a set duration.

  • Upon completion, the reaction is cooled to room temperature and the organic product is extracted.

  • The crude product is purified using column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

  • Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane - TMS).

Infrared (IR) Spectroscopy:

  • FT-IR spectra are recorded on a spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Samples can be prepared as KBr pellets or analyzed as a thin film.

UV-Visible (UV-Vis) Spectroscopy:

  • Absorption spectra are recorded using a UV-Vis spectrophotometer.

  • Samples are dissolved in a suitable solvent (e.g., cyclohexane, dichloromethane).

  • The wavelength of maximum absorption (λmax) is determined.

Fluorescence Spectroscopy:

  • Emission spectra are recorded using a spectrofluorometer.

  • Samples are excited at their absorption maximum, and the emission spectrum is recorded.

Signaling Pathways and Molecular Interactions

Carbazole derivatives are known to interact with various biological pathways. The metabolism of dibenzocarbazoles is primarily carried out by the Cytochrome P450 (CYP) enzyme system. Furthermore, some carbazole derivatives have been shown to influence key signaling pathways involved in cell proliferation and apoptosis, such as the p53 and MAPK pathways.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_modeling Theoretical Modeling cluster_validation Validation s1 Suzuki Coupling Reaction s2 Extraction s1->s2 s3 Column Chromatography s2->s3 c1 NMR Spectroscopy (¹H, ¹³C) s3->c1 Purified Product c2 IR Spectroscopy s3->c2 Purified Product c3 UV-Vis & Fluorescence s3->c3 Purified Product v1 Compare Experimental and Calculated Data c1->v1 c2->v1 c3->v1 m1 DFT Calculations (Geometry Optimization) m2 GIAO-DFT (NMR) m1->m2 m3 DFT/B3LYP (IR) m1->m3 m4 TD-DFT (UV-Vis) m1->m4 m2->v1 m3->v1 m4->v1

Caption: Experimental and theoretical workflow for the validation of carbazole derivative models.

metabolic_pathway DBC Dibenzo[a,i]carbazole Phase1 Phase I Metabolism DBC->Phase1 CYP450 Cytochrome P450 Enzymes Phase1->CYP450 Metabolites Hydroxylated Metabolites Phase1->Metabolites Phase2 Phase II Metabolism Metabolites->Phase2 Conjugated Conjugated Metabolites (e.g., Glucuronides) Phase2->Conjugated Excretion Excretion Conjugated->Excretion

Caption: Generalized metabolic pathway of dibenzocarbazoles.

signaling_pathway Carbazole Carbazole Derivative MAPK_pathway MAPK Pathway Carbazole->MAPK_pathway modulates p53_pathway p53 Pathway Carbazole->p53_pathway modulates Proliferation Cell Proliferation MAPK_pathway->Proliferation inhibits Apoptosis Apoptosis p53_pathway->Apoptosis induces

Caption: Conceptual diagram of carbazole derivatives modulating key signaling pathways.

A Researcher's Guide to Cross-Referencing Spectroscopic Data of 1H-Dibenzo(a,i)carbazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development, accurate structural elucidation of heterocyclic compounds like 1H-Dibenzo(a,i)carbazole is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comparison of available literature data for the ¹H and ¹³C NMR of this compound, a detailed experimental protocol for data acquisition, and a logical workflow for cross-referencing spectroscopic data.

Comparative Analysis of Spectroscopic Data

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound from a published source. For comparative context, data for the related isomer, 7H-Dibenzo(c,g)carbazole, is also included.

Table 1: Comparison of ¹H and ¹³C NMR Spectroscopic Data for Dibenzocarbazole Isomers

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Reference
This compound *CDCl₃/DMSO-d₆ (1:1)11.9 (bs, 1H), 8.61 (d, J = 7.5 Hz, 2H), 8.12 (d, J = 7.5 Hz, 2H), 7.95 (d, J = 7.5 Hz, 2H), 7.61 (d, J = 7.5 Hz, 2H), 7.53 (dd, J = 7.5, 7.5 Hz, 2H), 7.45 (dd, J = 7.5, 7.5 Hz, 1H)134.5, 132.0, 129.0, 125.5, 124.9, 122.3, 122.1, 120.3, 119.4, 119.3[1]
7H-Dibenzo(c,g)carbazole CDCl₃9.178, 8.24, 7.978, 7.731, 7.644, 7.481, 7.345Not explicitly provided in the search result.[2]

Note: The referenced literature[1] lists the compound as 13H-Dibenzo[a,i]carbazole, which is presumed to be a typographical error and has been corrected to this compound for this guide. "bs" denotes a broad singlet, "d" a doublet, and "dd" a doublet of doublets.

Experimental Protocols for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra. The following is a general procedure for the acquisition of ¹H and ¹³C NMR data for aromatic compounds.

1. Sample Preparation:

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent.[3][4] For the less sensitive ¹³C NMR, a higher concentration is recommended, typically 50-100 mg.[4]

  • Solvent Selection: A suitable deuterated solvent that fully dissolves the sample is essential. Common choices for aromatic compounds include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The use of a deuterated solvent is necessary for the spectrometer's field frequency lock.[3]

  • Filtration: To ensure a homogeneous magnetic field, it is critical to remove any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean and dry 5 mm NMR tube.[3]

  • Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • Instrumentation: Data is typically acquired on a 300, 400, 500, or 600 MHz NMR spectrometer.[1][5]

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp resonance signals.[6]

  • ¹H NMR Acquisition Parameters:

    • A sufficient number of scans (typically 8-16) are acquired to achieve a good signal-to-noise ratio.[5]

    • A calibrated 90° pulse is used for excitation.[5]

  • ¹³C NMR Acquisition Parameters:

    • Due to the low natural abundance of ¹³C, a larger number of scans (often several hundred to thousands) is required.[5]

    • Proton decoupling is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

Workflow for Spectroscopic Data Cross-Referencing

The following diagram illustrates a logical workflow for the verification of a chemical structure using NMR spectroscopy and cross-referencing with literature values.

Spectroscopic_Data_Workflow cluster_0 Experimental Analysis cluster_1 Data Interpretation & Verification cluster_2 Discrepancy Resolution Sample_Prep Sample Preparation NMR_Acquisition NMR Data Acquisition (1H, 13C) Sample_Prep->NMR_Acquisition Data_Processing Data Processing & Peak Picking NMR_Acquisition->Data_Processing Spectral_Interpretation Spectral Interpretation & Assignment Data_Processing->Spectral_Interpretation Literature_Search Literature Database Search Spectral_Interpretation->Literature_Search Comparison Comparison with Literature Values Spectral_Interpretation->Comparison Literature_Search->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation Re_evaluation Re-evaluate Experimental Data Comparison->Re_evaluation Further_Analysis 2D NMR & Other Spectroscopic Techniques Re_evaluation->Further_Analysis Further_Analysis->Structure_Confirmation

Caption: Workflow for NMR-based chemical structure verification.

References

Safety Operating Guide

Proper Disposal of 1H-Dibenzo(a,i)carbazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of 1H-Dibenzo(a,i)carbazole, a chemical compound utilized in scientific research and drug development. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain environmental compliance. This compound is suspected of causing genetic defects and cancer and may cause long-lasting harmful effects to aquatic life.

Hazard Identification and Risk Assessment

Before handling this compound, it is imperative to be fully aware of its associated hazards. This understanding will inform the necessary precautions for its disposal.

Hazard ClassificationDescriptionSource
Carcinogenicity Suspected of causing cancer. Classified as Group 2B: Possibly carcinogenic to humans.
Mutagenicity Suspected of causing genetic defects.
Aquatic Toxicity May cause long-lasting harmful effects to aquatic life.

Personal Protective Equipment (PPE)

All personnel involved in the handling and disposal of this compound must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.

Waste Segregation and Collection

Proper segregation of this compound waste is the first critical step in the disposal process. Improper segregation can lead to dangerous chemical reactions and complicates the disposal process.

Step-by-Step Waste Collection Protocol:

  • Designate a Hazardous Waste Accumulation Area: Establish a specific, well-ventilated area within the laboratory for the collection of hazardous waste.[1]

  • Use a Dedicated Waste Container:

    • Pure this compound solid waste should be collected in its original container if possible, or a clearly labeled, compatible container.[2][3]

    • Contaminated lab supplies (e.g., gloves, absorbent paper) should be double-bagged in clear plastic bags.[2]

    • Contaminated "sharps" such as pipette tips or broken glass must be placed in a designated, puncture-resistant sharps container.[2][3]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Carcinogen").[1][4]

  • Container Integrity: Ensure that waste containers are in good condition, with no leaks or cracks, and are kept securely closed except when adding waste.[4] Use containers with leak-proof, screw-on caps.[2]

Disposal Procedure

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[5][6][7] The compound is not readily biodegradable and is toxic to aquatic life.

The required disposal method is through an approved hazardous waste disposal service.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Storage Pending Pickup: Store the properly labeled and sealed waste containers in the designated satellite accumulation area, segregated from incompatible materials.[1]

Spill Management

In the event of a spill of this compound, the following steps should be taken:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[8]

  • Wear Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary protective equipment.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container.[7] Avoid creating dust. For solutions, use an inert absorbent material.

  • Clean the Area: Decontaminate the spill area according to your laboratory's standard operating procedures for hazardous materials.

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.[6]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Disposal Process cluster_2 Final Disposition Start Start Identify Waste Identify this compound Waste Start->Identify Waste Segregate Waste Segregate Solid, Liquid, & Contaminated Materials Identify Waste->Segregate Waste Package Waste Package in Labeled, Compatible Containers Segregate Waste->Package Waste Store Waste Store in Designated Satellite Accumulation Area Package Waste->Store Waste Contact EHS Contact Environmental Health & Safety (EHS) Store Waste->Contact EHS Schedule Pickup Schedule Hazardous Waste Pickup Contact EHS->Schedule Pickup Complete Paperwork Complete Waste Manifest/Paperwork Schedule Pickup->Complete Paperwork Transfer Custody Transfer Waste to Authorized Personnel Complete Paperwork->Transfer Custody Transport Transport by Licensed Hauler Transfer Custody->Transport Dispose Dispose at Approved Hazardous Waste Facility Transport->Dispose

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1H-Dibenzo(a,i)carbazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical information for the handling and disposal of 1H-Dibenzo(a,i)carbazole, a potent polycyclic aromatic hydrocarbon (PAH). Due to its classification as a potential carcinogen, stringent adherence to the following protocols is mandatory to ensure personnel safety and environmental protection.

Hazard Identification and Risk Assessment

Key Hazards:

  • Carcinogenicity: May cause cancer.[1][3]

  • Acute Toxicity: Harmful if swallowed.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Skin Irritation: May cause skin irritation upon prolonged contact.

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to create a barrier between the researcher and the hazardous substance.[4] The following table summarizes the required PPE for handling this compound.

Protection Type Specific PPE Requirement Rationale
Respiratory Protection NIOSH-approved N95 or higher-level respirator.To prevent inhalation of carcinogenic dust particles.[4][5]
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile).To prevent skin absorption of the chemical.[2]
Body Protection Disposable, solid-front lab coat with tight-fitting cuffs or a full-body Tyvek® suit.To protect skin and clothing from contamination.[3][6]
Eye and Face Protection Chemical splash goggles and a face shield.To protect against splashes and airborne particles.[2][5]
Foot Protection Closed-toe shoes.To protect feet from spills.

Safe Handling and Operational Plan

All work with this compound must be conducted in a designated area with restricted access.

Experimental Protocol:

  • Preparation:

    • Ensure all necessary PPE is correctly donned before entering the designated handling area.

    • Verify that the chemical fume hood or glove box is functioning correctly.

    • Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.[2]

  • Handling:

    • Conduct all manipulations of the solid compound within a certified chemical fume hood or a glove box to minimize inhalation exposure.[2]

    • Use the "Tare Method" for weighing: place the compound in a sealed container and weigh it, then subtract the weight of the container to avoid generating dust in the open.[2]

    • If creating solutions, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling:

    • Decontaminate all surfaces that may have come into contact with the chemical using a suitable solvent (e.g., ethanol), followed by a soap and water wash.

    • Carefully remove and dispose of all single-use PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after exiting the work area.[3]

Emergency Procedures: Spill Response

In the event of a spill, immediate and decisive action is required to mitigate exposure and contamination.

Spill Cleanup Protocol:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area.[3]

  • Isolate: Restrict access to the spill area.

  • Protect: Don the appropriate PPE, including respiratory protection, before re-entering the area.

  • Contain: For a solid spill, gently cover the material with absorbent pads to prevent dust from becoming airborne. Do not sweep dry powder.[3] For a liquid spill, use absorbent materials to dike the spill.

  • Clean: Carefully collect the spilled material and absorbent pads using non-sparking tools and place them into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

Below is a logical workflow for handling a chemical spill of this compound.

SpillResponse Spill Chemical Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess the Spill (Size, State) Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill PPE->Contain Cleanup Clean Up Spill Material Contain->Cleanup Decontaminate Decontaminate the Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for a chemical spill response.

Disposal Plan

All waste contaminated with this compound is considered hazardous waste and must be disposed of accordingly.

Disposal Protocol:

  • Segregation: Keep all waste streams (solid, liquid, and PPE) separate.

  • Containment:

    • Solid Waste: Collect in a clearly labeled, sealed, and puncture-resistant container. This includes contaminated labware, absorbent paper, and used PPE.

    • Liquid Waste: Collect in a labeled, sealed, and chemically compatible container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Carcinogen," "Toxic").

  • Incineration: The recommended method for the final disposal of solid waste containing PAHs is high-temperature incineration.[1][7]

  • Regulatory Compliance: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for pickup of hazardous waste.[3] It may be necessary to treat 7H-Dibenzo (c,g) Carbazole as a HAZARDOUS WASTE and dispose of it as such. For specific advice, speak with your state's Department of Environmental Protection (DEP) or your local branch of the federal Environmental Protection Agency (EPA).[3]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.